Fmoc-alpha-allyl-DL-glycine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBLQCANYSFEBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398796 | |
| Record name | Fmoc-alpha-allyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221884-63-5 | |
| Record name | Fmoc-alpha-allyl-DL-glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-pent-4-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-α-allyl-DL-glycine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Peptide Science
In the landscape of peptide chemistry and drug discovery, N-α-(9-Fluorenylmethoxycarbonyl)-α-allyl-DL-glycine (Fmoc-α-allyl-DL-glycine) emerges as a uniquely versatile building block. Its structure, featuring a base-labile Fmoc protecting group, a reactive allyl side chain, and a racemic α-carbon, offers a confluence of properties that are highly advantageous for a range of applications, from the construction of complex peptide libraries to the development of novel biomaterials and targeted therapeutics.
This technical guide provides a comprehensive overview of the core chemical properties of Fmoc-α-allyl-DL-glycine, detailed methodologies for its application, and an exploration of its strategic role in peptide synthesis and beyond. The insights provided herein are intended to equip researchers and drug development professionals with the technical understanding necessary to effectively leverage this compound in their work.
Core Chemical and Physical Properties
Fmoc-α-allyl-DL-glycine is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Fmoc-α-allyl-DL-glycine
| Property | Value | Source(s) |
| CAS Number | 221884-63-5 | [1] |
| Molecular Formula | C₂₀H₁₉NO₄ | [1] |
| Molecular Weight | 337.37 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥97-99% | [1] |
| Melting Point | 134-140 °C | |
| Solubility | Soluble in DMF, DMSO, and other polar aprotic solvents. Poorly soluble in water. | [2] |
| Storage | 2-8°C, desiccated and protected from light. |
Synthesis of Fmoc-α-allyl-DL-glycine: A Conceptual Workflow
While specific, detailed protocols for the synthesis of Fmoc-α-allyl-DL-glycine are not extensively published in peer-reviewed literature, the general principles of Fmoc protection of amino acids are well-established. The synthesis typically involves the reaction of DL-α-allylglycine with a fluorenylmethoxycarbonylating agent.
Diagram 1: Conceptual Synthesis of Fmoc-α-allyl-DL-glycine
Caption: Conceptual workflow for the synthesis of Fmoc-α-allyl-DL-glycine.
Reactivity and Orthogonal Protection Strategy
The chemical utility of Fmoc-α-allyl-DL-glycine is rooted in the distinct reactivity of its functional groups, which allows for a highly controlled and strategic approach to peptide synthesis.
The Fmoc Group: A Cornerstone of Modern Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino functionality.[3] Its removal is typically achieved using a solution of a secondary amine, such as 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This deprotection occurs via a β-elimination mechanism, yielding the free amine, carbon dioxide, and dibenzofulvene, which is subsequently scavenged by the amine base.[3] The mild conditions required for Fmoc removal make it compatible with a wide range of acid-labile side-chain protecting groups, forming the basis of the widely used orthogonal Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[5][6]
The Allyl Group: A Handle for Diverse Chemical Modifications
The allyl side chain of Fmoc-α-allyl-DL-glycine is a versatile functional group that is stable to the basic conditions used for Fmoc deprotection and the acidic conditions often used for final peptide cleavage from the resin. This orthogonality allows for the selective modification of the allyl group at various stages of peptide synthesis.
The double bond of the allyl group can participate in a variety of chemical transformations, including:
-
Olefin metathesis: For the formation of hydrocarbon-stapled peptides with constrained conformations.
-
Thiol-ene "click" chemistry: For the conjugation of peptides to other molecules or surfaces.
-
Oxidative cleavage: To generate an aldehyde functionality for further modification.
-
Palladium-catalyzed reactions: For deprotection or cross-coupling reactions.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-α-allyl-DL-glycine is a valuable building block for the incorporation of an allylglycine residue into a growing peptide chain using standard Fmoc-based SPPS protocols.
General Workflow for Fmoc-SPPS
The incorporation of Fmoc-α-allyl-DL-glycine into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS.
Diagram 2: The Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.
Detailed Experimental Protocol: Coupling of Fmoc-α-allyl-DL-glycine
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-α-allyl-DL-glycine (3 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU) (2.9 equivalents)
-
Base (e.g., DIPEA) (6 equivalents)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: If the resin is Fmoc-protected, perform deprotection by treating with 20% piperidine in DMF twice (e.g., 5 minutes and then 15 minutes).
-
Washing: Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-α-allyl-DL-glycine, the coupling reagent, and the base in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
The Significance of the DL-Racemic Mixture
The use of a racemic mixture of D- and L-allylglycine offers specific advantages in certain applications.
Peptide Libraries for Drug Discovery
The incorporation of a DL-amino acid at a specific position in a peptide sequence generates a diastereomeric mixture of peptides.[7] This approach is a powerful tool for creating peptide libraries with increased diversity for screening against biological targets. The presence of both D- and L-isomers can lead to the discovery of peptides with enhanced stability against enzymatic degradation, improved receptor binding affinity, or novel biological activities.[8]
Considerations for Racemization
While the use of a DL-mixture is intentional in some applications, undesired racemization of chiral amino acids during peptide synthesis is a significant concern.[9][10][11] Racemization can occur during the activation step of the carboxylic acid, particularly with certain coupling reagents and basic conditions.[12] Careful selection of coupling reagents (e.g., the use of additives like HOBt or Oxyma) and reaction conditions is crucial to minimize racemization when stereochemical integrity is required.[9]
Advanced Applications of Fmoc-α-allyl-DL-glycine
The unique properties of Fmoc-α-allyl-DL-glycine extend its utility beyond linear peptide synthesis.
Biomaterials: Hydrogel Formation
Fmoc-protected amino acids, including those with hydrophobic side chains, have been shown to self-assemble into hydrogels.[13][14] The self-assembly is driven by a combination of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties.[14] The incorporation of Fmoc-α-allyl-DL-glycine into these hydrogels can introduce reactive handles for cross-linking or functionalization, leading to the development of "smart" biomaterials for tissue engineering and controlled drug release.[2][15][16]
Diagram 3: Schematic of a Self-Assembled Fmoc-Amino Acid Hydrogel Network
Caption: Self-assembly of Fmoc-amino acids into a hydrogel network.
Bioconjugation and Targeted Drug Delivery
The allyl group serves as an excellent handle for bioconjugation. Peptides containing allylglycine can be selectively modified with imaging agents, targeting ligands, or cytotoxic drugs.[17][18] This approach is particularly valuable in the development of peptide-drug conjugates for targeted cancer therapy, where the peptide component directs the cytotoxic payload to tumor cells, thereby reducing systemic toxicity.
Analytical Characterization
The purity and identity of Fmoc-α-allyl-DL-glycine and the peptides derived from it are typically confirmed by a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.[22][23][24]
Conclusion: A Strategic Asset in Peptide Innovation
Fmoc-α-allyl-DL-glycine is more than just a protected amino acid; it is a strategic tool for innovation in peptide science. Its unique combination of a readily cleavable Fmoc group, a versatile allyl side chain, and the option for stereochemical diversity makes it a valuable asset for a wide range of applications. From the high-throughput screening of peptide libraries to the rational design of sophisticated biomaterials and targeted therapeutics, Fmoc-α-allyl-DL-glycine offers chemists and biologists a powerful means to explore and manipulate the structure and function of peptides. A thorough understanding of its chemical properties and reactivity is paramount to unlocking its full potential in advancing scientific discovery and therapeutic development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum [chemicalbook.com]
- 20. bmse000089 Glycine at BMRB [bmrb.io]
- 21. 1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 23. Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy [mdpi.com]
- 24. Glycine [webbook.nist.gov]
A Comprehensive Technical Guide to the Solubility of Fmoc-α-allyl-DL-glycine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of solid-phase peptide synthesis (SPPS), the judicious selection of solvents is paramount to achieving high-purity, high-yield results. The solubility of N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids, the foundational building blocks of modern peptide chemistry, directly impacts reaction kinetics, coupling efficiency, and the prevention of aggregation. This technical guide provides an in-depth exploration of the solubility characteristics of Fmoc-α-allyl-DL-glycine, a non-natural amino acid derivative increasingly utilized in the design of novel peptides and peptidomimetics. By elucidating the physicochemical principles governing its solubility and presenting a rigorous experimental framework for its determination, this document aims to empower researchers to optimize their synthetic workflows and accelerate drug discovery.
Physicochemical Profile of Fmoc-α-allyl-DL-glycine
Fmoc-α-allyl-DL-glycine is a non-proteinogenic amino acid derivative characterized by three key structural features that dictate its solubility profile:
-
The Fmoc Group: This large, aromatic, and highly hydrophobic protecting group is the dominant contributor to the molecule's overall physicochemical properties. Its presence significantly decreases aqueous solubility and favors dissolution in organic solvents capable of solvating the bulky fluorenyl ring system.
-
The Allyl Side Chain: The allyl group (CH₂CH=CH₂) introduces a nonpolar, hydrophobic side chain, further diminishing the molecule's affinity for aqueous media and enhancing its solubility in less polar organic solvents.
-
The Glycine Backbone: As the simplest amino acid, the glycine backbone offers minimal steric hindrance. The DL-racemic mixture indicates the presence of both D and L enantiomers.
The molecular structure of Fmoc-α-allyl-DL-glycine is presented below:
dot
Caption: Chemical Structure of Fmoc-α-allyl-DL-glycine.
Theoretical Solubility Predictions in Common Organic Solvents
While empirical determination is the gold standard, the solubility of Fmoc-α-allyl-DL-glycine can be predicted based on the principle of "like dissolves like." The large, nonpolar Fmoc group and the allyl side chain suggest favorable solubility in solvents that can effectively solvate these hydrophobic moieties.
Table 1: Predicted and Reported Solubility of Fmoc-α-allyl-DL-glycine and Related Compounds in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility of Fmoc-α-allyl-DL-glycine | Reported Solubility for Fmoc-L-allylglycine & other Fmoc-AAs |
| Dimethylformamide (DMF) | Polar Aprotic | High | Generally high solubility for most Fmoc-amino acids.[] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | A common alternative to DMF with high solvating power.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble. |
| Dichloromethane (DCM) | Nonpolar | Moderate to High | Soluble. |
| Methanol (MeOH) | Polar Protic | Moderate | Soluble. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Used as a less harmful alternative to DMF.[3] |
| Ethyl Acetate (EtOAc) | Moderately Polar | Low to Moderate | Often used in solvent mixtures.[2] |
| Water | Polar Protic | Very Low | Fmoc-protected amino acids are sparingly soluble in water.[4] |
The hydrophobic nature of Fmoc-amino acids can lead to aggregation, which reduces solubility.[5] For some Fmoc-amino acids with particularly bulky or interactive side chains, solubility in standard solvents like DMF can be poor, necessitating the use of solvent mixtures or additives.[6]
Experimental Protocol for Determining Solubility
The following protocol provides a robust methodology for the quantitative determination of the solubility of Fmoc-α-allyl-DL-glycine in various organic solvents. This self-validating system ensures accuracy and reproducibility.
Materials and Equipment
-
Fmoc-α-allyl-DL-glycine (≥98% purity)
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
Selection of organic solvents (HPLC grade)
Experimental Workflow
The overall workflow for solubility determination is depicted below.
dot
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Stock Standards: Accurately prepare a stock solution of Fmoc-α-allyl-DL-glycine in a highly solubilizing solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). This will be used to generate a calibration curve for HPLC analysis.
-
Sample Preparation: Into a series of vials, add an excess amount of Fmoc-α-allyl-DL-glycine (e.g., 20 mg) to a defined volume of the test solvent (e.g., 1 mL).
-
Equilibration: Seal the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C). Shake for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable mobile phase to fall within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC.
-
Quantification: Using the calibration curve generated from the stock standards, determine the concentration of Fmoc-α-allyl-DL-glycine in the diluted supernatant.
-
Solubility Calculation: Calculate the solubility by accounting for the dilution factor.
Factors Influencing Solubility and Mitigation Strategies
Several factors can influence the solubility of Fmoc-amino acids during peptide synthesis. Understanding these can help in troubleshooting and optimizing reaction conditions.
dot
Caption: Factors influencing solubility and corresponding mitigation strategies.
-
Solvent Mixtures: For particularly difficult sequences or sparingly soluble Fmoc-amino acids, the addition of a stronger solvent like DMSO or NMP to DMF can enhance solubility.[2]
-
Alternative Solvents: NMP is a common alternative to DMF and exhibits a higher solvating power, especially for hydrophobic peptides.[2] Research into "green" solvents is also ongoing to find less hazardous alternatives.[3]
-
Temperature: Gentle heating can be employed to increase the solubility of sparingly soluble Fmoc-amino acids.[2]
Conclusion
The solubility of Fmoc-α-allyl-DL-glycine is a critical parameter for its effective use in solid-phase peptide synthesis. While predicted to be highly soluble in common polar aprotic solvents such as DMF, NMP, and DMSO, empirical determination is essential for optimizing synthetic protocols. By understanding the physicochemical properties of this non-natural amino acid derivative and employing a rigorous experimental approach to quantify its solubility, researchers can mitigate potential issues such as aggregation and poor coupling efficiency, thereby ensuring the successful synthesis of target peptides for a wide range of applications in drug discovery and development.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
The Synthetic Versatility of Fmoc-α-Allyl-DL-Glycine: A Technical Guide for Introductory Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability and tailored functionalities. Among these, Fmoc-α-allyl-DL-glycine stands out as a particularly versatile building block. Its α-allyl group provides a unique chemical handle for a variety of post-synthetic modifications, orthogonal to standard solid-phase peptide synthesis (SPPS) chemistries. This technical guide provides an in-depth exploration of Fmoc-α-allyl-DL-glycine, from its synthesis and incorporation into peptide chains to its subsequent chemical transformations, offering both foundational knowledge and practical protocols for researchers new to the field.
Introduction: The Strategic Advantage of Unnatural Amino Acids
The twenty proteinogenic amino acids form the fundamental alphabet of natural peptides and proteins. However, the introduction of unnatural amino acids (UAAs) into peptide sequences can significantly augment their physicochemical and biological properties. UAAs can confer resistance to enzymatic degradation, modulate receptor affinity and selectivity, and introduce novel functionalities for bioconjugation or imaging. Fmoc-α-allyl-DL-glycine is a prime example of a UAA that opens up a vast landscape of chemical possibilities. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, revered for its lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] The true synthetic power of this molecule, however, lies in its α-allyl side chain. This moiety is stable throughout the iterative cycles of Fmoc-based SPPS but can be selectively targeted for a range of chemical modifications post-synthesis, including olefin metathesis, thiol-ene "click" chemistry, and macrocyclization.[3]
Synthesis of Fmoc-α-Allyl-DL-Glycine
A robust supply of high-purity Fmoc-α-allyl-DL-glycine is the prerequisite for its successful application. The synthesis is typically achieved through the reaction of DL-2-amino-4-pentenoic acid with an Fmoc-donating reagent.
Experimental Protocol: Synthesis of Fmoc-α-Allyl-DL-Glycine
This protocol is adapted from a standard procedure for the synthesis of Fmoc-L-allylglycine.[4]
-
Dissolution: Dissolve DL-2-amino-4-pentenoic acid (1.0 equivalent) and sodium bicarbonate (NaHCO₃) (5.0 equivalents) in a mixture of acetone and water.
-
Fmoc Protection: To the stirred solution, add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents).
-
Reaction: Stir the resulting white suspension at room temperature for 20-24 hours. Monitor the reaction for the complete consumption of the starting amino acid by thin-layer chromatography (TLC).
-
Acidification and Extraction: Acidify the reaction mixture to a pH of 2 using concentrated hydrochloric acid. Remove the acetone under reduced pressure. Extract the resulting aqueous suspension with dichloromethane (DCM).
-
Washing and Drying: Combine the organic phases and wash sequentially with dilute hydrochloric acid and water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Concentrate the solution under reduced pressure to yield Fmoc-α-allyl-DL-glycine as a solid.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-α-allyl-DL-glycine into a growing peptide chain follows the standard iterative cycle of Fmoc-based SPPS.[5] However, as an α,α-disubstituted amino acid, it can present some steric hindrance, potentially requiring optimized coupling conditions.[6]
Core Principles of the Fmoc-SPPS Cycle
The SPPS cycle consists of two primary steps: Fmoc deprotection and amino acid coupling, repeated until the desired peptide sequence is assembled.[7]
Experimental Protocol: Incorporation of Fmoc-α-Allyl-DL-Glycine
This protocol outlines a single coupling cycle for incorporating Fmoc-α-allyl-DL-glycine into a peptide sequence on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 5 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 15-20 minutes to ensure complete Fmoc removal.[8]
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-α-allyl-DL-glycine (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU or HATU (3-5 equivalents) in DMF.[9]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[10] A Kaiser test can be performed to check for the presence of free amines, indicating an incomplete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Post-Synthetic Modification of the Allyl Group
The presence of the allyl group on the peptide backbone provides a versatile handle for a variety of chemical transformations.
Olefin Cross-Metathesis
Olefin cross-metathesis, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, allows for the formation of new carbon-carbon double bonds.[2] This reaction can be used to introduce a wide array of functionalized side chains onto the peptide.
This technique has been successfully applied to peptides containing allylglycine to create modified side chains for various applications, including the synthesis of "stapled peptides" with enhanced helical structures.[2][11]
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a highly efficient and regioselective "click" reaction that proceeds via a radical-mediated anti-Markovnikov addition of a thiol to the allyl group.[12] This reaction is compatible with a wide range of functional groups and can be performed under mild, often aqueous, conditions, making it ideal for the modification of sensitive biomolecules.[13][14]
Experimental Protocol: On-Resin Thiol-Ene Modification
This generalized protocol describes the modification of a resin-bound peptide containing an allyl-glycine residue.
-
Peptide Synthesis: Synthesize the desired peptide containing Fmoc-α-allyl-DL-glycine on a solid support using the standard SPPS protocol.
-
Reagent Preparation: Prepare a solution of the desired thiol (e.g., a fluorescent probe with a thiol group, a PEGylated thiol) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP) in a suitable solvent system (e.g., a mixture of water and acetonitrile).
-
Photochemical Reaction: Add the thiol and initiator solution to the peptide-resin. Irradiate the mixture with UV light (typically around 365 nm) for a specified period (often minutes to a few hours) to initiate the radical reaction.[15]
-
Washing: After the reaction is complete, wash the resin thoroughly to remove excess thiol and initiator byproducts. The modified peptide can then be cleaved from the resin.
Peptide Macrocyclization
The allyl group can be used as a reactive partner in intramolecular reactions to form cyclic peptides. Macrocyclization can enhance peptide stability, receptor affinity, and bioavailability by constraining the peptide's conformation.[1] This can be achieved through various strategies, including ring-closing metathesis (RCM) between two allylglycine residues or by reacting the allyl group with another functional group on the peptide, such as a thiol.[16][17]
Cleavage from Resin and Characterization
Once the peptide synthesis and any post-synthetic modifications are complete, the peptide must be cleaved from the solid support and the side-chain protecting groups removed.
Experimental Protocol: Peptide Cleavage and Precipitation
-
Final Deprotection: If the N-terminal amino acid is still Fmoc-protected, perform a final deprotection step as described previously.
-
Resin Preparation: Thoroughly wash the peptide-resin with DMF, followed by DCM, and then dry it under vacuum.
-
Cleavage: In a fume hood, treat the dry resin with a cleavage cocktail. A common cocktail for Fmoc-SPPS is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5).[8] The trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, while the other components act as scavengers to trap reactive cationic species.[4] Allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Peptide Characterization
The purity and identity of the synthesized peptide should be confirmed using analytical techniques such as:
-
RP-HPLC: To assess the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.
Conclusion
Fmoc-α-allyl-DL-glycine is a powerful and versatile building block for introductory and advanced peptide chemistry. Its straightforward incorporation into peptides using standard Fmoc-SPPS protocols, combined with the unique reactivity of the allyl side chain, provides a gateway to a vast array of modified peptides with tailored properties. The ability to perform post-synthetic modifications such as olefin metathesis, thiol-ene chemistry, and macrocyclization opens up exciting possibilities for the design and synthesis of novel peptide-based therapeutics, probes, and materials. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the rich chemistry of this valuable unnatural amino acid.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (S)-N-Fmoc-Allylglycine synthesis - chemicalbook [chemicalbook.com]
- 5. Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. users.ox.ac.uk [users.ox.ac.uk]
- 12. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02442G [pubs.rsc.org]
- 15. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 17. Peptide macrocyclisation via intramolecular interception of visible-light-mediated desulfurisation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05865D [pubs.rsc.org]
A Comprehensive Technical Guide to Fmoc-α-allyl-DL-glycine: Synthesis, Properties, and Applications in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fmoc-α-allyl-DL-glycine in Peptide Synthesis
In the landscape of modern peptide science and therapeutic development, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, Fmoc-α-allyl-DL-glycine, a derivative of the simplest amino acid, glycine, offers a unique combination of structural simplicity and chemical versatility. Its defining feature, the α-allyl group, serves as a powerful and strategically important reactive handle for post-synthetic modifications. This guide provides an in-depth exploration of Fmoc-α-allyl-DL-glycine, from its fundamental chemical identity to its advanced applications in the synthesis of complex peptides and peptidomimetics. As a racemic mixture, it provides a cost-effective route to introducing the allylglycine moiety, with subsequent separation of diastereomers if required, or for use in applications where stereochemistry at this position is not critical.
Nomenclature and Chemical Identity: A Guide to Synonyms and Alternative Names
Clarity in chemical nomenclature is paramount for reproducible research. Fmoc-α-allyl-DL-glycine is known by several synonyms and alternative names across chemical suppliers and in the scientific literature. Understanding these variations is crucial for accurate sourcing and documentation. The core molecule, 2-amino-4-pentenoic acid, is also commonly referred to as allylglycine[1][2]. The Fmoc protecting group, (9-fluorenylmethoxy)carbonyl, is appended to the alpha-amino group.
This guide will primarily use the designation Fmoc-α-allyl-DL-glycine. However, researchers may encounter the following alternative names and abbreviations in literature and commercial listings:
Table 1: Synonyms and Alternative Names for Fmoc-α-allyl-DL-glycine and its Enantiomers
| Compound | Synonyms and Alternative Names | CAS Number |
| Fmoc-α-allyl-DL-glycine | Fmoc-DL-Gly(α-allyl)-OH, Fmoc-DL-2-amino-4-pentenoic acid | 221884-63-5[3][4] |
| Fmoc-L-allylglycine | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, Fmoc-Gly(allyl)-OH, Fmoc-allyl-L-glycine, N-Fmoc-allyl-L-glycine, (S)-N-Fmoc-Allylglycine, Fmoc-alpha-allyl-Gly-OH, Fmoc-2-allyl-L-glycine, Fmoc-Algly-OH, Fmoc-L-2-allylglycine | 146549-21-5[5][6][7][8] |
| Fmoc-D-allylglycine | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid, Fmoc-D-allyl-Gly-OH, Fmoc-D-2-allylglycine, Fmoc-D-Gly(allyl)-OH | 170642-28-1[8][9][10] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-α-allyl-DL-glycine is essential for its proper handling, storage, and use in synthesis.
Table 2: Physicochemical Properties of Fmoc-α-allyl-DL-glycine
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₄ | [3][4] |
| Molecular Weight | 337.37 g/mol | [4] |
| Appearance | White to off-white powder or crystals | [3][9] |
| Melting Point | 134-140 °C (for L-form) | [6] |
| Solubility | Soluble in DMF, NMP, and other polar organic solvents. | |
| Storage | 0-8 °C | [3][9] |
Synthesis of Fmoc-α-allyl-DL-glycine: A Step-by-Step Protocol
The synthesis of Fmoc-α-allyl-DL-glycine is typically achieved through the Fmoc protection of the commercially available DL-allylglycine (DL-2-amino-4-pentenoic acid). The following protocol is adapted from established methods for the Fmoc protection of amino acids[11].
Experimental Protocol: Synthesis of Fmoc-α-allyl-DL-glycine
-
Dissolution: Dissolve DL-allylglycine (1 equivalent) and sodium bicarbonate (NaHCO₃, 2.5 equivalents) in a 1:1 mixture of acetone and water. Stir the mixture until all solids are dissolved.
-
Addition of Fmoc-OSu: To the stirring solution, add 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equivalents) portion-wise over 30 minutes.
-
Reaction: Allow the resulting suspension to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification and Extraction: Once the reaction is complete, acidify the mixture to a pH of 2 using 1M hydrochloric acid (HCl). Remove the acetone under reduced pressure. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to yield Fmoc-α-allyl-DL-glycine as a white solid.
Caption: Workflow for the synthesis of Fmoc-α-allyl-DL-glycine.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-α-allyl-DL-glycine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS)[9]. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in DMF[5][12]. This allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support[9].
Experimental Protocol: Incorporation of Fmoc-α-allyl-DL-glycine into a Peptide Sequence via SPPS
This protocol outlines a single coupling cycle for the incorporation of Fmoc-α-allyl-DL-glycine onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 30 minutes in a reaction vessel[9].
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF[5][9].
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-α-allyl-DL-glycine (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF. Add a base, typically diisopropylethylamine (DIPEA, 6-10 equivalents), and allow the mixture to pre-activate for 5-10 minutes[9][13].
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to facilitate coupling[13].
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
Capping (Optional): To block any unreacted amines, the resin can be treated with a capping solution, such as acetic anhydride and DIPEA in DMF.
Caption: A single cycle of solid-phase peptide synthesis.
The Strategic Utility of the Allyl Group in Drug Discovery
The true power of incorporating allylglycine into a peptide sequence lies in the post-synthetic modifications enabled by its allyl side chain. This functionality is orthogonal to standard peptide synthesis chemistries, meaning it does not interfere with the coupling and deprotection steps, and can be selectively reacted at a later stage[4]. This opens up a vast chemical space for creating novel peptide architectures and conjugates.
Key Applications:
-
Peptide Macrocyclization: The allyl group can participate in ring-closing metathesis (RCM) reactions with other olefin-containing amino acids within the same peptide sequence. This is a powerful strategy for generating cyclic peptides, which often exhibit enhanced metabolic stability, receptor affinity, and bioavailability compared to their linear counterparts[4].
-
Bioconjugation: The allyl group is a versatile handle for "click" chemistry, such as thiol-ene reactions, allowing for the efficient and specific attachment of various moieties to the peptide[3][4]. This can include fluorescent probes for imaging, polyethylene glycol (PEG) chains to improve pharmacokinetic properties, or cytotoxic payloads for targeted drug delivery.
-
Introduction of Novel Functionalities: The allyl group can be chemically transformed into other functional groups, further expanding the possibilities for peptide modification.
Caption: Strategic applications of the allyl group in peptides.
Conclusion
Fmoc-α-allyl-DL-glycine is a highly valuable and versatile building block for peptide chemists and drug discovery professionals. Its straightforward incorporation into peptide sequences using standard Fmoc-SPPS protocols, combined with the unique reactivity of its allyl side chain, provides a powerful platform for the design and synthesis of novel peptides with enhanced therapeutic potential. From creating conformationally constrained cyclic peptides to developing sophisticated bioconjugates, the strategic application of Fmoc-α-allyl-DL-glycine continues to push the boundaries of peptide-based drug discovery.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chemimpex.com [chemimpex.com]
- 7. FMoc-L-Allylglycine | 146549-21-5 | FF40125 | Biosynth [biosynth.com]
- 8. Fmoc-D-Allyglycine - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. (S)-N-Fmoc-Allylglycine synthesis - chemicalbook [chemicalbook.com]
- 12. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Principles of Incorporating Fmoc-α-allyl-DL-glycine in Peptides
Introduction
The synthesis of peptides with functions beyond those found in nature is a cornerstone of modern drug discovery and chemical biology. The incorporation of unnatural amino acids (UAAs) into peptide sequences offers a powerful strategy to introduce novel functionalities, enhance proteolytic stability, and constrain peptide conformation. Among the diverse array of available UAAs, Fmoc-α-allyl-DL-glycine stands out as a particularly versatile building block. Its allyl group serves as a bioorthogonal handle, inert to standard solid-phase peptide synthesis (SPPS) conditions, yet readily available for a variety of post-synthetic modifications.
This technical guide provides a comprehensive overview of the principles and methodologies for the successful incorporation of Fmoc-α-allyl-DL-glycine into peptides using Fmoc-based SPPS. We will delve into the rationale behind experimental choices, provide detailed protocols for coupling and subsequent modifications, and address potential challenges to ensure researchers can confidently and effectively utilize this valuable synthetic tool.
The Strategic Advantage of the Allyl Group
The power of Fmoc-α-allyl-DL-glycine lies in the chemical orthogonality of its allyl side chain. This functional group does not interfere with the standard Fmoc/tBu protection strategy used in SPPS, allowing for its seamless integration into any position of a peptide sequence[1]. Once the peptide is assembled, the allyl group becomes a versatile platform for a range of highly specific chemical transformations, including:
-
Olefin Metathesis: Enabling peptide macrocyclization to enhance stability and receptor affinity, or cross-metathesis to introduce diverse functionalities[1][2].
-
Thiol-Ene "Click" Chemistry: Facilitating the efficient and specific conjugation of thiols, allowing for the attachment of probes, drugs, or other molecules[1][3][4].
-
Palladium-Catalyzed Cross-Coupling Reactions: Opening avenues for the introduction of aromatic and other complex moieties.
This guide will focus on the practical aspects of incorporating this amino acid and leveraging its unique reactivity for peptide modification.
Part 1: Incorporation of Fmoc-α-allyl-DL-glycine in Solid-Phase Peptide Synthesis
The incorporation of Fmoc-α-allyl-DL-glycine into a growing peptide chain follows the standard iterative cycle of Fmoc-SPPS. The key steps are Fmoc deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the incoming Fmoc-α-allyl-DL-glycine.
Understanding the Coupling Reaction
The efficiency of the coupling step is paramount for the synthesis of high-purity peptides. Fmoc-α-allyl-DL-glycine, being a glycine derivative, is not sterically hindered at the α-carbon, which generally favors efficient coupling. However, as with any coupling reaction, optimization is key to success. The choice of coupling reagent is a critical parameter.
Selecting the Appropriate Coupling Reagent
Several classes of coupling reagents are available for Fmoc-SPPS, with onium salts (aminium/uronium and phosphonium) and carbodiimides being the most common.
| Coupling Reagent Class | Examples | Activation Mechanism & Rationale |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | These reagents react with the carboxylic acid of the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OBt- or OAt-active ester. HATU is often favored for its speed and ability to suppress racemization, making it an excellent choice for ensuring the integrity of the peptide backbone. HCTU is a cost-effective and highly efficient alternative. |
| Carbodiimides | DIC | DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of a nucleophilic additive like HOBt or Oxyma Pure is crucial to suppress racemization and prevent side reactions by forming a more stable active ester. This combination is a reliable and economical choice for routine couplings. |
For the coupling of Fmoc-α-allyl-DL-glycine, we recommend starting with a high-efficiency aminium salt like HATU or HCTU to ensure a rapid and complete reaction.
Experimental Protocol: Coupling of Fmoc-α-allyl-DL-glycine
This protocol is designed for a manual coupling on a 0.1 mmol scale. Reagent volumes and quantities can be scaled accordingly.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-α-allyl-DL-glycine (0.4 mmol, 4 equivalents)
-
HATU (0.38 mmol, 3.8 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-α-allyl-DL-glycine (4 eq.) and HATU (3.8 eq.) in DMF. Add DIPEA (8 eq.) and agitate for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x) to remove excess reagents and byproducts.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads.
-
Negative Result (yellow beads): The coupling is complete. Proceed to the Fmoc deprotection of the newly added Fmoc-α-allyl-DL-glycine to continue peptide elongation.
-
Positive Result (blue beads): The coupling is incomplete. A second coupling is required.
-
-
Double Coupling (if necessary): Repeat steps 2-4 with fresh reagents. A longer coupling time (e.g., 2-4 hours) may be beneficial. After the second coupling, perform another Kaiser test. If the test is still positive, consider capping the unreacted amines with acetic anhydride before proceeding.
Caption: Workflow for the coupling of Fmoc-α-allyl-DL-glycine in SPPS.
Potential Side Reactions and Mitigation Strategies
While the allyl group is generally stable during SPPS, the incorporation of a glycine derivative can present a risk of diketopiperazine (DKP) formation . This side reaction is most prevalent after the coupling of the second amino acid, where the N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.
Mitigation Strategies for DKP Formation:
-
Resin Choice: Using a sterically hindered resin, such as a 2-chlorotrityl (2-CTC) resin, can significantly suppress DKP formation compared to Wang or Rink amide resins.
-
Rapid Coupling: Couple the third amino acid immediately after the deprotection of the second residue (in this case, the Fmoc-α-allyl-DL-glycine if it is at the C-terminus) to minimize the time the free dipeptide amine is exposed.
-
Use of Dipeptide Building Blocks: If synthesizing a sequence known to be prone to DKP formation, using a pre-formed dipeptide can bypass this side reaction.
Part 2: Post-Synthetic Modification of the Allyl Group
The true utility of incorporating α-allyl-glycine is realized in the post-synthetic modification of the peptide. These reactions can be performed while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (in solution). On-resin modifications are often preferred as they simplify purification by allowing excess reagents and catalysts to be washed away.
Olefin Metathesis for Peptide Macrocyclization
Ring-closing metathesis (RCM) is a powerful technique for creating cyclic peptides with a stable carbon-carbon bond, which can enhance conformational stability and biological activity. This is typically achieved by incorporating two allyl-glycine residues (or another olefin-containing amino acid) into the peptide sequence.
Key Considerations for On-Resin RCM:
-
Catalyst: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are commonly used due to their high activity and functional group tolerance.
-
Solvent: A non-coordinating solvent that swells the resin is required. Dichloromethane (DCM) is a common choice.
-
Temperature: Reactions are often performed at room temperature or slightly elevated temperatures (e.g., 40 °C) to balance reaction rate and catalyst stability[2].
-
Side Reactions: A potential side reaction is olefin isomerization, which can be caused by catalyst degradation products. This can be suppressed by the addition of additives like 1,4-benzoquinone or phenol[2].
Experimental Protocol: On-Resin Ring-Closing Metathesis
This protocol is a general guideline for the on-resin cyclization of a peptide containing two allyl-glycine residues.
Materials:
-
Peptide-resin containing two allyl-glycine residues
-
Grubbs second-generation catalyst (G-II)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous and degassed
-
Nitrogen or Argon source
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen solvent (DCE or DCM) under an inert atmosphere.
-
Catalyst Addition: In a separate flask, dissolve the Grubbs catalyst (typically 5-15 mol% relative to the peptide) in the reaction solvent to create a 5-10 mM solution.
-
Reaction: Add the catalyst solution to the resin slurry and agitate the mixture at room temperature or 40 °C for 2-4 hours under an inert atmosphere. The reaction can be repeated with a fresh portion of catalyst to drive it to completion.
-
Monitoring: The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC and mass spectrometry. The cyclized peptide will typically have a different retention time than the linear precursor.
-
Washing: After the reaction is complete, filter the resin and wash it extensively with the reaction solvent, followed by DCM and DMF to remove all traces of the ruthenium catalyst.
Caption: General workflow for on-resin ring-closing metathesis (RCM).
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a highly efficient and bioorthogonal "click" reaction that proceeds via a radical mechanism, typically initiated by UV light in the presence of a photoinitiator. It allows for the covalent attachment of any thiol-containing molecule to the allyl group of allyl-glycine.
Key Considerations for Thiol-Ene Reactions:
-
Photoinitiator: A radical photoinitiator is required. Common choices include 2,2-dimethoxy-2-phenylacetophenone (DMPA or Irgacure 651) or lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for aqueous solutions[3][5].
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can quench the radical reaction.
-
Solvent: The choice of solvent depends on whether the reaction is performed on-resin (e.g., DMF, DCM) or in solution (e.g., aqueous buffers, acetonitrile/water mixtures).
-
Light Source: A UV lamp with a wavelength that matches the absorption of the photoinitiator (typically 365 nm) is used.
Experimental Protocol: On-Resin Thiol-Ene Modification
This protocol provides a general method for conjugating a thiol to an allyl-glycine containing peptide on-resin.
Materials:
-
Peptide-resin containing at least one allyl-glycine residue
-
Thiol-containing molecule (e.g., cysteine-containing peptide, fluorescent probe with a thiol handle) (5-10 equivalents)
-
Photoinitiator (e.g., DMPA) (0.1-0.5 equivalents)
-
Reaction solvent (e.g., DMF)
-
UV lamp (e.g., 365 nm)
-
Nitrogen or Argon source
Procedure:
-
Resin and Reagent Preparation: Swell the peptide-resin in the reaction solvent. In a separate vial, dissolve the thiol-containing molecule and the photoinitiator in the solvent.
-
Reaction Setup: Add the reagent solution to the resin slurry. Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Irradiation: While agitating the mixture under an inert atmosphere, irradiate the reaction vessel with a UV lamp for 30-60 minutes.
-
Washing: After the reaction, drain the solution and wash the resin extensively with DMF and DCM to remove excess reagents.
-
Analysis: Cleave a small portion of the peptide from the resin and analyze by HPLC and mass spectrometry to confirm successful conjugation.
Part 3: Cleavage, Purification, and Characterization
Once all synthetic and modification steps are complete, the peptide must be cleaved from the solid support and deprotected.
Cleavage and Deprotection
The choice of cleavage cocktail depends on the resin and the side-chain protecting groups used for the other amino acids in the sequence. A standard and widely used cocktail for peptides with acid-labile side-chain protecting groups (like tBu, Boc, Trt) is Reagent K .
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Cleavage Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the dry resin (typically 5-10 mL per 100 mg of resin) in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the peptide pellet under vacuum.
Purification and Characterization
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is suitable for most peptides.
-
Mobile Phases: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used.
-
Detection: The peptide is detected by its UV absorbance at 214 nm and 280 nm.
After purification, the fractions containing the pure peptide are pooled and lyophilized to obtain a fluffy white powder. The final product should be characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.
Conclusion
Fmoc-α-allyl-DL-glycine is a powerful and versatile tool for the synthesis of modified peptides. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its allyl side chain provide a robust platform for a wide range of post-synthetic modifications. By understanding the principles of its incorporation and the methodologies for its subsequent functionalization, researchers can unlock new possibilities in peptide design for applications in drug discovery, diagnostics, and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis and modification of peptides containing this valuable unnatural amino acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. âThiol-Ene Photoclick Chemistry for Efficient Bicyclic Peptide Synthes - Dilun Biotechnology [peptidescientific.com]
- 4. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-alpha-allyl-DL-glycine stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Fmoc-α-Allyl-DL-Glycine
Abstract
Fmoc-α-allyl-DL-glycine is a synthetic amino acid derivative of increasing importance in peptide chemistry and drug discovery, valued for its unique structural properties conferred by the α-allyl group. However, the presence of both the base-labile Fmoc protecting group and the reactive allyl side chain introduces specific stability challenges. This guide provides a comprehensive analysis of the chemical stability profile of Fmoc-α-allyl-DL-glycine, delineates its primary degradation pathways, and establishes best practices for its storage and handling. Furthermore, it furnishes a detailed, field-proven experimental protocol for conducting forced degradation studies to systematically evaluate its stability under various stress conditions, ensuring the integrity of this critical reagent in research and development settings.
Introduction: Chemical Identity and Significance
Fmoc-α-allyl-DL-glycine is a non-canonical amino acid characterized by two key functional moieties: the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, and an allyl group (CH₂-CH=CH₂) attached to the α-carbon. The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its stability under acidic conditions and its clean, quantitative removal by a mild base, typically piperidine. The α-allyl side chain offers a versatile chemical handle for post-synthetic modifications, enabling site-specific labeling, cyclization, or the introduction of other functional groups through reactions like olefin metathesis or thiol-ene chemistry.
However, the combination of these two groups on a single molecule creates a unique stability profile that demands careful consideration. The integrity of the Fmoc group is paramount for successful peptide synthesis, while the reactivity of the allyl group, though advantageous for derivatization, also renders it susceptible to unintended degradation. This guide serves as a technical resource for researchers to understand and manage these liabilities.
Chemical Stability Profile
The overall stability of Fmoc-α-allyl-DL-glycine is governed by the independent and potentially synergistic liabilities of the Fmoc group and the allyl side chain.
The Fmoc Protecting Group: Base Lability
The primary vulnerability of the Fmoc group is its susceptibility to cleavage under basic conditions. The mechanism proceeds via a β-elimination (E1cB) pathway initiated by the deprotonation of the acidic proton on the C9 position of the fluorenyl ring. While this is the intended mechanism for deprotection in SPPS using piperidine, exposure to even weak or incidental bases during storage or handling can lead to premature cleavage.
Key Instability Factors:
-
Basic Amines: Volatile amines in the laboratory atmosphere or residual bases on glassware can cause slow degradation.
-
pH > 8: Aqueous solutions or buffers with a pH above 8 will initiate Fmoc group cleavage.
-
Solvents: Protic solvents like methanol, especially if not anhydrous, can facilitate degradation over time. Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents, but the quality of DMF is critical, as old or poorly stored DMF can contain dimethylamine, a byproduct that readily cleaves the Fmoc group.
The Allyl Side Chain: A Locus of Reactivity
The allyl group's carbon-carbon double bond is an electron-rich system susceptible to several degradation pathways not typically encountered with standard amino acids.
-
Oxidation: The double bond can be oxidized by atmospheric oxygen, particularly in the presence of light or trace metal catalysts, leading to the formation of epoxides, aldehydes, or other oxidative cleavage products. This process, known as autoxidation, can be a significant issue during long-term storage.
-
Isomerization: Under certain conditions, such as the presence of transition metal catalysts (e.g., palladium, rhodium), the allyl group can isomerize to the more thermodynamically stable prop-1-enyl group. This seemingly minor change can completely alter the molecule's reactivity and steric profile.
-
Unintended Polymerization: While less common under typical storage conditions, the vinyl functionality presents a theoretical risk of radical-initiated polymerization, especially if exposed to initiators or high energy (e.g., UV light).
The potential degradation pathways are visualized below.
Caption: Primary degradation pathways for Fmoc-α-allyl-DL-glycine.
Recommended Storage and Handling Protocols
Given the vulnerabilities outlined above, stringent storage and handling procedures are essential to maintain the purity and integrity of Fmoc-α-allyl-DL-glycine.
Long-Term Storage
For storage periods exceeding one month, the following conditions are mandatory.
| Parameter | Condition | Rationale |
| Temperature | -20°C ± 5°C | Reduces the rate of all chemical degradation pathways, including autoxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation of the allyl group and hydrolysis. |
| Light | Amber/Opaque Vial | Protects the compound from photolytic degradation, which can generate radicals and accelerate oxidation. |
| Form | Solid (Lyophilized Powder) | Maximizes stability by minimizing molecular mobility and preventing solvent-mediated degradation. |
In-Lab Handling and Short-Term Storage
When the compound is in active use, follow these guidelines:
-
Aliquot: Upon receipt, if the quantity is large, aliquot the solid into smaller, single-use vials under an inert atmosphere. This prevents repeated warming/cooling cycles and exposure of the bulk material to the lab environment.
-
Weighing: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Solution Preparation: Prepare solutions fresh for each experiment. Use high-purity, anhydrous solvents (e.g., peptide-synthesis grade DMF).
-
Short-Term Solution Storage: If a solution must be stored, cap it tightly under an inert gas and store at 2-8°C for no longer than 24-48 hours.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is the most reliable way to identify potential degradation products and determine the stability-indicating nature of an analytical method. This protocol provides a systematic approach to evaluating Fmoc-α-allyl-DL-glycine.
Objective
To assess the stability of Fmoc-α-allyl-DL-glycine under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and identify the primary degradation products using HPLC-UV analysis.
Materials and Equipment
-
Fmoc-α-allyl-DL-glycine
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC system with a UV detector (monitoring at 265 nm and 301 nm for Fmoc)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Option 2 compliant)
Forced Degradation Workflow
Caption: Workflow for the forced degradation study of Fmoc-α-allyl-DL-glycine.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Fmoc-α-allyl-DL-glycine in acetonitrile.
-
Control Sample: Dilute the stock solution to the target concentration (e.g., 0.1 mg/mL) with the initial mobile phase, and immediately inject it into the HPLC. This is the T=0 reference. Store an aliquot of the stock at 2-8°C, protected from light.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours (Fmoc cleavage is rapid).
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing the solid compound in an oven at 80°C for 48 hours. After incubation, prepare a 1.0 mg/mL solution.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
Sample Analysis:
-
Before analysis, cool all samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples to a final concentration of 0.1 mg/mL using a 50:50 ACN:Water mixture.
-
Analyze all samples by HPLC.
-
HPLC Analytical Method (Example)
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 265 nm
-
Injection Volume: 10 µL
Data Analysis and Interpretation
For each condition, compare the chromatogram to the control (T=0) sample.
-
Calculate % Degradation: ((Initial Peak Area - Stressed Peak Area) / Initial Peak Area) * 100
-
Assess Peak Purity: Use a diode array detector to assess the peak purity of the parent peak under stress conditions.
-
Identify Degradants: Note the retention times and relative peak areas of any new peaks that appear. Mass spectrometry (LC-MS) would be required for definitive structural elucidation of these degradants.
Conclusion
Fmoc-α-allyl-DL-glycine is a valuable synthetic building block, but its utility is contingent on maintaining its chemical purity. The principal liabilities are the base-sensitivity of the Fmoc group and the oxidative/catalytic reactivity of the allyl side chain. By implementing stringent storage protocols—specifically, storage at -20°C under an inert atmosphere and protected from light—these degradation pathways can be effectively mitigated. For critical applications, a systematic forced degradation study, as outlined in this guide, is strongly recommended to establish a comprehensive stability profile and ensure the development of robust, stability-indicating analytical methods. This diligence is crucial for guaranteeing the reliability of experimental outcomes and the quality of resulting peptide products.
The Strategic Incorporation of Fmoc-α-allyl-DL-glycine for the Development of Novel Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The advent of non-canonical amino acids has revolutionized peptide science, offering avenues to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited structural diversity. Among these, Fmoc-α-allyl-DL-glycine stands out as a versatile building block for solid-phase peptide synthesis (SPPS). Its unique allyl side chain serves as a reactive handle for a myriad of post-synthetic modifications, enabling the creation of peptides with novel architectures and enhanced therapeutic potential. This guide provides a comprehensive technical overview of the synthesis of Fmoc-α-allyl-DL-glycine, its incorporation into peptide sequences, and the subsequent on-resin modifications of its allyl functionality. Detailed experimental protocols, characterization methodologies, and expert insights are provided to empower researchers in the design and synthesis of next-generation peptide-based therapeutics.
Introduction: The Imperative for Peptide Diversification
Peptides have emerged as a prominent class of therapeutics, bridging the gap between small molecules and large biologics. Their high specificity and potency are often tempered by challenges such as susceptibility to proteolysis and rapid renal clearance. The incorporation of unnatural amino acids is a powerful strategy to mitigate these issues, enhancing the "drug-like" properties of peptides.[1] Fmoc-α-allyl-DL-glycine is a commercially available amino acid derivative that introduces a valuable functionality into peptide chains.[2] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine, compatible with standard SPPS protocols, while the allyl side chain offers a site for orthogonal chemical modifications.[3] This guide will delve into the practical aspects of utilizing this unique building block for the development of innovative peptide structures.
Synthesis of Fmoc-α-allyl-DL-glycine: A Conceptual Framework
While Fmoc-α-allyl-DL-glycine is commercially available, understanding its synthesis provides valuable context for its application and potential impurities. A common synthetic route involves the alkylation of a glycine equivalent with an allyl halide, followed by the introduction of the Fmoc protecting group.
A generalized, conceptual solution-phase synthesis is outlined below. Note that specific reaction conditions, solvents, and purification methods may vary and require optimization.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Fmoc-α-allyl-DL-glycine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The integration of Fmoc-α-allyl-DL-glycine into a growing peptide chain follows standard Fmoc-based SPPS protocols. The choice of resin, coupling reagents, and deprotection conditions are critical for achieving high-purity peptides.
Materials and Reagents
| Reagent/Material | Purpose | Typical Choice(s) |
| Resin | Solid support for peptide synthesis | Rink Amide (for C-terminal amides), Wang (for C-terminal acids) |
| Fmoc-α-allyl-DL-glycine | Unnatural amino acid building block | High purity grade (>98%) |
| Standard Fmoc-amino acids | Building blocks for the peptide sequence | Side-chain protected as required |
| Coupling Reagents | Activation of carboxylic acid for amide bond formation | HBTU/HATU, HOBt, DIC |
| Base | Neutralization and activation | DIPEA, NMM |
| Deprotection Reagent | Removal of the Fmoc group | 20% Piperidine in DMF |
| Solvents | Swelling, washing, and reaction medium | DMF, DCM |
| Cleavage Cocktail | Cleavage of the peptide from the resin and removal of side-chain protecting groups | TFA-based (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) |
Step-by-Step SPPS Protocol
This protocol outlines the manual coupling of Fmoc-α-allyl-DL-glycine onto a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Coupling of Fmoc-α-allyl-DL-glycine:
-
In a separate vial, pre-activate Fmoc-α-allyl-DL-glycine (2-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage:
-
Once the desired peptide sequence is assembled, perform a final Fmoc deprotection.
-
Wash the resin extensively and dry it under vacuum.
-
Treat the resin with a cleavage cocktail to release the peptide and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
SPPS Workflow Diagram
Caption: General workflow for incorporating Fmoc-α-allyl-DL-glycine in SPPS.
Post-Synthetic Modification of the Allyl Side Chain
The true utility of incorporating α-allyl-glycine lies in the versatility of its side chain for post-synthetic modifications. These reactions are typically performed on the resin-bound peptide before cleavage, allowing for easy purification by simple filtration and washing.
Ring-Closing Metathesis (RCM) for Peptide Cyclization
RCM is a powerful technique for creating cyclic peptides by forming a carbon-carbon double bond between two alkene-containing side chains, such as two α-allyl-glycine residues.[4][5][6][7] This creates a stable, non-native linkage that can constrain the peptide's conformation and enhance its biological activity and stability.[8]
-
Peptide Synthesis: Synthesize the linear peptide containing at least two α-allyl-glycine residues using the SPPS protocol described above.
-
Resin Preparation: Swell the resin-bound peptide in a degassed, anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) in the reaction solvent to the resin. The catalyst loading is typically 10-20 mol% relative to the peptide on the resin.
-
Reaction: Gently agitate the mixture at room temperature or with gentle heating (e.g., 40-60°C) for 2-24 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.
-
Catalyst Removal: After the reaction is complete, drain the catalyst solution and wash the resin extensively with the reaction solvent, followed by DMF and DCM to remove any residual catalyst.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify it using standard procedures.
Caption: Workflow for on-resin ring-closing metathesis of a peptide.
Thiol-Ene "Click" Chemistry for Side Chain Functionalization
The thiol-ene reaction is a highly efficient and bio-orthogonal "click" chemistry that allows for the covalent attachment of a thiol-containing molecule to the allyl side chain.[9][10][11][12][13] This can be used for various purposes, including peptide cyclization (by reacting with a cysteine residue in the same peptide) or for conjugating fluorescent probes, polyethylene glycol (PEG) chains, or other functional moieties.[9]
-
Peptide Synthesis: Synthesize the linear peptide containing at least one α-allyl-glycine residue.
-
Resin Preparation: Swell the resin-bound peptide in a suitable solvent, such as DMF.
-
Reagent Preparation: Prepare a solution of the thiol-containing molecule and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA) in the reaction solvent.
-
Photoreaction: Add the reagent solution to the resin and irradiate the mixture with UV light (typically 365 nm) for a period ranging from a few minutes to a few hours.
-
Washing: After the reaction, wash the resin thoroughly to remove excess reagents.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as needed.
Caption: Workflow for on-resin thiol-ene modification of a peptide.
Characterization of Peptides Containing α-Allyl-Glycine
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptides. A combination of analytical techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of synthetic peptides and for their purification.[14] The retention time of a peptide is influenced by its overall hydrophobicity. The introduction of the allyl group will slightly increase the hydrophobicity of the peptide compared to its glycine-containing counterpart.
-
Analytical HPLC: Used to determine the purity of the crude peptide and to monitor the progress of reactions. A typical analytical run uses a C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA.
-
Preparative HPLC: Used to purify the target peptide from byproducts of the synthesis and modification reactions.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.[15] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptides. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the peptide. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the α-allyl-glycine residue.[16][17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide in solution.[18][19][20] For peptides containing α-allyl-glycine, specific NMR signals can confirm the presence and integrity of the allyl group.
-
¹H NMR: The protons of the allyl group will give characteristic signals in the olefinic region (typically between 5 and 6 ppm) and the allylic region (around 2.5 ppm).
-
¹³C NMR: The carbons of the allyl group will also have distinct chemical shifts.
-
2D NMR (COSY, TOCSY, NOESY): These experiments can be used to assign all the proton resonances and to determine the three-dimensional structure of the peptide in solution.
Conclusion and Future Perspectives
Fmoc-α-allyl-DL-glycine is a powerful and versatile tool for the development of novel peptides with enhanced properties. Its compatibility with standard Fmoc-SPPS and the orthogonality of its allyl side chain open up a vast chemical space for peptide modification. The ability to perform on-resin modifications such as ring-closing metathesis and thiol-ene "click" chemistry provides an efficient means to generate complex peptide architectures. As the demand for more sophisticated and effective peptide therapeutics continues to grow, the strategic incorporation of Fmoc-α-allyl-DL-glycine and similar unnatural amino acids will undoubtedly play a pivotal role in advancing the field of peptide drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. rsc.org [rsc.org]
- 8. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An α-Formylglycine Building Block For Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. almacgroup.com [almacgroup.com]
- 17. agilent.com [agilent.com]
- 18. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags [mdpi.com]
- 20. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-α-allyl-DL-glycine
Introduction: Navigating the Challenges of Incorporating α,α-Disubstituted Amino Acids
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and conformation.[1] Fmoc-α-allyl-DL-glycine, a unique α,α-disubstituted amino acid, offers a versatile building block for peptide chemists. The allyl group can serve as a handle for post-synthesis modifications, such as cyclization or the attachment of other functional moieties. However, its α,α-disubstituted nature presents a significant steric hindrance challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the generation of deletion sequences.[2][3]
This technical guide provides a comprehensive overview of the selection of appropriate coupling reagents and optimized protocols for the successful incorporation of Fmoc-α-allyl-DL-glycine into peptide chains using Fmoc-based SPPS. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals to overcome the synthetic hurdles associated with this sterically demanding amino acid.
The Steric Challenge of Fmoc-α-allyl-DL-glycine
The primary obstacle in the SPPS of peptides containing Fmoc-α-allyl-DL-glycine is the steric bulk around the α-carbon. This steric hindrance impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support.[2][4] Standard coupling conditions that are effective for proteinogenic amino acids often fail to drive the reaction to completion, resulting in low yields and difficult-to-separate impurities. Therefore, the choice of a highly efficient coupling reagent is paramount for success.
A Comparative Analysis of Coupling Reagents for Hindered Amino Acids
The selection of the coupling reagent is a critical determinant of success when working with sterically hindered amino acids.[5] Modern coupling reagents, particularly aminium/uronium and phosphonium salts, have been developed to achieve high coupling rates while minimizing side reactions.[6] Below is a comparative analysis of commonly used coupling reagents and their suitability for the incorporation of Fmoc-α-allyl-DL-glycine.
Mechanism of Action: A Deeper Look into Reagent Chemistry
Understanding the mechanism of action of each coupling reagent allows for a rational selection based on the specific challenges of the peptide sequence.
-
Carbodiimides (DIC): Diisopropylcarbodiimide (DIC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of an additive like OxymaPure, this intermediate is converted to a less reactive but more stable active ester, which then reacts with the amine. This two-step activation minimizes racemization.[7]
-
Aminium/Uronium Salts (HBTU, HATU, HCTU, COMU): These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an active ester.[5]
-
HBTU/HCTU: Form HOBt or 6-Cl-HOBt active esters, respectively. They are highly efficient for standard couplings.
-
HATU: Forms a HOAt active ester, which is more reactive than HOBt esters due to the anchimeric assistance provided by the pyridine nitrogen. This makes HATU particularly effective for sterically hindered couplings.
-
COMU: Incorporates the OxymaPure moiety directly into its structure, leading to the formation of an Oxyma active ester.[6] COMU is known for its high coupling efficiency, comparable to HATU, and offers a safer, non-explosive alternative to benzotriazole-based reagents.[6] It is also highly soluble and has a reduced allergenic potential.[6]
-
-
Phosphonium Salts (PyBOP): Similar to aminium salts, PyBOP forms a HOBt active ester. Phosphonium reagents are generally more soluble in DMF than their uronium counterparts, which can be advantageous.
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Additive | Relative Efficiency for Hindered Couplings | Typical Coupling Time (SPPS) | Key Advantages & Considerations |
| DIC | OxymaPure | Good | 1 - 4 hours | Cost-effective; soluble urea byproduct. May require longer reaction times or double coupling for very difficult sequences.[4][5] |
| HBTU | - | Very Good | 30 - 90 minutes | A widely used and reliable reagent. May be less effective than HATU or COMU for extremely hindered couplings.[5] |
| HCTU | - | Very Good | 30 - 90 minutes | A cost-effective and efficient alternative to HBTU. |
| HATU | - | Excellent | 20 - 60 minutes | Highly efficient for sterically hindered couplings due to the formation of a highly reactive HOAt active ester.[5] |
| COMU | - | Excellent | 20 - 60 minutes | Comparable efficiency to HATU, with improved safety profile and solubility.[6][8] Particularly well-suited for microwave-assisted SPPS.[6] |
Experimental Protocols
The following protocols are designed for a 0.1 mmol synthesis scale and can be adapted for different scales. It is crucial to use high-quality, peptide-synthesis-grade solvents.
Protocol 1: Standard Coupling of Fmoc-α-allyl-DL-glycine using COMU
This protocol is recommended as the first choice for incorporating Fmoc-α-allyl-DL-glycine due to the high efficiency and safety profile of COMU.[6][8]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-α-allyl-DL-glycine
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Workflow Diagram:
Caption: Standard Fmoc-SPPS cycle for coupling Fmoc-α-allyl-DL-glycine.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat the treatment for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-α-allyl-DL-glycine (4 equivalents), COMU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin with DMF (3 times).
-
Monitoring Coupling Completion (Kaiser Test):
-
Take a small sample of the resin beads and wash them thoroughly with ethanol.
-
Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).
-
Heat at 100°C for 5 minutes.
-
Interpretation: A blue or purple color indicates the presence of free primary amines and an incomplete reaction.[9] A yellow or colorless result signifies a complete coupling.[9]
-
-
Recoupling (if necessary): If the Kaiser test is positive, repeat steps 5-7.
Protocol 2: Microwave-Assisted Coupling of Fmoc-α-allyl-DL-glycine
For particularly difficult couplings, microwave-assisted SPPS can significantly enhance reaction rates and drive the reaction to completion.[2]
Materials: Same as Protocol 1.
Workflow Diagram:
Caption: Microwave-assisted coupling workflow for hindered amino acids.
Step-by-Step Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Microwave Coupling: Add the activation solution to the deprotected resin in a microwave-safe reaction vessel. Place the vessel in a microwave peptide synthesizer and perform the coupling at 75°C for two cycles of 5 minutes each.
-
Proceed with steps 6-8 of Protocol 1.
Troubleshooting and Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after a second coupling, consider increasing the coupling time, using a more powerful reagent like HATU, or employing microwave assistance.
-
Solvent Choice: While DMF is the standard solvent for SPPS, for sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DCM can be beneficial.[3][9]
-
Allyl Group Stability: The allyl group is stable to the standard conditions of Fmoc-SPPS, including piperidine treatment for Fmoc deprotection and TFA for final cleavage. It can be selectively removed post-synthesis using palladium catalysts if desired.[1][10]
-
Racemization: While Fmoc-α-allyl-DL-glycine is a racemic mixture, it's important to be aware of potential racemization of other chiral centers in the peptide chain, especially during the activation of the incoming amino acid. The use of Oxyma- or HOAt-based reagents (COMU, HATU, or DIC/Oxyma) significantly suppresses racemization compared to HOBt-based methods.[6]
Conclusion
The successful incorporation of the sterically hindered Fmoc-α-allyl-DL-glycine in SPPS is achievable with the careful selection of highly efficient coupling reagents and optimized protocols. The use of modern uronium salts such as COMU or HATU, coupled with diligent monitoring of reaction completion via the Kaiser test, provides a robust and reliable strategy. For particularly challenging sequences, microwave-assisted synthesis offers a powerful tool to drive couplings to completion. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently utilize this versatile unnatural amino acid to advance their peptide-based research and drug development programs.
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Fmoc-alpha-allyl-DL-glycine deprotection conditions
An Application Guide to the Orthogonal Deprotection of Fmoc-α-allyl-DL-glycine
Abstract
Fmoc-α-allyl-DL-glycine is a versatile unnatural amino acid (UAA) that serves as a valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug development.[1][2][3][4] Its unique structure, featuring two distinct and orthogonally removable protecting groups, allows for selective chemical manipulations. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine is labile to basic conditions, while the α-allyl group is removed via palladium catalysis. This dual functionality enables researchers to perform on-resin side-chain modifications or to introduce specific functionalities at a defined position within a peptide sequence. This document provides a comprehensive technical guide with detailed protocols for the sequential and selective deprotection of Fmoc-α-allyl-DL-glycine, aimed at researchers, chemists, and drug development professionals.
The Principle of Orthogonal Protection
The core utility of Fmoc-α-allyl-DL-glycine lies in its orthogonal protection scheme. The Fmoc and allyl groups are stable under the conditions required to remove the other. This allows for a two-stage deprotection strategy:
-
Fmoc Group Removal: The N-terminal Fmoc group is typically removed first to enable the elongation of a peptide chain during Solid-Phase Peptide Synthesis (SPPS). This is achieved under mild basic conditions that do not affect the α-allyl group.[5][6][7]
-
α-Allyl Group Removal: The allyl group can be selectively removed at a later stage to unmask a reactive site on the glycine α-carbon. This step is accomplished using a palladium(0) catalyst and an allyl scavenger, conditions that are fully compatible with most other protecting groups used in peptide synthesis, including the acid-labile side-chain protecting groups used in Fmoc-SPPS.[8][9][10]
This strategic orthogonality is paramount for complex synthetic routes, such as peptide cyclization, branching, or the site-specific conjugation of payloads like fluorophores or small molecule drugs.
References
- 1. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. genscript.com [genscript.com]
- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 9. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
On-Resin Modification of Allyl Groups in Peptides: A Senior Application Scientist's Guide
Introduction: The Allyl Group as a Versatile Tool in Peptide Chemistry
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the ability to perform selective chemical modifications on a growing peptide chain is paramount for the development of complex therapeutics, diagnostics, and research tools. Among the arsenal of orthogonal protecting groups, the allyl group stands out for its unique reactivity and stability profile.[1][2] Its resistance to the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS establishes it as a truly orthogonal protecting group, enabling chemists to unmask a specific site on the peptide for further manipulation.[1][2][3]
This guide provides an in-depth exploration of on-resin modifications involving the allyl group. We will move beyond its role as a simple protecting group to be removed, and delve into its use as a versatile chemical handle for a variety of on-resin transformations. This application note is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and troubleshooting insights to empower your peptide chemistry endeavors.
Part 1: The Foundation - Allyl Group Deprotection
The most fundamental on-resin modification of an allyl group is its removal. This deprotection step is the gateway to subsequent modifications, such as on-resin cyclization. The cleavage of the allyl group is most commonly achieved through a palladium(0)-catalyzed reaction.[2]
Mechanism of Palladium(0)-Catalyzed Allyl Deprotection
The reaction proceeds through a catalytic cycle involving the formation of a π-allyl palladium complex. A nucleophilic "scavenger" is required to trap the allyl cation, regenerating the Pd(0) catalyst and preventing side reactions.
Caption: Palladium(0)-catalyzed allyl deprotection cycle.
Protocol 1: Standard On-Resin Allyl Ester Deprotection
This protocol is suitable for the deprotection of C-terminal allyl esters or the side chains of Asp(OAll) and Glu(OAll).[4][5]
Materials:
-
Peptide-resin containing an allyl-protected residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) as a scavenger
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Standard peptide synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes.
-
Reagent Preparation: In a separate vial, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.03 eq, ~35 mg) in anhydrous DCM (5 mL). Add PhSiH₃ (5 eq, ~61 µL).
-
Expert Insight: The choice of scavenger is critical. Phenylsilane is a neutral scavenger that works well under mild conditions.[6] Other scavengers like morpholine or dimedone can also be used, but may require different solvent systems and can sometimes lead to side reactions.
-
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Seal the vessel and shake gently at room temperature for 2 hours. The resin may develop a dark color, which is normal.
-
Monitoring: To monitor the reaction, a small aliquot of resin can be removed, washed thoroughly, and a test cleavage performed. The cleaved peptide is then analyzed by LC-MS to confirm the removal of the allyl group (mass decrease of 40.03 Da).
-
Washing: After the reaction is complete, drain the deprotection solution and wash the resin extensively with DCM (5 x 10 mL/g), DMF (3 x 10 mL/g), and finally with DCM (5 x 10 mL/g).
-
Trustworthiness: Thorough washing is crucial to remove all traces of the palladium catalyst and scavenger, which can interfere with subsequent coupling reactions. A final wash with a chelating agent like sodium diethyldithiocarbamate (0.5% in DMF) can be performed to ensure complete palladium removal.[4]
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Air-stable and effective Pd(0) source. |
| Scavenger | Phenylsilane | Neutral scavenger, minimizes side reactions. |
| Solvent | DCM | Good for swelling polystyrene resins and solubilizing reagents. |
| Temperature | Room Temperature | Mild conditions preserve peptide integrity. |
| Time | 2 hours | Typically sufficient for complete deprotection. |
Troubleshooting Allyl Deprotection
| Problem | Possible Cause | Solution |
| Incomplete Deprotection | Inactive catalyst | Use fresh, high-quality Pd(PPh₃)₄. Ensure anhydrous conditions. |
| Poor resin swelling | Ensure adequate swelling time and appropriate solvent. | |
| Insufficient reaction time | Extend the reaction time to 3-4 hours and re-monitor. | |
| Side Reactions (e.g., peptide degradation) | Harsh scavenger | Switch to a milder scavenger like phenylsilane. |
| Prolonged reaction time | Optimize the reaction time by monitoring closely. | |
| Difficulty in subsequent coupling | Residual palladium | Perform additional washes with a chelating agent. |
Part 2: The Allyl Group as a Reactive Handle
Beyond its role as a protecting group, the allyl group's double bond serves as a valuable handle for a range of on-resin chemical transformations.
On-Resin Thiol-Ene "Click" Chemistry for Peptide Macrocyclization
The thiol-ene reaction is a photoinitiated radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. This "click" reaction is highly efficient, proceeds under mild conditions, and is orthogonal to most functional groups found in peptides. It is an excellent strategy for on-resin peptide cyclization.
Caption: Workflow for on-resin thiol-ene peptide cyclization.
Protocol 2: On-Resin Thiol-Ene Macrocyclization
This protocol describes the cyclization of a peptide containing a cysteine residue and a lysine residue modified with an allyloxycarbonyl (Alloc) group.
Materials:
-
Peptide-resin containing Cys(Trt) and Lys(Alloc) residues
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
N,N-Dimethylformamide (DMF)
-
UV lamp (365 nm)
-
Standard peptide synthesis vessel and shaker
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS. Incorporate Fmoc-Cys(Trt)-OH and Fmoc-Lys(Alloc)-OH at the desired positions.
-
Side-Chain Deprotection:
-
Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Selectively deprotect the Cys(Trt) group using a solution of TFA/TIS/DCM (1:5:94) for 1 hour. Wash the resin thoroughly with DCM and DMF.
-
-
Thiol-Ene Reaction:
-
Swell the resin in DMF.
-
Prepare a solution of DMPA (0.1 M in DMF). Add the photoinitiator solution to the resin (e.g., 5 mL for a 0.1 mmol scale).
-
Irradiate the resin slurry with a 365 nm UV lamp for 1-2 hours with gentle agitation.
-
Expert Insight: The reaction progress can be monitored using Ellman's test to detect the disappearance of the free thiol.
-
-
Washing: After the reaction, wash the resin thoroughly with DMF and DCM.
-
Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5). Purify the crude peptide by reverse-phase HPLC.
| Parameter | Condition | Rationale |
| Alkene Source | Lys(Alloc) | Commercially available and easily incorporated. |
| Thiol Source | Cysteine | Naturally occurring amino acid. |
| Photoinitiator | DMPA | Efficient radical initiator under UV light. |
| Wavelength | 365 nm | Standard wavelength for many photoinitiators. |
| Yield | Typically 20-40% | Can be influenced by peptide sequence and cyclization efficiency. |
Part 3: Advanced On-Resin Transformations of the Allyl Group
While less common, the allyl group can undergo other chemical transformations directly on the resin, opening up possibilities for creating novel peptide structures.
On-Resin Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds.[7][8] While typically performed on aryl halides, these reactions can be adapted for on-resin peptide modification. For instance, an allyl-containing peptide could first be functionalized on-resin to introduce a suitable coupling partner.
Potential Future Directions: On-Resin Oxidative Modifications
Drawing from solution-phase organic synthesis, several oxidative modifications of the allyl group could potentially be adapted for on-resin peptide chemistry, although these are currently not standard procedures and would require significant optimization.
-
Wacker-Type Oxidation: Conversion of the terminal alkene to a methyl ketone.
-
Dihydroxylation: Formation of a diol, which could be further functionalized.
-
Aziridination: Introduction of a three-membered nitrogen-containing ring.
Challenges for Advanced On-Resin Modifications:
-
Reagent Compatibility: Many reagents used for these transformations are harsh and may not be compatible with the peptide backbone or other protecting groups.
-
Steric Hindrance: The resin matrix and the folded peptide structure can impede reagent access to the allyl group.[9][10][11]
-
Reagent Diffusion: Inefficient diffusion of reagents into the resin beads can lead to incomplete reactions.[2][12]
Conclusion and Future Outlook
The on-resin modification of allyl groups in peptides is a powerful and versatile strategy that extends far beyond simple deprotection. The ability to selectively unmask or functionalize a specific site on a resin-bound peptide opens up a vast landscape for the synthesis of cyclic peptides, peptidomimetics, and other complex structures. While palladium-catalyzed deprotection and thiol-ene click chemistry are well-established and robust methods, the exploration of more advanced on-resin transformations of the allyl group presents an exciting frontier in peptide chemistry. As new catalysts and reaction conditions are developed, the utility of the allyl group as a key tool for creating novel peptide-based therapeutics and research probes will undoubtedly continue to expand.
References
- 1. FMOC-Asp(OAll)-OH (146982-24-3) at Nordmann - nordmann.global [nordmann.global]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. chempep.com [chempep.com]
- 4. Fmoc-Asp(OAll)-OH (146982-24-3) for sale [vulcanchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. sopachem.com [sopachem.com]
- 8. researchgate.net [researchgate.net]
- 9. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. WO1998034633A1 - Reactor and method for solid phase peptide synthesis - Google Patents [patents.google.com]
Unlocking Novel Bioconjugates: A Guide to Strategies with Fmoc-α-allyl-DL-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Allyl Group in Bioconjugation
In the landscape of modern drug development and chemical biology, the ability to selectively modify peptides and proteins is paramount. This guide provides an in-depth exploration of bioconjugation strategies centered around the versatile, non-natural amino acid, Fmoc-α-allyl-DL-glycine. The incorporation of this building block into a peptide sequence introduces a chemically tractable allyl handle, opening a gateway to a diverse array of bioorthogonal and chemoselective ligation chemistries. The allyl group's unique reactivity profile allows for precise modification under mild conditions, a critical consideration when working with sensitive biomolecules.[1][2][3] This document will serve as a comprehensive resource, detailing not only the foundational principles but also providing robust, field-proven protocols for the synthesis of allyl-containing peptides and their subsequent conjugation.
I. Solid-Phase Synthesis of Peptides Containing Fmoc-α-allyl-DL-glycine
The journey to a novel bioconjugate begins with the successful incorporation of Fmoc-α-allyl-DL-glycine into a peptide sequence. This is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] The allyl group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[1][2]
Core Principles of Fmoc SPPS
The synthesis cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain attached to a solid support.[4] Each cycle consists of three primary steps:
-
Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide using a mild base.
-
Amino Acid Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group and its subsequent reaction with the newly exposed N-terminal amine.
-
Washing: Thorough rinsing of the resin to remove excess reagents and byproducts.
This iterative process is continued until the desired peptide sequence is assembled.
Experimental Protocol: Incorporation of Fmoc-α-allyl-DL-glycine
This protocol outlines the manual incorporation of Fmoc-α-allyl-DL-glycine into a peptide sequence on a Rink Amide resin, suitable for generating a C-terminally amidated peptide.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-α-allyl-DL-glycine
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Fmoc-α-allyl-DL-glycine Coupling:
-
In a separate vessel, dissolve Fmoc-α-allyl-DL-glycine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF, DCM, and then DMF again.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in your sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
II. Bioconjugation Strategies for Allyl-Modified Peptides
The terminal alkene of the allyl group serves as a versatile handle for a variety of conjugation reactions. Below are detailed protocols for three powerful strategies: Palladium-Catalyzed Tsuji-Trost Allylation, Thiol-Ene "Click" Chemistry, and Photo-Initiated Radical Conjugation.
A. Palladium-Catalyzed Tsuji-Trost Allylation
The Tsuji-Trost reaction is a palladium-catalyzed substitution that occurs at an allylic position.[6][7][8] This reaction allows for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions, making it highly suitable for bioconjugation.[9]
Mechanism Insight: The reaction proceeds through the formation of a π-allylpalladium complex, which is then attacked by a nucleophile.[6][7][8] The choice of palladium source and ligand is crucial for catalytic efficiency and selectivity.
Experimental Protocol: Tsuji-Trost Allylation with a Thiol Nucleophile
This protocol describes the conjugation of a thiol-containing molecule to an allyl-modified peptide.
Materials:
-
Allyl-modified peptide
-
Thiol-containing molecule (e.g., a cysteine-containing peptide, a thiol-modified drug)
-
Palladium source: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Solvent: A mixture of acetonitrile and water or an aqueous buffer system.
Procedure:
-
Peptide Dissolution: Dissolve the allyl-modified peptide in the chosen solvent system to a final concentration of 1-5 mM.
-
Reagent Addition: To the peptide solution, add the thiol-containing molecule (1.5-2 equivalents).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5-10 mol%) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Purification: Upon completion, purify the conjugate using preparative RP-HPLC.
Table 1: Key Parameters for Tsuji-Trost Allylation
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1-5 mM | Higher concentrations can lead to aggregation. |
| Nucleophile Equivalents | 1.5-2 eq. | An excess ensures complete reaction of the peptide. |
| Palladium Catalyst | 5-10 mol% | Higher loadings may be necessary for sluggish reactions. |
| Solvent System | MeCN/H₂O, PBS | The choice depends on the solubility of the reactants. |
| Reaction Time | 2-4 hours | Monitor by HPLC to determine the optimal time. |
B. Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a highly efficient and bioorthogonal "click" chemistry that proceeds via a radical-mediated mechanism.[10] It can be initiated by UV light in the presence of a photoinitiator or by thermal initiators. The reaction is highly specific, forming a stable thioether linkage.
Mechanism Insight: The reaction involves the radical addition of a thiol to an alkene. The anti-Markovnikov addition is highly favored, leading to a single product isomer.
Experimental Protocol: Photo-Initiated Thiol-Ene Conjugation
This protocol details the conjugation of a thiol-containing molecule to an allyl-modified peptide using a photoinitiator.
Materials:
-
Allyl-modified peptide
-
Thiol-containing molecule
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or a water-soluble initiator like Irgacure 2959.
-
Solvent: A deoxygenated mixture of acetonitrile and water.
Procedure:
-
Solution Preparation: Dissolve the allyl-modified peptide and the thiol-containing molecule (1.2 equivalents) in the deoxygenated solvent.
-
Initiator Addition: Add the photoinitiator (0.1 equivalents) to the solution.
-
Photolysis: Irradiate the reaction mixture with UV light (e.g., 365 nm) for 15-60 minutes at room temperature.
-
Monitoring and Purification: Monitor the reaction by RP-HPLC and mass spectrometry. Purify the conjugate by preparative RP-HPLC.
C. Palladium-Catalyzed Heck Coupling
The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene.[11][12] In the context of bioconjugation, an oxidative Heck reaction can be employed to couple an arylboronic acid with the allyl group of the peptide.[13]
Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst.[11]
Experimental Protocol: Oxidative Heck Coupling with an Arylboronic Acid
This protocol describes the conjugation of an arylboronic acid to an allyl-modified peptide.
Materials:
-
Allyl-modified peptide
-
Arylboronic acid derivative
-
Palladium catalyst: Palladium(II) acetate [Pd(OAc)₂]
-
Ligand: For example, a bis-imine ligand like BIAN (bis(mesityl)acenaphthenequinone diimine).
-
Oxidant: e.g., benzoquinone
-
Solvent: Aqueous buffer system (e.g., phosphate buffer).
Procedure:
-
Reagent Preparation: Dissolve the allyl-modified peptide, arylboronic acid (2-3 equivalents), and oxidant in the aqueous buffer.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ (5-10 mol%) and the ligand.
-
Reaction Initiation: Add the catalyst solution to the peptide mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor by RP-HPLC and mass spectrometry.
-
Purification: Purify the resulting conjugate by preparative RP-HPLC.
III. Purification and Characterization of Bioconjugates
The successful synthesis of a bioconjugate is contingent upon rigorous purification and comprehensive characterization.
A. Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of peptides and their conjugates.[1]
-
Principle: Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.
-
Mobile Phases: A gradient of increasing organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the components.
-
Detection: The eluting compounds are typically monitored by UV absorbance at 210-220 nm.
For more complex mixtures or to remove specific impurities, orthogonal purification methods such as ion-exchange chromatography (IEX) can be employed.[4]
B. Characterization
A combination of analytical techniques is essential to confirm the identity and purity of the final bioconjugate.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the molecular weight of the conjugate, confirming successful ligation.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the conjugate, confirming the site of modification and the integrity of the peptide backbone.[16][17][18]
-
Analytical RP-HPLC: This technique is used to assess the purity of the final product. A single, sharp peak is indicative of a highly pure compound.[14]
Table 2: Common Analytical Techniques for Bioconjugate Characterization
| Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight confirmation, verification of conjugation. |
| NMR Spectroscopy | Structural elucidation, confirmation of covalent linkage. |
| Analytical RP-HPLC | Purity assessment, retention time comparison to starting materials. |
IV. Conclusion and Future Perspectives
Fmoc-α-allyl-DL-glycine is a powerful tool for the synthesis of peptides with a versatile handle for bioconjugation. The strategies outlined in this guide—palladium-catalyzed allylation, thiol-ene click chemistry, and Heck coupling—provide a robust toolkit for researchers to create novel and complex bioconjugates. The mild reaction conditions and high selectivity of these methods are particularly advantageous for applications in drug delivery, diagnostics, and fundamental biological research. As the field of bioconjugation continues to evolve, the development of new and more efficient ligation chemistries for the allyl group will undoubtedly expand the possibilities for creating next-generation therapeutics and research tools.
V. References
-
Allyl side chain protection in peptide synthesis. (n.d.). Google Patents. Retrieved December 12, 2025, from --INVALID-LINK--
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. (2022). Bioconjugate Chemistry, 33(12), 2361–2369. --INVALID-LINK--
-
Application Notes and Protocols for the Use of Fmoc-Gly-DL-Ala in Solid-Phase Peptide Synthesis. (n.d.). BenchChem. Retrieved December 12, 2025, from --INVALID-LINK--
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Tsuji-Trost Allylation. (n.d.). NROChemistry. Retrieved December 12, 2025, from --INVALID-LINK--
-
Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. (2022). Bioconjugate Chemistry, 33(12), 2361–2369. --INVALID-LINK--
-
Tsuji–Trost reaction. (2023). In Wikipedia. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for Fmoc-Gly-Gly-OSU in Solid-Phase Peptide Synthesis. (n.d.). BenchChem. Retrieved December 12, 2025, from --INVALID-LINK--
-
Supporting information: Highly efficient Tsuji-Trost allylation in water catalyzed by Pd-nanoparticles. (n.d.). Retrieved December 12, 2025, from --INVALID-LINK--
-
Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine. (2014). Angewandte Chemie International Edition, 53(42), 11352-11356. --INVALID-LINK--
-
Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. (2016). Journal of Peptide Science, 22(10), 622-627. --INVALID-LINK--
-
Fmoc Solid-Phase Peptide Synthesis. (n.d.). ResearchGate. Retrieved December 12, 2025, from --INVALID-LINK--
-
Tsuji-Trost Allylation. (2022, April 2). [Video]. YouTube. --INVALID-LINK--
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols, 2(12), 3111-3121. --INVALID-LINK--
-
Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. (n.d.). Aapptec. Retrieved December 12, 2025, from --INVALID-LINK--
-
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (2023). Journal of Pharmaceutical Sciences and Research, 15(5), 1834-1842. --INVALID-LINK--
-
Peptide Conjugation via CuAAC 'Click' Chemistry. (2016). Molecules, 21(4), 438. --INVALID-LINK--
-
NMR Assessment of Therapeutic Peptides and Proteins: Correlations That Reveal Interactions and Motions. (2020). ChemBioChem, 21(3), 315-319. --INVALID-LINK--
-
NMRseq: A New Approach to Peptide Sequence Tags. (2018). Toxins, 10(11), 446. --INVALID-LINK--
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from --INVALID-LINK--
-
Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation. (2016). Chemical Science, 7(5), 3325-3330. --INVALID-LINK--
-
Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. (2020). mAbs, 12(1), 1795328. --INVALID-LINK--
-
Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. (2021). Journal of Molecular Biology, 433(11), 166881. --INVALID-LINK--
-
An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. (2023). International Journal of Molecular Sciences, 24(13), 10831. --INVALID-LINK--
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Catalysts, 8(9), 368. --INVALID-LINK--
-
Intramolecular Heck‐type coupling of allyl acetate with various aryl Iodides catalysed by Pd/C. (n.d.). ResearchGate. Retrieved December 12, 2025, from --INVALID-LINK--
-
NMR characterization of oligonucleotides and peptides. (n.d.). Bruker. Retrieved December 12, 2025, from --INVALID-LINK--
-
Aqueous Oxidative Heck Reaction as a Protein-Labeling Strategy. (2013). Angewandte Chemie International Edition, 53(3), 815-819. --INVALID-LINK--
-
Heck Reaction—State of the Art. (2016). Catalysts, 6(1), 19. --INVALID-LINK--
-
Visible-light-induced radical 1,3-hydrosulfonylation of allylketones with sulfonyl chlorides. (2021). Chemical Communications, 57(80), 10395-10398. --INVALID-LINK--
-
Stapling of unprotected helical peptides via photo-induced intramolecular thiol-yne hydrothiolation. (2016). Chemical Science, 7(5), 3325-3330. --INVALID-LINK--
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 7. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Aqueous Oxidative Heck Reaction as a Protein-Labeling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [journals.eco-vector.com]
- 15. jchemrev.com [jchemrev.com]
- 16. NMR Assessment of Therapeutic Peptides and Proteins: Correlations That Reveal Interactions and Motions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
Application Notes and Protocols for Fmoc-α-allyl-DL-glycine in Drug Discovery and Development
Abstract
This technical guide provides an in-depth exploration of Fmoc-α-allyl-DL-glycine, a versatile building block for peptide-based drug discovery. We delve into its unique chemical attributes, strategic applications, and provide detailed protocols for its incorporation into peptide sequences and subsequent side-chain modifications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this non-canonical amino acid for the synthesis of novel peptide therapeutics, including stapled peptides and peptidomimetics.
Introduction: The Strategic Advantage of Fmoc-α-allyl-DL-glycine
In the landscape of peptide drug discovery, the ability to introduce conformational constraints and novel functionalities is paramount to enhancing therapeutic efficacy, metabolic stability, and cell permeability. Fmoc-α-allyl-DL-glycine emerges as a powerful tool in this endeavor, offering a unique combination of features for the synthetic peptide chemist.[1]
The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[2] The core innovation lies in its α-allyl side chain, a chemically tractable handle for a variety of post-synthetic modifications. Furthermore, the use of a DL-racemic mixture at the α-carbon introduces stereochemical diversity, a valuable strategy for the generation of peptide libraries aimed at exploring a broader conformational space for target binding.[3]
This guide will provide a comprehensive overview of the applications of Fmoc-α-allyl-DL-glycine, detailed experimental protocols for its use, and expert insights into the rationale behind key procedural steps.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Fmoc-α-allyl-DL-glycine is essential for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉NO₄ | Chem-Impex |
| Molecular Weight | 337.37 g/mol | Sigma-Aldrich[4] |
| Appearance | White to off-white powder | Chem-Impex[1] |
| Solubility | Soluble in DMF, NMP, and other polar organic solvents | General observation for Fmoc-amino acids |
| Storage | Store at 2-8 °C | Sigma-Aldrich[4] |
Handling Recommendations: As with all fine chemicals, it is recommended to handle Fmoc-α-allyl-DL-glycine in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its susceptibility to moisture, it should be stored in a desiccated environment.
Core Application: Solid-Phase Peptide Synthesis (SPPS) Integration
The incorporation of Fmoc-α-allyl-DL-glycine into a growing peptide chain follows the standard iterative cycle of Fmoc-based SPPS.[2][5] The process involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
General Workflow for SPPS
The following diagram illustrates the fundamental steps of an Fmoc-SPPS cycle for incorporating Fmoc-α-allyl-DL-glycine.
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-α-allyl-DL-glycine.
Detailed Protocol for a Single Coupling Cycle
This protocol outlines the manual coupling of Fmoc-α-allyl-DL-glycine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminal deprotected peptide
-
Fmoc-α-allyl-DL-glycine
-
N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30 minutes in a suitable reaction vessel.
-
If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-α-allyl-DL-glycine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (3x). The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Post-Synthetic Modification of the Allyl Side Chain
The true utility of incorporating Fmoc-α-allyl-DL-glycine lies in the versatility of its allyl side chain for post-synthetic modifications. This enables the creation of complex peptide architectures with enhanced therapeutic properties.
Olefin Metathesis for Peptide Stapling
Peptide stapling is a powerful technique to constrain a peptide in a specific conformation, often an α-helix, which can lead to increased target affinity, proteolytic resistance, and cell permeability. Ring-closing metathesis (RCM) is a common method to achieve this.
Caption: Workflow for on-resin peptide stapling using ring-closing metathesis.
Materials:
-
Peptide-resin containing two α-allyl-glycine residues
-
Grubbs' Catalyst (1st or 2nd generation)
-
1,2-Dichloroethane (DCE), anhydrous and degassed
-
DCM, anhydrous and degassed
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Wash the resin with anhydrous DCE (3x).
-
-
Metathesis Reaction:
-
Dissolve Grubbs' catalyst (0.15-0.20 equivalents relative to resin loading) in anhydrous, degassed DCE to make a 5-10 mM solution.
-
Add the catalyst solution to the peptide-resin.
-
Agitate the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature.[6]
-
Monitor the reaction by cleaving a small sample of resin and analyzing by LC-MS.
-
-
Washing and Cleavage:
-
Filter off the catalyst solution and wash the resin thoroughly with DCE (5x) and DCM (5x).
-
Proceed with the standard cleavage and deprotection protocol using a trifluoroacetic acid (TFA)-based cocktail.
-
Thiol-Ene "Click" Chemistry
The allyl group is an excellent substrate for thiol-ene "click" reactions, allowing for the straightforward conjugation of thiol-containing molecules to the peptide.[7][8] This can be used for labeling with fluorophores, attachment of polyethylene glycol (PEG) chains, or conjugation to other biomolecules.
Materials:
-
Peptide-resin containing α-allyl-glycine
-
Thiol-containing molecule of interest
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
DMF or a suitable solvent mixture
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, swell the peptide-resin in the chosen solvent.
-
Add the thiol-containing molecule (5-10 equivalents) and the photoinitiator (0.1-0.2 equivalents).
-
-
Photochemical Reaction:
-
Washing:
-
Wash the resin thoroughly with the reaction solvent, followed by DCM, to remove excess reagents.
-
Palladium-Catalyzed Deprotection
While the allyl group is stable to the acidic and basic conditions of Fmoc-SPPS, it can be selectively removed using palladium catalysis.[11][12][13][14][15] This orthogonality allows for site-specific modifications of the resulting free carboxylate or amine (if an Alloc protecting group is used).
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the successful synthesis and modification of peptides containing α-allyl-glycine.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the synthesized peptides.[16][17] A typical gradient of water and acetonitrile with 0.1% TFA is used. The introduction of the hydrophobic allyl group or subsequent modifications will alter the retention time of the peptide, which can be used to monitor reaction progress.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of the desired product.[16][18] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The observed molecular weight should correspond to the calculated mass of the peptide. For stapled peptides, a decrease in mass corresponding to the loss of ethylene (28 Da) is expected.
| Analytical Technique | Purpose | Expected Observations |
| RP-HPLC | Purity assessment and reaction monitoring | A single major peak for the purified product. Shift in retention time upon modification. |
| LC-MS | Identity confirmation and reaction monitoring | Correct molecular weight for the target peptide. Observation of mass changes corresponding to specific modifications.[19][20] |
| MS/MS | Sequence verification | Fragmentation pattern consistent with the peptide sequence. |
The Impact of Stereochemistry: The DL-Racemic Nature
The use of Fmoc-α-allyl-DL-glycine introduces a racemic mixture at the α-carbon. This results in the synthesis of a pair of diastereomers for each incorporation site. While this may be undesirable for applications requiring a single, defined stereoisomer, it is a significant advantage in the context of drug discovery for several reasons:
-
Peptide Library Synthesis: The racemic nature allows for the creation of more complex peptide libraries from a single set of building blocks, increasing the diversity of structures for screening against a biological target.[3]
-
Enhanced Proteolytic Stability: The presence of D-amino acids can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Exploration of Conformational Space: The different stereochemistries can lead to distinct peptide conformations, which may result in altered binding affinities and biological activities.
It is important to note that the resulting diastereomers may be separable by chiral chromatography if a single isomer is desired for further development.
Conclusion
Fmoc-α-allyl-DL-glycine is a highly valuable and versatile building block in the arsenal of the peptide chemist. Its compatibility with standard Fmoc-SPPS, coupled with the chemical tractability of its allyl side chain, opens up a wide range of possibilities for the design and synthesis of novel peptide therapeutics. From creating conformationally constrained stapled peptides to enabling site-specific conjugation, this non-canonical amino acid provides a robust platform for addressing many of the challenges in modern drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of Fmoc-α-allyl-DL-glycine in their quest for new and improved peptide-based medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02442G [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B [pubs.rsc.org]
- 11. Efficient peptide ligation between allyl-protected Asp and Cys followed by palladium-mediated deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 13. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. Selective palladium-catalyzed deprotection of the allyl and allyloxycarbonyl groups in phosphate chemistry and in the presence of propargyl and propargyloxycarbonyl groups | CoLab [colab.ws]
- 16. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 17. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Multiple Fmoc-α-Allyl-DL-Glycine Residues in Solid-Phase Peptide Synthesis
Abstract
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and conformational characteristics.[1][2] Fmoc-α-allyl-DL-glycine is a particularly versatile building block, offering a unique combination of steric bulk and a chemically addressable allyl group for post-synthetic modifications.[3] However, the repeated incorporation of this α,α-disubstituted amino acid presents significant synthetic challenges, primarily due to steric hindrance which can lead to incomplete coupling reactions and the accumulation of deletion sequences.[1][4] This document provides a comprehensive guide and a set of robust protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing multiple Fmoc-α-allyl-DL-glycine residues. We will delve into the underlying principles of overcoming common synthetic hurdles, detail optimized coupling strategies, and provide a complete workflow from synthesis to final analysis.
Introduction: The Strategic Value of α-Allyl-Glycine in Peptide Drug Development
The introduction of non-proteinogenic amino acids can profoundly alter the therapeutic potential of peptides. Fmoc-α-allyl-DL-glycine, in particular, offers several strategic advantages:
-
Conformational Constraint: As an α,α-disubstituted amino acid, it restricts the conformational freedom of the peptide backbone, which can lead to enhanced receptor binding affinity and specificity.
-
Proteolytic Stability: The steric bulk of the α-allyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Post-Synthetic Modification: The allyl group serves as a versatile chemical handle for a variety of bioorthogonal reactions, including palladium-catalyzed deallylation for subsequent functionalization, thiol-ene click chemistry, and olefin metathesis.[3]
Despite these benefits, the steric hindrance posed by the α-allyl group, especially in sequences with multiple incorporations, necessitates a carefully optimized SPPS protocol to ensure high-purity final products.
The Core Challenge: Overcoming Steric Hindrance in Repetitive Couplings
The primary obstacle in synthesizing peptides rich in Fmoc-α-allyl-DL-glycine is the cumulative steric hindrance that builds with each successive incorporation. This can lead to:
-
Incomplete Acylation: The bulky nature of the incoming protected amino acid and the growing peptide chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine, resulting in low coupling yields.[4]
-
Formation of Deletion Sequences: Failure to achieve complete coupling at each step results in peptides lacking one or more amino acid residues, which are often difficult to separate from the target peptide.
-
Peptide Aggregation: The increased hydrophobicity and altered secondary structure propensity of the modified peptide can lead to on-resin aggregation, further impeding reagent accessibility.[5]
To address these challenges, a multi-faceted approach involving optimized coupling reagents, reaction conditions, and monitoring is required.
Recommended Materials and Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier |
| Fmoc-α-allyl-DL-glycine | >98% Purity | Chem-Impex[3] |
| Rink Amide Resin | 100-200 mesh, 0.4-0.8 mmol/g | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Amine-free, Peptide Synthesis Grade | Standard Supplier |
| Piperidine | Reagent Grade | Standard Supplier |
| HATU | >99% Purity | Standard Supplier |
| HCTU | >99% Purity | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | >99.5% Purity, Peptide Synthesis Grade | Standard Supplier |
| Trifluoroacetic Acid (TFA) | >99.5% Purity | Standard Supplier |
| Triisopropylsilane (TIS) | >98% Purity | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Tetrakis(triphenylphosphine)palladium(0) | >99% Purity | Standard Supplier |
| Phenylsilane | >97% Purity | Standard Supplier |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier |
| Water | HPLC Grade | Standard Supplier |
Experimental Protocols
General Fmoc-SPPS Workflow for Multiple α-Allyl-Glycine Incorporations
This protocol is designed for a 0.1 mmol scale synthesis. All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Figure 1: General workflow for Fmoc-SPPS of peptides containing multiple α-allyl-glycine residues.
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes.[2]
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene adduct.
-
Optimized Coupling (Double Coupling Protocol):
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-α-allyl-DL-glycine (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[6]
-
Drain the coupling solution and wash with DMF (3 times).
-
-
Second Coupling:
-
-
Washing: Wash the resin with DMF (3 times).
-
Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines.[9] If the test is positive, a third coupling may be necessary. A negative (yellow) result indicates a complete reaction.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence. For couplings immediately following an α-allyl-glycine residue, the double coupling protocol is highly recommended.
-
Final Deprotection and Washing: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin sequentially with DMF, DCM, and methanol before drying under vacuum.[1]
On-Resin Palladium-Catalyzed Deallylation
This protocol is for the removal of the allyl groups to reveal a free carboxyl or amino group for further modification, if desired. This should be performed after the full peptide sequence is assembled but before cleavage from the resin.
Figure 2: Workflow for on-resin palladium-catalyzed deallylation.
Step-by-Step Protocol:
-
Resin Preparation: Swell the peptide-resin in anhydrous DCM.
-
Deallylation Cocktail: In a separate flask under an inert atmosphere (e.g., Argon), dissolve Tetrakis(triphenylphosphine)palladium(0) (0.25 equivalents per allyl group) in anhydrous DCM. Add phenylsilane (5-10 equivalents per allyl group) as a scavenger.
-
Reaction: Add the deallylation cocktail to the resin and agitate gently at room temperature for 2-3 hours. The reaction should be protected from light.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (5 times).
-
Palladium Scavenging: To remove residual palladium, wash the resin with a solution of a palladium scavenger, such as 0.5% sodium diethyldithiocarbamate in DMF, for 15-30 minutes. Repeat this wash. Other effective scavengers include those based on thiol or thiourea functionalized silica.[10][11]
-
Final Washing: Wash the resin extensively with DMF and DCM. The resin is now ready for cleavage or further on-resin modifications.
Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Drying: Dry the crude peptide under vacuum.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the final peptide.
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Assess purity and quantify the target peptide. | A single major peak corresponding to the desired peptide. Purity should be >95% after purification. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirm the molecular weight of the peptide. | The observed molecular weight should match the calculated theoretical mass.[12][13] |
| Tandem MS (MS/MS) | Sequence verification. | Fragmentation pattern should be consistent with the expected amino acid sequence.[12] |
| Amino Acid Analysis | Determine amino acid composition and quantify the peptide. | The ratio of amino acids should match the theoretical composition.[14] |
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive after a double coupling, consider increasing the coupling time, using a more potent coupling reagent like HCTU, or performing the reaction at a slightly elevated temperature (e.g., 40°C). However, be mindful that elevated temperatures can increase the risk of racemization.[5][15]
-
Aggregation: For sequences prone to aggregation, consider switching the solvent to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl to the coupling and deprotection solutions.[7][16]
-
Palladium Removal: Incomplete removal of the palladium catalyst can interfere with subsequent reactions and biological assays. Ensure thorough washing with a scavenger. The use of synthetic carbon adsorbents can also be effective.[17]
-
DL-Isomers: As Fmoc-α-allyl-DL-glycine is a racemic mixture, the final peptide will be a mixture of diastereomers. This should be considered in the analytical characterization, where multiple peaks may be observed in the RP-HPLC chromatogram.
Conclusion
The successful incorporation of multiple Fmoc-α-allyl-DL-glycine residues into a peptide sequence is achievable through a carefully optimized SPPS protocol. The key to success lies in addressing the steric hindrance through strategies such as double coupling with potent activating agents. Furthermore, a robust protocol for on-resin deallylation and subsequent palladium scavenging is critical for post-synthetic modifications. The detailed protocols and troubleshooting guide presented here provide a solid foundation for researchers and drug development professionals to harness the potential of this versatile unnatural amino acid in creating novel and effective therapeutic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Incorporation of Fmoc-α-allyl-DL-glycine in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Peptide Architectures with Fmoc-α-allyl-DL-glycine
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the development of peptides with enhanced therapeutic properties. Fmoc-α-allyl-DL-glycine stands out as a versatile building block, providing a chemically tractable handle—the allyl group—for a wide array of post-synthetic modifications. Its integration into automated solid-phase peptide synthesis (SPPS) protocols allows for the creation of peptides with novel functionalities, improved stability, and tailored pharmacological profiles.
The α-allyl group is orthogonal to the standard Fmoc/tBu protection strategy, meaning it remains stable during the iterative cycles of Fmoc deprotection with piperidine and is also resistant to the final trifluoroacetic acid (TFA) cleavage from the resin. This stability allows for the selective modification of the allyl group while the peptide is still anchored to the solid support, streamlining the synthesis of complex peptide architectures such as cyclic peptides, bioconjugates, and peptides with enhanced structural stability.
The Chemistry of Fmoc-α-allyl-DL-glycine in SPPS
Fmoc-α-allyl-DL-glycine is an α,α-disubstituted amino acid. The presence of the allyl group at the α-carbon introduces steric hindrance, which can present challenges during the coupling step in SPPS. Therefore, careful selection of coupling reagents and optimization of reaction conditions are crucial for achieving high coupling efficiency.
The true utility of this amino acid lies in the reactivity of its terminal alkene. This functional group serves as a versatile platform for a variety of chemical transformations, most notably olefin metathesis and thiol-ene "click" chemistry. These reactions can be performed on the resin-bound peptide, simplifying purification and allowing for the introduction of diverse functionalities.
Automated Solid-Phase Synthesis Protocol for Fmoc-α-allyl-DL-glycine
The following is a generalized protocol for the incorporation of Fmoc-α-allyl-DL-glycine into a peptide sequence using an automated peptide synthesizer. It is essential to note that as an α,α-disubstituted amino acid, longer coupling times or double coupling may be necessary to ensure complete incorporation.
Recommended Reagents and Solvents
-
Resin: Standard resins such as Rink Amide or Wang resin are suitable.
-
Solvents: High-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF).
-
Deprotection Solution: 20% piperidine in DMF.
-
Amino Acids: Standard Fmoc-protected amino acids and Fmoc-α-allyl-DL-glycine.
-
Coupling Reagents: High-efficiency coupling reagents are recommended. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) are preferred due to their high reactivity, which can overcome the steric hindrance of the α-allyl group.[1][2]
-
Base: N,N-Diisopropylethylamine (DIEA) or Collidine.
Automated Synthesizer Cycle for Fmoc-α-allyl-DL-glycine Coupling
This protocol is based on a standard 0.1 mmol synthesis scale. Adjustments may be necessary for different scales or synthesizer models.
| Step | Procedure | Parameters and Technical Notes |
| 1 | Resin Swelling | Swell the resin in DMF for at least 30 minutes in the reaction vessel. |
| 2 | Fmoc Deprotection | Treat the resin with 20% piperidine in DMF. A two-stage deprotection is recommended: a brief initial treatment (1-3 minutes) followed by a longer treatment (5-10 minutes).[3] |
| 3 | Washing | Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. |
| 4 | Amino Acid Pre-activation | In a separate vial, pre-activate Fmoc-α-allyl-DL-glycine (3-5 equivalents) with a near-equimolar amount of HATU or HCTU (e.g., 2.9-4.9 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF. |
| 5 | Coupling Reaction | Transfer the activated amino acid solution to the reaction vessel. Allow the coupling to proceed for 1-2 hours. For this sterically hindered amino acid, a double coupling is highly recommended to ensure maximum efficiency.[4] |
| 6 | Washing | Wash the resin with DMF (3-5 cycles) to remove excess reagents and byproducts. |
| 7 | Monitoring (Optional) | A Kaiser test can be performed on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative test (yellow beads) is desired. |
| 8 | Repeat Cycle | Repeat steps 2-7 for the subsequent amino acids in the sequence. |
Post-Synthetic Modification of the Allyl Group on Solid Support
The incorporated α-allyl group is a versatile handle for on-resin modifications. The following protocols detail two of the most powerful transformations: olefin metathesis for peptide cyclization and thiol-ene reaction for bioconjugation.
Workflow for On-Resin Peptide Modification
Caption: Workflow for SPPS incorporation and on-resin modification of α-allyl-glycine.
Protocol for On-Resin Ring-Closing Metathesis (RCM)
RCM is a powerful technique for creating cyclic peptides, which often exhibit enhanced stability and bioactivity. This is typically achieved by incorporating two alkene-containing amino acids into the peptide sequence.
| Step | Procedure | Parameters and Technical Notes |
| 1 | Resin Preparation | After synthesis of the linear peptide containing two allyl groups, wash the resin thoroughly with dichloromethane (DCM). |
| 2 | Catalyst Solution | Prepare a 10 mM solution of a Grubbs catalyst (e.g., Grubbs' 1st or 2nd generation catalyst) in an anhydrous, degassed solvent like 1,2-dichloroethane (DCE).[5] |
| 3 | Metathesis Reaction | Add the catalyst solution to the resin-swelled in DCE. Gently agitate the mixture at room temperature for 2-4 hours. The reaction can be repeated with a fresh portion of the catalyst to drive it to completion.[5] |
| 4 | Washing | Wash the resin thoroughly with DCE and then DMF to remove the catalyst and byproducts. |
| 5 | Cleavage | Cleave the cyclized peptide from the resin using a standard TFA cleavage cocktail. |
Protocol for On-Resin Thiol-Ene Reaction
The thiol-ene reaction is a highly efficient "click" chemistry method for conjugating thiol-containing molecules to the allyl group. This can be used to attach fluorescent dyes, polyethylene glycol (PEG) chains, or other bioactive molecules.
| Step | Procedure | Parameters and Technical Notes |
| 1 | Resin Preparation | After synthesis of the linear peptide containing the allyl group, wash the resin with DMF. |
| 2 | Reaction Mixture | Prepare a solution of the desired thiol-containing molecule (e.g., a fluorescently labeled cysteine) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP) in DMF.[6] |
| 3 | Photochemical Reaction | Add the reaction mixture to the resin. Irradiate the vessel with UV light (typically 365 nm) for 20-60 minutes at room temperature.[6] |
| 4 | Washing | Wash the resin extensively with DMF to remove unreacted reagents. |
| 5 | Cleavage | Cleave the conjugated peptide from the resin using a standard TFA cleavage cocktail. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete coupling of Fmoc-α-allyl-DL-glycine (positive Kaiser test) | 1. Insufficient coupling time due to steric hindrance. 2. Inadequate activation of the amino acid. 3. Peptide aggregation on the resin. | 1. Increase the coupling time to 2-4 hours or perform a double coupling with fresh reagents. 2. Use a more potent coupling reagent like HATU or HCTU. Ensure the correct stoichiometry of reagents. 3. If aggregation is suspected, consider using a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a DMF/DCM mixture. |
| Low yield of cyclized peptide after RCM | 1. Inefficient catalyst activity. 2. Catalyst poisoning. | 1. Use a fresh batch of catalyst and ensure all solvents are anhydrous and degassed. 2. Repeat the metathesis reaction with a fresh portion of the catalyst. Ensure the peptide sequence does not contain unprotected residues that can coordinate with the ruthenium catalyst (e.g., Cys, Met). |
| Side reactions during TFA cleavage | The allyl group is generally stable to TFA. However, highly reactive carbocations generated from protecting groups can potentially react with the double bond. | While generally not an issue, ensure an adequate scavenger cocktail is used. A standard mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is usually sufficient.[7] For peptides containing sensitive residues like Cys, Met, or Trp, the addition of 1,2-ethanedithiol (EDT) is recommended.[7] |
Conclusion
Fmoc-α-allyl-DL-glycine is a powerful tool for the synthesis of complex and modified peptides in automated synthesizers. While its sterically hindered nature requires optimized coupling conditions, the versatility of its allyl group for post-synthetic modifications like olefin metathesis and thiol-ene reactions offers vast possibilities for peptide-based drug discovery and development. By following the detailed protocols and troubleshooting guidelines presented here, researchers can effectively incorporate this valuable non-canonical amino acid into their synthetic workflows to generate novel peptide therapeutics and biological probes.
References
- 1. peptide.com [peptide.com]
- 2. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note & Protocol: Strategic Cleavage of Peptides Containing Fmoc-α-allyl-DL-glycine from Solid-Phase Synthesis Resins
Introduction: The Unique Utility of α-Allyl-Glycine in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the incorporation of unnatural amino acids is a cornerstone for the development of novel peptide-based therapeutics, probes, and biomaterials. Fmoc-α-allyl-DL-glycine is a versatile building block that introduces a reactive handle—the allyl group—into the peptide backbone.[1] This functional group is orthogonal to the standard acid-labile side-chain protecting groups used in Fmoc-SPPS, enabling selective post-synthetic modifications.[2] The successful cleavage of the final peptide from its solid support is a critical step that dictates the overall yield and purity of the synthetic target. This document provides a detailed guide to the strategic considerations and protocols for the efficient cleavage of peptides containing Fmoc-α-allyl-DL-glycine from various resins, ensuring the integrity of the peptide and its unique allyl functionality.
Pillar 1: Foundational Principles of Cleavage in Fmoc-SPPS
The final step in SPPS is the cleavage of the synthesized peptide from the resin support, which is typically performed concurrently with the removal of permanent side-chain protecting groups.[3][4] This process is most commonly achieved using a strong acid, such as Trifluoroacetic Acid (TFA).[5] During this acidic treatment, highly reactive cationic species are generated from the cleavage of protecting groups and the resin linker. To prevent these electrophilic species from modifying sensitive amino acid residues (e.g., tryptophan, methionine, cysteine), a "cleavage cocktail" containing scavengers is employed.[5][6]
The choice of resin and its linker is intrinsically tied to the cleavage strategy. Resins with highly acid-sensitive linkers, such as 2-chlorotrityl chloride (2-CTC) resin, allow for the cleavage of the peptide with side-chain protecting groups largely intact, using dilute acid solutions.[7] In contrast, resins like Wang or Rink Amide require stronger acidic conditions for cleavage, which simultaneously removes most common side-chain protecting groups.[3][8]
The allyl group on the glycine residue is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and is also resistant to the strong acids, like TFA, used for the final cleavage.[2] This orthogonality is the key to its utility, allowing for a strategic decision: either cleave the peptide with the allyl group intact for subsequent solution-phase modification or remove the allyl group on-resin before cleavage.
Pillar 2: Strategic Cleavage Workflows
Two primary strategies can be employed for peptides containing Fmoc-α-allyl-DL-glycine, depending on the desired final product.
Caption: Decision workflow for cleavage of α-allyl-glycine peptides.
Strategy A: Cleavage with Intact Allyl Group
This is the most straightforward approach and is employed when the allyl group is intended for post-synthetic modification in solution.
Experimental Protocol: Standard TFA-Mediated Cleavage
This protocol is suitable for peptides synthesized on Wang, Rink Amide, or similar acid-labile resins.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the final amino acid has been removed using a standard piperidine/DMF solution.[5][9]
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x resin volume) to remove residual DMF.
-
Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, over KOH pellets.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh immediately before use. Handle TFA with extreme caution in a certified fume hood.
-
A common and effective cocktail is "Reagent B".[6] For other standard cocktails, refer to the table below.
Reagent Cocktail Composition (v/v/w) Primary Use & Rationale Standard (95:2.5:2.5) 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) General purpose. TIS scavenges carbocations. Water aids in Trp deprotection.[5][10] Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS "Odorless" alternative to thiol-containing cocktails. Good for Trityl group removal.[6] Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) Recommended for peptides containing Cys, Trp, Met, or Tyr to prevent side reactions.[8] Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole Particularly effective for peptides with sulfonyl-protected Arginine (Pbf, Pmc).[6][8] -
-
Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 3 hours.[5] The optimal time can be determined through a small-scale trial cleavage.
-
-
Peptide Precipitation and Isolation:
-
Filter the reaction mixture through a sintered glass funnel to separate the resin beads.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[5]
-
In a separate centrifuge tube, add cold diethyl ether or methyl tert-butyl ether (MTBE) (typically 10 times the volume of the filtrate).[5]
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with another portion of cold ether to remove residual TFA and scavengers.
-
Dry the peptide pellet under vacuum.
-
Strategy B: On-Resin Allyl Deprotection Followed by Cleavage
This strategy is used when the final peptide requires a native glycine at the position of the unnatural amino acid. The allyl group is removed while the peptide is still attached to the resin, followed by a standard TFA cleavage.
Experimental Protocol: Palladium-Catalyzed On-Resin Allyl Deprotection
The removal of the allyl group is achieved via a palladium(0)-catalyzed reaction.[2]
Caption: Workflow for on-resin palladium-catalyzed allyl deprotection.
-
Resin and Reagent Preparation:
-
Swell the peptide-resin in anhydrous DCM (or a suitable solvent like DMF) for at least 30 minutes.[2][11]
-
In a separate vial, dissolve the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.2 equivalents relative to resin loading), in anhydrous DCM.
-
Add the scavenger, Phenylsilane (PhSiH₃) (20 equivalents relative to resin loading), to the catalyst solution.[2][7]
-
-
Deprotection Reaction:
-
Drain the swelling solvent from the resin.
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the mixture at room temperature for 20-60 minutes under an inert atmosphere (e.g., nitrogen or argon). The reaction is often repeated to ensure complete removal.[2][7][11] Microwave-assisted methods can significantly shorten the reaction time to a few minutes at a slightly elevated temperature (e.g., 38°C).[12]
-
-
Post-Reaction Wash:
-
Drain the reaction solution.
-
Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash cycle is:
-
DCM (5 x resin volume)
-
DMF (5 x resin volume)
-
DCM (5 x resin volume)
-
-
-
Cleavage:
-
After the final wash, dry the resin under vacuum.
-
Proceed with the standard TFA-mediated cleavage as described in Strategy A .
-
Pillar 3: Verification and Troubleshooting
Analytical Verification: The success of the cleavage and, if applicable, the allyl deprotection should be verified using analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the crude peptide. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.[13]
-
Mass Spectrometry (MS): Confirm the molecular weight of the desired peptide product. Electrospray ionization (ESI-MS) is commonly used.[7] This is crucial to confirm the presence or absence of the allyl group (mass difference of 40.03 Da).
Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | - Ensure the resin is adequately swelled before cleavage.[5]- Increase the cleavage reaction time or perform a second cleavage on the resin.[5]- Confirm the freshness and concentration of the TFA. |
| Incomplete Allyl Deprotection (Strategy B) | Inactive palladium catalyst or insufficient reaction time. | - Use fresh, high-quality Pd(PPh₃)₄.- Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.- Repeat the deprotection step or increase the reaction time.[2] Consider a microwave-assisted protocol.[12] |
| Presence of Impurities | Scavenger-related side reactions or incomplete deprotection of side chains. | - Use the appropriate scavenger cocktail for your peptide sequence (see table above).- Ensure sufficient scavenger concentration and cleavage time. |
| Palladium Contamination (Strategy B) | Inadequate washing after allyl deprotection. | - Perform extensive washing with DCM and DMF after the palladium-catalyzed reaction. Purification via HPLC is typically required to remove final traces.[14] |
Conclusion
The cleavage of peptides containing Fmoc-α-allyl-DL-glycine from solid-phase supports is a critical procedure that requires careful consideration of the final product's requirements. The chemical stability of the allyl group to standard TFA cleavage conditions provides valuable strategic flexibility. By selecting the appropriate workflow—either direct cleavage to retain the allyl handle for further functionalization or a two-step on-resin deprotection and cleavage protocol—researchers can efficiently access their target peptides with high purity and yield. Adherence to these validated protocols and troubleshooting guides will empower scientists in their pursuit of novel peptide-based discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Fmoc-α-allyl-DL-glycine for the Generation of Diverse Peptide Libraries
Abstract
The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of millions of compounds to identify novel therapeutic leads. The chemical diversity of these libraries can be significantly expanded by incorporating non-canonical amino acids. Fmoc-α-allyl-DL-glycine is a uniquely powerful building block for this purpose. Its Fmoc-protected amine allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[1] The use of a DL-racemic mixture at the glycine α-position inherently doubles the stereochemical diversity at that site within a library.[2] Most importantly, the chemically tractable allyl side chain serves as an orthogonal handle for a wide array of post-synthetic modifications, allowing for the creation of vast and diverse libraries from a single peptide backbone.[3] This guide provides a comprehensive overview, field-proven protocols, and the scientific rationale for utilizing Fmoc-α-allyl-DL-glycine in the construction of sophisticated peptide libraries.
Introduction: The Strategic Advantage of Fmoc-α-allyl-DL-glycine
The goal of combinatorial chemistry and library synthesis is to explore a vast chemical space efficiently. While the 20 proteinogenic amino acids provide a significant number of possible peptide sequences, their chemical functionalities are limited. Unnatural amino acids (UAAs) introduce novel side chains, topologies, and physicochemical properties.[4]
Fmoc-α-allyl-DL-glycine is a strategic choice for library design for three primary reasons:
-
Seamless SPPS Integration: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is the standard for modern SPPS, allowing for mild, base-labile deprotection conditions that are compatible with a wide range of other protecting groups.[5][6]
-
In-built Stereochemical Diversity: By employing the DL-racemate, a single coupling step introduces both the D- and L-stereoisomers into the peptide sequence. In a split-and-pool synthesis, this simple choice effectively doubles the library's complexity at the point of incorporation without any additional synthetic effort.[2][7]
-
Orthogonal Handle for Diversification: The allyl side chain is stable to the conditions of Fmoc-SPPS (piperidine for deprotection, TFA for cleavage).[3] This stability allows the peptide to be fully synthesized before the allyl group is selectively modified on the solid support, opening a gateway to a multitude of chemical transformations.
This guide will detail the protocols for incorporating this versatile building block and subsequently modifying it to create a diverse library of novel peptide-based molecules.
The Core Workflow: A Two-Stage Strategy for Library Generation
The power of Fmoc-α-allyl-DL-glycine lies in a two-stage approach. First, a parent peptide sequence is synthesized using standard Fmoc-SPPS. Second, the resin-bound peptide, now bearing a reactive allyl handle, is subjected to a variety of chemical transformations to generate a library of daughter molecules. This workflow maximizes efficiency by creating many derivatives from a single, common intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-Phase Peptide Modification - ChemistryViews [chemistryviews.org]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-alpha-allyl-DL-glycine Solubility in DMF
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with Fmoc-alpha-allyl-DL-glycine in Dimethylformamide (DMF). As a non-canonical amino acid with unique structural features, its behavior in solution can deviate from standard Fmoc-protected amino acids. This document provides an in-depth analysis of the underlying causes of these solubility issues and offers a structured, field-proven approach to overcoming them.
The Root Cause: A Trifecta of Physicochemical Hurdles
The difficulty in dissolving this compound in DMF is not arbitrary; it is a direct consequence of its molecular structure. Understanding these root causes is critical for effective troubleshooting.
-
The Hydrophobic Fluorenylmethyloxycarbonyl (Fmoc) Group: The large, aromatic Fmoc protecting group is inherently hydrophobic. In polar aprotic solvents like DMF, these groups on adjacent molecules can interact through π-stacking and general hydrophobic forces, leading to the formation of aggregates that are poorly solvated.[1][2] This is a primary driver of insolubility for many Fmoc-amino acids.
-
The Nonpolar Allyl Side Chain: Unlike the simple hydrogen side chain of glycine, the alpha-allyl group (CH₂-CH=CH₂) introduces additional nonpolar character and steric bulk directly at the alpha-carbon. This contributes to the molecule's overall hydrophobicity, further reducing its affinity for DMF and exacerbating the tendency to aggregate.[3]
-
Intermolecular Hydrogen Bonding: The carboxylic acid and N-H groups of the amino acid backbone can form strong intermolecular hydrogen bonds. When combined with hydrophobic aggregation, this can lead to the formation of highly ordered, β-sheet-like structures that effectively precipitate out of solution.[1]
-
Solvent Quality: The purity of the DMF is paramount. Over time, DMF can degrade to form basic impurities like dimethylamine.[4] These impurities can not only affect reaction outcomes but may also influence the ionic equilibrium and solubility of the amino acid.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries received by our application support team.
Q1: Why won't my this compound dissolve in DMF with simple stirring or vortexing? A1: The combined hydrophobicity of the Fmoc group and the allyl side chain promotes self-aggregation.[1][3] Simple vortexing at room temperature often provides insufficient energy to break apart these aggregates and allow the DMF to properly solvate individual molecules.
Q2: Is it safe to sonicate my solution? Will it degrade the compound? A2: Sonication is a highly effective and recommended technique for dissolving difficult Fmoc-amino acids.[2] It uses high-frequency sound waves to create cavitation, a process that provides localized mechanical energy to break up solid particles and aggregates.[1] However, prolonged sonication can generate heat. It is crucial to use a sonicator bath with temperature control or sonicate in short bursts to avoid excessive warming, which could potentially risk the integrity of the heat-sensitive Fmoc group.[1][2]
Q3: What is the maximum temperature I can safely heat my solution to aid dissolution? A3: Gentle warming is a common strategy. Heating the solution to 30-40°C can significantly increase solubility by providing the necessary kinetic energy to overcome aggregation forces.[1] It is advisable to avoid prolonged exposure to temperatures above this range, as thermal degradation of the Fmoc group can begin to occur, especially in the presence of any residual base.[1]
Q4: I managed to dissolve the compound, but it precipitated during the coupling reaction on the resin. What's happening? A4: This is a classic sign of on-resin aggregation.[1][2] While soluble in the bulk solution, the growing peptide chain on the solid support—especially if it contains other hydrophobic residues—can fold and aggregate. This creates a poorly solvated microenvironment that causes the incoming activated amino acid to precipitate before it can couple efficiently. Strategies to mitigate this include switching to a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) to the coupling reaction to disrupt hydrogen bonding.[1][5]
Q5: Are there better solvent alternatives to DMF for this specific amino acid? A5: Yes. If solubility issues persist in DMF, N-Methyl-2-pyrrolidone (NMP) is the most common and effective alternative. NMP generally possesses a higher solvating power for hydrophobic and aggregation-prone sequences.[2][6] Dimethyl sulfoxide (DMSO) can also be used, often as a co-solvent, due to its excellent ability to dissolve many Fmoc-amino acids.[2]
In-Depth Troubleshooting Guide: A Stepwise Path to Dissolution
Follow this validated workflow to systematically address solubility challenges. This process is designed to achieve dissolution while preserving the integrity of your material.
Experimental Protocol: Standard to Enhanced Dissolution
-
Preparation: Weigh the required amount of this compound into a clean, dry vessel suitable for your reaction scale.
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration.
-
Initial Attempt (Vortexing): Vigorously vortex or stir the mixture for 2-3 minutes at ambient temperature.
-
Visual Inspection: Carefully inspect the solution against a light source. If any solid particles, cloudiness, or gelatinous material remains, proceed to the next step.
-
Sonication: Place the vessel in a sonicator bath. Sonicate for 5-10 minute intervals, monitoring the temperature to ensure it does not exceed 40°C.[1][2] Visually inspect for dissolution between intervals.
-
Gentle Heating: If sonication is insufficient, gently warm the solution to 37°C in a water bath or on a calibrated hot plate with stirring.[2] Do not exceed 40°C.[1]
-
Final Check: Once the solution is clear and homogenous, it is ready for immediate use in your coupling reaction. Do not store solutions of activated amino acids for extended periods.
dot graph TD { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
} caption { label = "Figure 1. Stepwise workflow for dissolving this compound."; fontname = "Arial"; fontsize = 10; } enddot Caption: Figure 1. Stepwise workflow for dissolving this compound.
Advanced Solubilization Strategies
When the standard protocol is insufficient, more robust methods are required. These strategies involve altering the solvent system to fundamentally increase its solvating power.
Co-Solvent Systems
Adding a small percentage of a stronger, compatible solvent can disrupt aggregation without requiring a complete change in your established protocols.
-
DMF / NMP: Add N-Methyl-2-pyrrolidone (NMP) to the DMF, starting at 10% (v/v) and increasing as needed. NMP is an excellent solvent for hydrophobic peptides.[2]
-
DMF / DMSO: Add Dimethyl sulfoxide (DMSO) to the DMF. DMSO is a powerful polar aprotic solvent capable of breaking strong hydrogen bonds.[1] A stock solution of the amino acid can be made in pure DMSO and added in a small volume to the main DMF solution.[2]
-
DMF / DCM: For some Fmoc-amino acids, adding a small amount of Dichloromethane (DCM) can help.[1]
Alternative Primary Solvents
For particularly challenging cases, replacing DMF entirely is the most effective solution.
| Solvent | Key Characteristics & Considerations |
| DMF | Baseline Standard: Good general solvent, but can degrade to form basic impurities.[4] Less effective for highly hydrophobic or aggregation-prone sequences.[6] |
| NMP | Stronger Alternative: Higher solvating power than DMF, making it the solvent of choice for difficult and hydrophobic peptides.[2][6] More viscous than DMF. |
| DMSO | Powerful H-Bond Disrupter: Excellent for dissolving a wide range of compounds, but its higher reactivity and viscosity can sometimes complicate automated synthesis. Often used as a co-solvent.[2][5] |
dot graph TD { graph [fontname="Arial", fontsize=10, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
} caption { label = "Figure 2. Decision tree for advanced solubilization strategies."; fontname = "Arial"; fontsize = 10; } enddot Caption: Figure 2. Decision tree for advanced solubilization strategies.
References
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-α-allyl-DL-glycine
Welcome to the technical support center for Fmoc-α-allyl-DL-glycine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique, sterically hindered amino acid into their peptide synthesis workflows. Fmoc-α-allyl-DL-glycine presents specific challenges due to the steric bulk around the α-carbon, which can impede standard coupling reactions.[1][2][3] This resource provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and achieve high coupling efficiency.
The allyl side chain of this amino acid is a valuable tool for post-synthesis modifications and bioconjugation, making it a critical building block in the development of novel peptide therapeutics and advanced biomaterials.[4] However, its α,α-disubstituted nature demands careful optimization of coupling conditions to ensure the successful formation of the peptide bond.
Frequently Asked Questions (FAQs)
Q1: Why is my standard coupling protocol resulting in low yields for Fmoc-α-allyl-DL-glycine?
A1: The primary reason for low coupling efficiency is the significant steric hindrance caused by the allyl group at the α-carbon. This bulky structure physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[1][3] Standard coupling reagents like DCC and DIC are often not potent enough to overcome this steric barrier, leading to incomplete reactions and the formation of deletion sequences.[5]
Q2: Which coupling reagents are most effective for a sterically hindered amino acid like Fmoc-α-allyl-DL-glycine?
A2: For challenging couplings, it is crucial to switch to more powerful activating reagents.[2][5] Aminium/uronium salts such as HATU , HBTU, and HCTU, or phosphonium salts like PyAOP and PyBOP, are highly recommended.[1][5] These reagents form highly reactive OAt or Oxyma esters that can more effectively overcome the steric barrier.[5] HATU is particularly favored for its rapid kinetics and ability to suppress racemization.[6][7]
Q3: How does reaction time and temperature affect the coupling of this amino acid?
A3: Steric hindrance significantly slows down the reaction rate.[1] Therefore, extending the coupling reaction time is a common and effective strategy. Increasing the time from a standard 1-2 hours to several hours, or even overnight, can help drive the reaction to completion.[1] While gentle heating can increase the reaction rate, it must be used cautiously as it also increases the risk of racemization.[1] Microwave-assisted peptide synthesis (MASPPS) is an excellent alternative for accelerating difficult couplings efficiently.[1]
Q4: Can the choice of solvent impact coupling efficiency?
A4: Absolutely. The solvent's ability to solvate the growing peptide-resin complex is critical.[1] Poor solvation can lead to peptide aggregation, which further blocks reactive sites.[3][8] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult sequences.[1][2] In some cases, a mixture of solvents such as DCM/DMF/NMP can be beneficial.[1]
Q5: What is "double coupling," and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and reagents before moving to the next deprotection step.[1][2] This is a widely used and highly effective method to push a difficult coupling reaction, like that of Fmoc-α-allyl-DL-glycine, towards completion and is recommended if a single coupling proves insufficient.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling of Fmoc-α-allyl-DL-glycine and provides a systematic approach to resolving them.
| Observation | Potential Cause | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete Reaction due to Steric Hindrance: The bulky α-allyl group is preventing efficient peptide bond formation.[1][9] | 1. Switch to a More Potent Coupling Reagent: Use HATU, PyAOP, or COMU instead of standard carbodiimides.[2][5]2. Perform a Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1]3. Increase Reaction Time/Temperature: Extend the coupling time (e.g., 2-24 hours) or utilize microwave synthesis.[3] |
| Mass Spectrometry Shows Deletion Sequence | Inefficient Amino Acid Activation: The activation of Fmoc-α-allyl-DL-glycine may be suboptimal.[2] | 1. Pre-activate the Amino Acid: Mix the amino acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) for 1-5 minutes before adding to the resin.[2][6]2. Optimize Stoichiometry: Increase the equivalents of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[2] |
| Low Yield/Purity in Final Peptide | Peptide Aggregation on Resin: The growing peptide chain is clumping, making the N-terminus inaccessible.[3][8] | 1. Change Solvent: Switch from DMF to NMP or use a solvent mixture (e.g., DMF/DCM) to improve solvation.[3]2. Use Chaotropic Salts: Adding salts like LiCl can help disrupt secondary structure formation.[1] |
| Side Product Detected | Racemization: The chiral center of the amino acid is epimerizing due to harsh conditions. | 1. Use a Weaker Base: Substitute DIPEA with a less hindered base like N-methylmorpholine (NMM) or collidine.[3]2. Minimize Pre-activation Time: Over-activation can increase the risk of racemization.[3][10]3. Choose Appropriate Additives: Ensure the use of additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[3] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency with sterically hindered amino acids like Fmoc-α-allyl-DL-glycine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Peptides Containing Fmoc-alpha-allyl-DL-glycine
Welcome to the technical support center for the purification of peptides incorporating Fmoc-alpha-allyl-DL-glycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the HPLC purification of these unique peptides. The presence of the bulky, hydrophobic Fmoc group, a racemic center at the alpha-carbon, and a reactive allyl group introduces complexities not encountered with standard peptide purifications. This guide provides in-depth, experience-based solutions to common problems in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a broad peak or shoulder on my main peptide peak during RP-HPLC?
This is a common observation and is often due to the presence of diastereomers. Since you are using DL-glycine, your peptide synthesis will result in a mixture of two diastereomers. These stereoisomers have very similar hydrophobic properties, making their separation on a standard C18 column challenging.[1] The subtle differences in their three-dimensional structures can lead to slightly different retention times, manifesting as a broadened peak or a distinct shoulder.[1]
Q2: How can I improve the separation of the diastereomers?
To enhance the resolution between the L- and D-glycine-containing peptides, you should optimize your HPLC gradient. A shallower gradient around the elution point of your peptide will provide more time for the column to differentiate between the two diastereomers.[1] For example, if your peptide elutes at 40% acetonitrile with a fast gradient, try a gradient that changes by only 0.5-1% per minute in the 35-45% acetonitrile range.
Q3: My peptide appears to be degrading on the column, characterized by multiple small peaks. What could be the cause?
The most likely culprit is the partial cleavage of the Fmoc protecting group under the acidic conditions of the mobile phase, which typically contains trifluoroacetic acid (TFA). The Fmoc group is known to be labile to acid, and prolonged exposure, especially at higher temperatures, can lead to its removal.[2][3] Each of the resulting deprotected species will have a different retention time, leading to a complex chromatogram.
Q4: What can I do to prevent Fmoc group cleavage during the HPLC run?
There are several strategies to mitigate this issue:
-
Minimize Run Time: Develop a gradient that is as fast as possible while still achieving the desired separation.
-
Reduce TFA Concentration: While 0.1% TFA is standard, you can experiment with slightly lower concentrations (e.g., 0.05%). However, be aware that this may affect peak shape and retention times.
-
Work at Room Temperature: Avoid elevated column temperatures unless absolutely necessary for resolution.
Q5: I'm observing a loss of my peptide signal over time when I re-inject the same sample. Why is this happening?
The allyl group on the glycine residue can be susceptible to reactions, especially if scavengers were not efficiently removed after cleavage from the solid-phase resin.[4] Residual scavengers or reactive species in your sample solution could be modifying the allyl group, leading to a decrease in the concentration of your target peptide.
Troubleshooting Guide
This section provides a more in-depth approach to resolving persistent issues during the purification of your this compound containing peptide.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation | Recommended Solution |
| Column Overloading | Injecting too much peptide onto the column can saturate the stationary phase, leading to peak distortion.[5] | Reduce the amount of peptide injected. For analytical scale, aim for 1 mg/mL concentration.[1] For preparative scale, optimize the loading based on your column dimensions.[1] |
| Inappropriate Sample Solvent | Dissolving the peptide in a solvent significantly stronger than the initial mobile phase can cause the sample to travel down the column before the gradient starts, resulting in poor peak shape.[5] | Dissolve your peptide in the initial mobile phase composition or a slightly weaker solvent. If solubility is an issue, use the minimum amount of a stronger solvent like DMSO and then dilute with the initial mobile phase. |
| Column Contamination | Buildup of impurities from previous injections can interfere with the interaction of your peptide with the stationary phase.[6] | Implement a regular column cleaning protocol. This typically involves washing with a strong organic solvent like isopropanol, followed by a series of high and low pH washes. |
Issue 2: Irreproducible Retention Times
| Potential Cause | Explanation | Recommended Solution |
| Pump Malfunction | Inconsistent mobile phase delivery from the HPLC pump will lead to fluctuating retention times.[5] | Check for leaks in the pump and fittings. Ensure proper solvent degassing to prevent air bubbles in the pump heads.[5] If the problem persists, the pump seals may need to be replaced.[5] |
| Column Temperature Fluctuations | Even minor changes in ambient temperature can affect retention times, especially for sensitive separations.[5] | Use a column oven to maintain a constant temperature throughout your runs. |
| Mobile Phase Inconsistency | Small variations in the preparation of your mobile phases can lead to shifts in retention time.[5] | Always prepare fresh mobile phases daily and ensure accurate measurement of all components, including the acid modifier.[7] |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing an analytical HPLC method for separating the diastereomers of your this compound peptide.
1. Initial Scouting Gradient:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[1]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% B over 20 minutes.
-
Detection: UV at 265 nm (for the Fmoc group) and 220 nm (for the peptide backbone).[1]
2. Gradient Optimization:
-
Based on the retention time from the scouting run, design a shallower gradient around the elution point. For instance, if the peptide elutes at 15 minutes (approximately 50% B), try a gradient of 40% to 60% B over 30 minutes.[1]
3. Data Analysis:
-
Integrate the peak areas of the two diastereomers to determine their ratio in the crude product.[1]
Protocol 2: Preparative HPLC Purification
This protocol provides a general workflow for purifying your peptide on a preparative scale.
1. Method Transfer and Optimization:
-
Adapt the optimized analytical method to your preparative column. You will need to adjust the flow rate and gradient times based on the column dimensions.
-
A common starting point for a 21.2 mm ID column is a flow rate of 15-20 mL/min.[1]
2. Sample Preparation and Loading:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, ideally the initial mobile phase.[1]
-
Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.[8]
3. Fraction Collection:
-
Collect fractions across the eluting peaks corresponding to your peptide.[1] It is advisable to collect smaller fractions to ensure the isolation of pure diastereomers if desired.
4. Purity Analysis and Product Recovery:
-
Analyze the collected fractions using your optimized analytical HPLC method.[1]
-
Pool the pure fractions and remove the solvent by lyophilization.[1]
Visualizing the Workflow
The following diagram illustrates the general workflow for the purification and analysis of peptides containing this compound.
Caption: Workflow for HPLC Purification and Analysis.
Troubleshooting Logic
This flowchart provides a systematic approach to troubleshooting common issues encountered during the HPLC purification of your peptide.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. protocols.io [protocols.io]
Technical Support Center: Synthesis of Peptides with Multiple Allyl Glycines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the synthesis of peptides containing multiple allylglycine (Alg) residues. The incorporation of this non-canonical amino acid offers a powerful tool for post-synthetic modifications, but its unique properties can present synthetic hurdles. This document provides direct, experience-based solutions to common problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the use of allylglycine in Solid-Phase Peptide Synthesis (SPPS).
Q1: Does the allylglycine side chain require a protecting group during Fmoc- or Boc-based SPPS?
A: No, the allyl group on the side chain of allylglycine is stable under the standard conditions of both Fmoc and Boc solid-phase synthesis.[1] It is orthogonal to the acidic conditions used for Boc deprotection (e.g., TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine).[1][2] This chemical stability is precisely what makes it a valuable handle for post-synthetic modifications.
Q2: What are the primary applications of incorporating multiple allylglycine residues into a peptide sequence?
A: The primary motivation is to introduce multiple reactive handles for sophisticated molecular engineering. Key applications include:
-
Peptide Macrocyclization: Creating multiple, constrained cyclic structures within a single peptide via on-resin Ring-Closing Metathesis (RCM).[1][3] This can enhance conformational stability, receptor affinity, and metabolic resistance.[1][3]
-
Multi-functionalization: Attaching different molecules (e.g., fluorescent probes, targeting ligands, polymers like PEG) at specific points along the peptide backbone through reactions like thiol-ene "click" chemistry or cross-metathesis.[1]
-
Dendrimer and Branched Peptide Construction: Using the allyl groups as points for divergent synthesis to create complex, branched architectures.
Q3: How does the presence of multiple allylglycine residues affect the overall properties of the peptide?
A: Each allylglycine residue adds a non-polar, hydrophobic propyl group to the peptide backbone. A high density of these residues significantly increases the overall hydrophobicity of the sequence. This can lead to challenges such as poor solubility in standard synthesis solvents and a strong tendency for the peptide to aggregate during synthesis and purification.[4]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This guide is structured by common experimental failures. For each issue, we diagnose the probable causes rooted in the chemistry of multiple allylglycine residues and provide actionable solutions.
Issue 1: Inefficient Coupling & Incomplete Sequences
Symptom: A positive Kaiser test after a coupling step, or mass spectrometry of the crude product reveals significant deletion sequences, particularly at or after an allylglycine residue.
Causality Analysis: Allylglycine is a β-branched amino acid, which can cause steric hindrance, slowing down the coupling reaction. When multiple allylglycine residues are present, or when one is adjacent to other bulky amino acids (e.g., Val, Ile), this problem is amplified. Furthermore, as the peptide chain elongates with hydrophobic Alg residues, it can aggregate, physically blocking the N-terminus and preventing reagent access.[4][5]
Solutions:
-
Optimize Coupling Reagents: Standard carbodiimide activators like DIC may be insufficient. Switch to more potent uronium- or phosphonium-salt-based reagents that form highly reactive activated esters.[6][7][8]
-
Employ a Double Coupling Strategy: If a single coupling is incomplete, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid. This is often necessary for difficult sequences.[5][6]
-
Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Microwave-assisted SPPS, which uses elevated temperatures (e.g., 75°C), is exceptionally effective at driving difficult couplings to completion.[10]
| Coupling Reagent | Class | Recommended Equivalents (AA:Reagent:Base) | Activation Time | Key Advantages for Allylglycine Peptides |
| DIC/Oxyma | Carbodiimide | 1:1:1 | ~5-10 min | Cost-effective, low racemization. May be insufficient for severe hindrance. |
| HBTU/DIEA | Uronium Salt | 1:0.9:2 | ~2 min | Good performance, but can lead to guanidinylation side reaction. |
| HCTU/DIEA | Uronium Salt | 1:0.9:2 | ~2 min | Higher reactivity than HBTU, reduced risk of racemization.[6] |
| HATU/DIEA | Uronium Salt | 1:0.9:2 | ~2 min | Highly efficient for sterically demanding couplings; minimizes racemization.[6][7] |
| PyBOP/DIEA | Phosphonium Salt | 1:1:2 | ~2 min | Very effective, but produces carcinogenic HMPA as a byproduct. |
Issue 2: Peptide Aggregation & Poor Resin Swelling
Symptom: The peptide-resin beads are clumped together, and the resin bed volume shrinks significantly during the synthesis. You may observe a dramatic slowdown in solvent draining during wash steps.
Causality Analysis: This is one of the most significant challenges. The accumulation of hydrophobic allyl side chains promotes inter- and intra-chain hydrogen bonding, leading to the formation of secondary structures (like β-sheets) that cause the peptide to collapse onto itself and aggregate.[4] This aggregation shields reactive sites, leading to failed synthesis. Glycine itself, when present in combination with hydrophobic residues, is known to induce β-sheet packing, further exacerbating this issue.[4]
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Issue 3: Side Reactions During On-Resin Metathesis
Symptom: When performing on-resin Ring-Closing Metathesis (RCM) to cyclize the peptide between two allylglycine residues, you observe significant byproducts, such as the des-allyl peptide or oligomerization.
Causality Analysis: The Grubbs and Hoveyda-Grubbs catalysts used for RCM can sometimes promote a competing reaction called olefin isomerization.[3] The catalyst can migrate the double bond from the terminus of the allyl group to an internal position, creating a prop-1-enyl side chain that is no longer reactive in RCM. This isomerization is a key pathway for catalyst decomposition and byproduct formation. With multiple allyl groups, there's also a risk of intermolecular metathesis, leading to resin-bound dimers or oligomers.
Caption: Desired RCM pathway vs. undesired olefin isomerization.
Solutions:
-
Use an Isomerization Suppressant: The addition of certain additives can dramatically suppress olefin isomerization and improve the yield of the desired cyclic product.
-
Choose the Right Catalyst: Second-generation Hoveyda-Grubbs catalysts often show enhanced stability and may be less prone to promoting isomerization compared to first-generation Grubbs catalysts under certain conditions.[3]
-
Optimize Reaction Conditions: Perform the reaction in a solvent that swells the resin well but is compatible with the catalyst, such as Dichloromethane (DCM) or a mixture of DCM and TFE.[11] Ensure the reaction is performed under an inert atmosphere (e.g., Argon) to protect the catalyst from degradation.
Issue 4: Difficulties in Final Cleavage and Purification
Symptom: After TFA cleavage, the crude peptide is extremely difficult to precipitate or dissolve for HPLC purification. The HPLC chromatogram is complex and shows broad peaks.
Causality Analysis: The high hydrophobicity of peptides rich in allylglycine makes them poorly soluble in aqueous solutions, including standard HPLC mobile phases.[4][12] Aggregation that occurred during synthesis can persist after cleavage, leading to a crude product containing a mixture of deletion sequences and other impurities that are structurally very similar to the target peptide, making them difficult to separate.[10]
Solutions:
-
Optimize Cleavage: The allyl group is stable to standard TFA cleavage cocktails. A common and effective mixture for most sequences is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .[13] TIS acts as a scavenger to trap reactive cationic species generated during deprotection.
-
Improve Solubility for Purification:
-
Solvent Choice: Try dissolving the crude peptide in organic solvents like acetonitrile, isopropanol, or even DMSO before diluting with the aqueous mobile phase for injection.
-
Acidic Additives: For highly aggregated peptides, dissolving them in solutions containing formic acid or hexafluoroisopropanol (HFIP) can help break up aggregates before purification.
-
-
Address the Root Cause: The most effective strategy for poor purity is to optimize the synthesis itself. By minimizing aggregation and incomplete couplings during SPPS (as described in Issues 1 & 2), you will generate a much purer crude product that is significantly easier to purify.[10]
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Allylglycine-OH
This protocol is recommended for coupling allylglycine or any amino acid onto a sterically hindered or aggregation-prone sequence.
-
Resin Preparation: After successful Fmoc-deprotection of the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3x) and NMP (3x).
-
Reagent Preparation: In a separate vessel, prepare the activated amino acid solution. For 0.1 mmol scale:
-
Fmoc-L-allylglycine-OH: 0.5 mmol (5 eq.)
-
HATU: 0.49 mmol (4.9 eq.)
-
Dissolve in 2 mL of N-Methyl-2-pyrrolidone (NMP).
-
Add Diisopropylethylamine (DIEA): 1.0 mmol (10 eq.).
-
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. For microwave-assisted synthesis, irradiate at 75°C for 5-10 minutes.[10]
-
Washing: Drain the coupling solution and wash the resin extensively with NMP (5x) to remove excess reagents.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling (double coupling).
References
- 1. benchchem.com [benchchem.com]
- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 9. Search for optimal coupling reagent in multiple peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Optimizing Cleavage Cocktails for Fmoc-α-allyl-DL-glycine
Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for the critical step of cleaving Fmoc-α-allyl-DL-glycine from your peptide sequence. Here, you will find troubleshooting advice, frequently asked questions, and optimized protocols to ensure high yield and purity in your solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in cleaving Fmoc-α-allyl-DL-glycine?
The main challenge lies in the efficient and clean removal of the allyl protecting group from the glycine residue without causing side reactions. The cleavage is typically achieved through palladium-catalyzed allylic cleavage, which, if not optimized, can lead to incomplete deprotection or modification of the peptide.
Q2: Why is a scavenger necessary in the cleavage cocktail for allyl group removal?
During the palladium-catalyzed cleavage, a reactive π-allyl-palladium complex is formed.[1] Without a scavenger, the allyl group can re-attach to nucleophilic residues on the peptide or lead to the formation of allylamine byproducts.[2] Scavengers, also known as allyl group acceptors, are crucial to irreversibly trap the allyl group, driving the reaction to completion and preventing side reactions.[2][3]
Q3: What are the most common scavengers for allyl group cleavage and how do I choose one?
Common scavengers include phenylsilane (PhSiH₃), amine-borane complexes (e.g., Me₂NH·BH₃), and tributyltin hydride.[2][3] The choice of scavenger depends on the specific peptide sequence and desired reaction conditions. Phenylsilane is widely used due to its efficiency.[4] Amine-borane complexes offer the advantage of performing the cleavage under near-to-neutral conditions, which can be beneficial for sensitive peptides.[2]
Q4: Can I use standard TFA-based cleavage cocktails for a peptide containing Fmoc-α-allyl-DL-glycine?
A standard trifluoroacetic acid (TFA)-based cocktail is used for the final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups (like Boc or tBu).[5][6] However, the allyl group is stable to TFA.[7] Therefore, a separate, orthogonal deprotection step using a palladium catalyst and a scavenger is required to remove the allyl group before the final TFA cleavage.[3][4]
Q5: What are the signs of incomplete allyl group cleavage?
Incomplete cleavage will result in a mixed population of your desired peptide and the allyl-protected peptide. This can be detected by analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), where you will observe an additional peak corresponding to the more hydrophobic, protected peptide. Mass spectrometry (MS) will also show a mass difference corresponding to the allyl group (40.07 g/mol ).
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield After Cleavage | Incomplete cleavage from the resin. | Increase the reaction time for the final TFA cleavage or perform a second cleavage on the same resin.[8] Ensure the resin is adequately swelled.[6] |
| Palladium catalyst poisoning. | Ensure all reagents and solvents are free of impurities that can deactivate the palladium catalyst. Consider using fresh catalyst. | |
| Peptide precipitation during allyl deprotection. | Optimize the solvent system for the allyl deprotection step to ensure the peptide remains in solution. | |
| Presence of Unexpected Impurities | Inefficient scavenging of the allyl group. | Increase the concentration of the scavenger. Switch to a more efficient scavenger for your specific peptide.[2] |
| Side reactions with sensitive amino acids. | For peptides containing residues like Trp, Cys, or Met, ensure your final TFA cleavage cocktail contains the appropriate scavengers (e.g., TIS, EDT) to prevent alkylation.[5] | |
| Degradation of the peptide. | For sensitive peptides, consider performing the allyl cleavage at a lower temperature or for a shorter duration. Microwave-assisted cleavage can offer faster reaction times at controlled temperatures.[3][4] | |
| Incomplete Allyl Group Removal | Inactive palladium catalyst. | Use a freshly prepared solution of the palladium catalyst. Ensure it is stored under inert gas if it is air-sensitive. |
| Insufficient reaction time or temperature. | Increase the reaction time for the allyl deprotection step. Gentle heating (e.g., to 38°C) can improve efficiency, especially with microwave assistance.[4] | |
| Steric hindrance around the allyl group. | Increase the concentration of the palladium catalyst and scavenger. Consider a scavenger that is less sterically hindered. |
Optimized Experimental Protocols
Protocol 1: On-Resin Allyl Group Cleavage Using Pd(PPh₃)₄ and Phenylsilane
This protocol describes the removal of the allyl protecting group from the peptide while it is still attached to the solid support.
Materials:
-
Peptide-resin containing Fmoc-α-allyl-DL-glycine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and then with DCM (3x).
-
Prepare the cleavage cocktail in a separate flask under an inert atmosphere:
-
Dissolve Pd(PPh₃)₄ (0.1 equivalents relative to the resin loading) in DCM.
-
Add phenylsilane (20-40 equivalents relative to the resin loading).
-
-
Add the cleavage cocktail to the peptide-resin.
-
Gently agitate the mixture under an inert atmosphere for 1-2 hours at room temperature.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving it with TFA, and analyzing by HPLC-MS.
-
Once the reaction is complete, filter the resin and wash it thoroughly with DCM (5x), DMF (3x), and finally DCM (3x) to remove all traces of the catalyst and scavenger.
-
The resin is now ready for the final cleavage from the solid support.
Data Presentation: Scavenger Comparison
The following table summarizes the performance of different scavengers for allyl group removal, providing a starting point for optimization.
| Scavenger | Typical Equivalents | Reaction Conditions | Advantages | Potential Issues |
| Phenylsilane (PhSiH₃) | 20-40 | Pd(PPh₃)₄ in DCM | Highly efficient, widely used.[4] | Can be sensitive to air and moisture. |
| Dimethylamine borane (Me₂NH·BH₃) | 4-10 | Pd(PPh₃)₄ in DCM/DMF | Allows for near-to-neutral deprotection conditions.[2] | May require longer reaction times for some sequences. |
| Tributyltin hydride (Bu₃SnH) | 10-20 | Pd₂(dba)₃/PPh₃ in DCM | Effective for sterically hindered allyl groups. | Tin byproducts can be difficult to remove. |
Visualizing the Workflow
Cleavage Cocktail Optimization Workflow
The following diagram illustrates the logical steps for optimizing your cleavage cocktail.
Caption: A flowchart for troubleshooting and optimizing the allyl group cleavage cocktail.
Mechanism of Allyl Group Removal
This diagram outlines the key steps in the palladium-catalyzed removal of the allyl protecting group.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Identifying and removing byproducts in Fmoc-alpha-allyl-DL-glycine synthesis
Welcome to the technical support guide for the synthesis of Fmoc-α-allyl-DL-glycine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting guides and frequently asked questions to help you identify and remove critical byproducts, ensuring the high purity required for subsequent applications like peptide synthesis.[1]
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yield is a frequent issue that can typically be traced back to two main areas: incomplete reaction or product loss during the workup phase.
Probable Causes & Solutions:
-
Incomplete Reaction: The allylation of the glycine precursor or the subsequent Fmoc protection may not have gone to completion.
-
Solution: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, being careful not to induce side reactions. Always ensure you are using the correct stoichiometric amounts of your reagents.[2]
-
-
Product Loss During Aqueous Workup: Fmoc-protected amino acids are amphiphilic and can be partially lost to the aqueous phase if the pH is not optimal.
-
Solution: During the aqueous extraction, it is critical to acidify the aqueous layer to a pH of 2-3.[2] This protonates the carboxyl group of the amino acid, significantly reducing its water solubility and driving it into the organic layer (e.g., ethyl acetate). Failure to sufficiently acidify is one of the most common causes of yield loss.
-
Question 2: My final product shows a persistent yellow discoloration, even after initial purification. What is this impurity and how do I remove it?
Answer: A yellow tint is almost always indicative of contamination by dibenzofulvene (DBF) or its adducts.
Probable Cause & Solution:
-
Cause: DBF is a byproduct generated from the cleavage of the Fmoc protecting group.[2] This can happen if your reaction or workup conditions are inadvertently basic or exposed to excessive heat, causing a small percentage of the Fmoc group to fall off.[2]
-
Solution:
-
Prevention: Carefully control the pH and temperature throughout the synthesis and workup. Avoid strong bases unless specifically required for a reaction step.
-
Removal: Thorough washing of the crude product is essential. If discoloration persists, purification via flash column chromatography on silica gel is highly effective at removing these colored impurities. A solvent system such as ethyl acetate/hexanes with a small percentage of acetic acid can be effective.
-
Question 3: My HPLC/LC-MS analysis shows multiple peaks close to my main product. How do I identify them and what are they likely to be?
Answer: The presence of multiple peaks indicates the formation of byproducts that are structurally similar to your target compound. LC-MS is the most powerful tool for identification by comparing the observed molecular weights to those of potential impurities.
Workflow for Impurity Identification and Removal
Caption: Workflow for byproduct identification and purification.
Table 1: Common Byproducts in Fmoc-α-allyl-DL-glycine Synthesis
| Potential Byproduct | Structure | Δ Mass vs. Product | Probable Cause | Identification & Removal |
| Di-allylated Glycine | Fmoc-N,N-diallyl-glycine-OH | +40.06 Da | Excess allylating agent; harsh reaction conditions. | LC-MS: Look for M+40. Removal: Flash chromatography. |
| Dipeptide | Fmoc-Gly(allyl)-Gly(allyl)-OH | +319.36 Da | Occurs when an activated Fmoc-amino acid reacts with an already formed product molecule.[3][4] | LC-MS: Look for M+319. Removal: Difficult due to similarity; requires high-resolution flash chromatography or preparative HPLC. |
| β-Alanine Adduct | Fmoc-β-Ala-OH | -14.02 Da | Rearrangement of the Fmoc-OSu reagent during Fmoc protection.[4] | LC-MS: Look for M-14. Removal: Flash chromatography. |
| Free Amino Acid | α-allyl-DL-glycine | -222.24 Da | Incomplete Fmoc protection reaction.[3][4] | LC-MS: Look for M-222. Removal: Easily removed by aqueous base wash during workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical techniques for quality control during this synthesis? A1: A combination of techniques is essential for robust quality control.[5]
-
TLC: For rapid, real-time monitoring of reaction progress.
-
HPLC: The gold standard for determining the final purity of your product and quantifying impurities.[3] A C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point.[3]
-
LC-MS: Absolutely critical for identifying unknown byproducts by providing their molecular weights.[2]
-
NMR: Used for definitive structural confirmation of the final, purified product.
Q2: My HPLC purity looks high, but I'm having issues in my downstream solid-phase peptide synthesis (SPPS), such as chain termination. What could be the cause? A2: High HPLC purity from a standard UV detector does not always tell the whole story. Certain "hidden" impurities can be present that negatively impact SPPS.
-
Acetic Acid: Traces of acetic acid, often from the use of ethyl acetate as a solvent, are invisible to HPLC with UV detection. Acetic acid is highly reactive and can cap the growing peptide chain, causing termination.[6] Using high-purity solvents and thoroughly drying the final product under vacuum is crucial.
-
Free Amino Acid: Even small amounts (<0.5%) of the unprotected α-allyl-DL-glycine can lead to double additions or deletions in your peptide sequence.[4]
-
Enantiomeric Purity: While you are synthesizing a DL-racemic mixture, certain conditions could theoretically lead to slight enrichment of one enantiomer. Standard HPLC cannot resolve enantiomers; this requires a specialized chiral column.[7]
Q3: What is a reliable, general protocol for purifying the crude product after workup? A3: For most research applications, flash column chromatography on silica gel is the most reliable and versatile method.
Experimental Protocols
Protocol 1: General Analytical RP-HPLC Method
This protocol is a representative method for assessing the purity of your final product.
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 301 nm (the latter is specific for the Fmoc group).[2]
-
Sample Prep: Dissolve ~1 mg of your product in 1 mL of Acetonitrile/Water (50:50).
Protocol 2: Flash Column Chromatography Purification
-
Adsorbent: Standard silica gel (230-400 mesh).
-
Column Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. If solubility is low, adsorb it onto a small amount of silica gel and load the dry powder onto the column.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 10% ethyl acetate/hexanes and gradually increase the polarity to 30-40% ethyl acetate.
-
Additive: Add 0.5% acetic acid to the eluent mixture. This keeps the product's carboxyl group protonated and prevents streaking on the silica gel.
-
Fraction Collection: Collect fractions and analyze them by TLC (staining with potassium permanganate can visualize the allyl group) or HPLC to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Co-evaporate with a solvent like toluene to remove residual acetic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solid-Phase Synthesis of Allyl-Glycine Peptides
Welcome to the technical support center for the solid-phase synthesis of peptides containing allyl-glycine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common issues, and optimize synthetic yields. The unique properties of the allyl group in allyl-glycine make it an invaluable tool for post-synthetic modifications like macrocyclization and bioconjugation, but its incorporation requires careful consideration of the synthetic strategy.[1][2]
This resource is structured to provide direct answers to challenges you may encounter during your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, detailing the probable causes and providing validated solutions.
Q1: I'm experiencing low coupling efficiency for Fmoc-Allyl-Glycine-OH, leading to significant deletion sequences. What's causing this and how can I fix it?
Low coupling efficiency is one of the most common hurdles in Solid-Phase Peptide Synthesis (SPPS) and can be particularly pronounced with certain unnatural amino acids.[3][4]
Probable Causes:
-
Steric Hindrance: While glycine itself is not sterically hindered, the allyl group can present some bulk, potentially slowing down the coupling reaction compared to a standard Fmoc-Gly-OH.
-
Reagent Inefficiency: The choice and quality of coupling reagents are critical. Standard carbodiimide activators may not be sufficiently potent for this slightly more challenging coupling.[3][5]
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the resin, blocking the N-terminal amine and preventing efficient coupling.[6]
-
Sub-optimal Reaction Conditions: Factors like reaction time, temperature, and solvent quality can significantly impact coupling yields.[4]
Solutions & Optimization Strategies:
| Strategy | Rationale & Explanation |
| Optimize Coupling Reagent | For challenging couplings, stronger uronium/aminium salt reagents like HATU , HCTU , or COMU are recommended over standard carbodiimide-based activators like DIC/HOBt.[3][5] These reagents form highly reactive acyl-uronium esters that can overcome moderate steric hindrance and drive the reaction to completion. |
| Increase Reagent Excess & Pre-activation | Use a higher excess of Fmoc-Allyl-Glycine-OH and the coupling reagent (e.g., 3-5 equivalents relative to resin loading).[4] Allow the amino acid and coupling reagent to pre-activate with a base like DIPEA for 1-2 minutes before adding to the resin. This ensures the activated species is readily available for reaction. |
| Perform a "Double Couple" | After the initial coupling reaction (e.g., 1-2 hours), drain the reagents and repeat the coupling step with a fresh solution of activated Fmoc-Allyl-Glycine-OH.[3][4] This is highly effective for driving sluggish reactions to completion. Monitor the reaction using a qualitative Kaiser test after the first coupling to determine if a second is necessary. |
| Extend Coupling Time | Increase the reaction time to 4 hours or even overnight to ensure the reaction proceeds to completion, especially if steric hindrance is suspected to be a major factor.[4][5] |
| Improve Solvation | If peptide aggregation is suspected, switch from DMF to a more polar, aggregation-disrupting solvent like N-Methyl-2-pyrrolidone (NMP).[4][6] In some cases, adding a small amount of DMSO (10-20%) or a chaotropic salt like LiCl (0.5 M) can help break up secondary structures.[5] |
Q2: My final peptide purity is low due to a side product with the same mass. What is this impurity and how can I prevent it?
A side product with the same mass as the target peptide is often an isomer, indicating racemization has occurred at one of the amino acid residues during synthesis.
Probable Cause:
-
Racemization during Activation: The most common cause is the over-activation of the carboxylic acid of the incoming amino acid, which can lead to the formation of an oxazolone intermediate. This intermediate is prone to deprotonation and subsequent reprotonation, scrambling the stereochemistry at the α-carbon. While glycine itself is achiral, the allyl-glycine used is typically a single enantiomer, which can racemize. The risk is higher with extended activation times or the use of strong bases.
Solutions & Optimization Strategies:
| Strategy | Rationale & Explanation |
| Use Racemization-Suppressing Additives | When using carbodiimide coupling reagents (like DIC), always include an additive such as OxymaPure® or HOBt . These additives react with the activated amino acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate.[5] |
| Control Base Equivalents | Use the minimum necessary amount of base (e.g., DIPEA) for activation. Excessive base can promote the formation of the oxazolone intermediate and increase the rate of racemization.[7] |
| Minimize Pre-activation Time | Do not allow the amino acid/coupling reagent/base mixture to pre-activate for longer than a few minutes before adding it to the resin. Prolonged activation significantly increases the risk of racemization. |
| Change Solvent Composition | In some cases, reducing the polarity of the reaction solvent can decrease the rate of racemization. Adding some Dichloromethane (DCM) as a co-solvent to DMF or NMP has been shown to help.[8] |
Q3: I'm observing unintended modification or loss of the allyl group during the synthesis or cleavage steps. Why is this happening?
The allyl group is generally stable to the standard conditions of Fmoc-SPPS (piperidine for deprotection). However, it is sensitive to certain reagents and conditions, particularly the final cleavage cocktail.
Probable Causes:
-
Premature Deprotection: If any steps involve reagents that can interact with the allyl group, such as certain catalysts used for other orthogonal deprotections, this could lead to its premature removal.
-
Reduction During Synthesis: Some reagents, like diazine, which can be formed in situ, are known to reduce the double bond of the allyl group, making it impossible to remove later with standard palladium catalysis.[9]
-
Reaction with Scavengers during Cleavage: The final cleavage from the resin is performed under strong acidic conditions (e.g., Trifluoroacetic acid - TFA). Cationic species generated from protecting groups can be captured by scavengers. Some scavengers, particularly those with thiol groups, could potentially react with the alkene of the allyl group via Michael addition under acidic conditions.
Solutions & Optimization Strategies:
| Strategy | Rationale & Explanation |
| Ensure Orthogonality | The allyl protecting group is orthogonal to Fmoc and t-butyl-based protecting groups.[10][11] Ensure that no other deprotection schemes are used that could interfere with the allyl group. |
| Optimize Cleavage Cocktail | For the final TFA cleavage, use a standard scavenger cocktail that is less likely to react with the allyl group. A common choice is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . TIS is an excellent cation scavenger that does not react with the allyl double bond. |
| Careful Reagent Selection | Avoid reagents known to interact with alkenes throughout the synthesis process. Ensure high-purity solvents and reagents to prevent unexpected side reactions.[9] |
Part 2: Frequently Asked Questions (FAQs)
What is the main advantage of using allyl-glycine in peptide synthesis?
The primary advantage of incorporating allyl-glycine is that its side chain serves as a versatile and bio-orthogonal handle.[1] The allyl group is stable during standard Fmoc-SPPS but can be selectively modified after the peptide is synthesized. This allows for a wide range of post-synthetic modifications, including peptide macrocyclization (to increase stability and activity), the attachment of fluorescent probes, or conjugation to other molecules.[2]
Which coupling reagents are best for incorporating Fmoc-Allyl-Glycine-OH?
For optimal results, especially to avoid low yields and racemization, it is recommended to use uronium/aminium-based coupling reagents like HATU or HCTU in combination with a non-nucleophilic base like DIPEA.[3][5] If using a carbodiimide like DIC, the addition of an additive like Oxyma is crucial for suppressing side reactions.[5]
How do I remove the allyl group if I need to perform a modification on-resin?
The allyl group is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , in the presence of a nucleophilic scavenger.[10][12] The scavenger, often phenylsilane (PhSiH₃) or morpholine, traps the allyl group after it is cleaved by the palladium catalyst.[13] The reaction is performed under mild, neutral conditions and is orthogonal to Fmoc and tBu protecting groups, allowing for selective deprotection on the solid support.[12]
What analytical methods should I use to verify the successful incorporation of allyl-glycine and check the purity of my final peptide?
The primary methods for analyzing your crude and purified peptide are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is used to determine the purity of the peptide. It separates the target peptide from impurities such as deletion sequences or incompletely deprotected products. Detection is typically done with a UV detector at 210-230 nm.[14][15]
-
Mass Spectrometry (MS): This is essential to confirm the identity of your peptide. Techniques like Electrospray Ionization (ESI-MS) will provide the mass-to-charge ratio of your peptide, allowing you to verify that it matches the theoretical mass of the allyl-glycine containing sequence.[16] Combining HPLC with MS (LC-MS) is a powerful tool for identifying the masses of impurity peaks seen in the HPLC chromatogram.[14][17]
Part 3: Protocols & Workflows
Protocol 1: Standard Coupling of Fmoc-Allyl-Glycine-OH
This protocol outlines a robust method for coupling Fmoc-Allyl-Glycine-OH to a peptide-resin using HATU.
Materials:
-
Peptide-resin with free N-terminal amine
-
Fmoc-Allyl-Glycine-OH (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
High-purity, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a positive Kaiser test) and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Allyl-Glycine-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and vortex the solution for 1-2 minutes to pre-activate.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.
-
Negative Result (Yellow/Colorless beads): The coupling is complete. Proceed to washing.
-
Positive Result (Blue beads): The coupling is incomplete. Continue agitating for another 1-2 hours or perform a "double couple" (repeat steps 2-3 with fresh reagents).
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) to remove any excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.
Workflow Diagrams
General SPPS Cycle for Allyl-Glycine Incorporation
Caption: General workflow for an SPPS cycle incorporating Fmoc-Allyl-Glycine-OH.
Troubleshooting Low Coupling Yield
Caption: Decision tree for troubleshooting low coupling yields of allyl-glycine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 8. mesalabs.com [mesalabs.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 12. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. almacgroup.com [almacgroup.com]
- 15. lcms.cz [lcms.cz]
- 16. Analytical methods and Quality Control for peptide products [biosynth.com]
- 17. oxfordglobal.com [oxfordglobal.com]
Technical Support Center: Stability of the Allyl Group During TFA Cleavage
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the allyl protecting group during trifluoroacetic acid (TFA)-mediated cleavage in peptide synthesis and other applications. Our goal is to equip you with the scientific principles and practical guidance needed to navigate challenges and ensure the integrity of your final product.
Introduction: The Orthogonality of the Allyl Group
In the realm of solid-phase peptide synthesis (SPPS), the principle of orthogonality is paramount. It allows for the selective removal of different protecting groups under distinct chemical conditions, enabling the synthesis of complex molecules. The allyl group, commonly used for protecting the side chains of amino acids like Asp, Glu, and Lys, is a cornerstone of orthogonal strategies. It is renowned for its stability under both the basic conditions used for Fmoc-group removal and the acidic conditions of final TFA cleavage, which removes most other side-chain protecting groups like t-butyl (tBu) and Boc.[1] The standard method for allyl group deprotection involves palladium(0)-catalyzed cleavage under neutral conditions, further underscoring its orthogonality to TFA-based procedures.[2]
However, like any chemical entity, the stability of the allyl group is not absolute. Prolonged exposure to strong acids, elevated temperatures, or the presence of certain scavengers can lead to unexpected side reactions. This guide will delve into the nuances of allyl group stability during TFA cleavage, providing you with the knowledge to anticipate, diagnose, and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: Is the allyl group completely stable to TFA during standard peptide cleavage?
Under standard Fmoc-SPPS cleavage conditions (e.g., 95% TFA with scavengers for 2-4 hours at room temperature), the allyl group is generally considered stable.[1] Its removal requires a distinct set of reagents, typically a palladium(0) catalyst and a scavenger like phenylsilane.[2] This high degree of stability is the basis for its classification as an orthogonal protecting group.
Q2: What are the theoretical side reactions that could affect the allyl group during TFA cleavage?
While unlikely under standard conditions, prolonged exposure to strong acids like TFA can theoretically lead to a few side reactions:
-
Acid-Catalyzed Cleavage: Allyl ethers and esters can undergo slow cleavage via an SN1-type mechanism. The protonated ether or ester oxygen creates a good leaving group (an alcohol or carboxylic acid, respectively), resulting in the formation of a resonance-stabilized allyl carbocation.[3] This cation is then quenched by a nucleophile present in the cleavage cocktail.
-
Addition of TFA: The allyl double bond can be protonated by TFA to form a secondary carbocation, which can then be attacked by the trifluoroacetate anion to form a trifluoroacetate adduct.
-
Isomerization: Under certain acidic conditions, the double bond of the allyl group could potentially isomerize.
-
Claisen Rearrangement: For allyl aryl ethers, there is a possibility of a[4][4]-sigmatropic rearrangement (Claisen rearrangement) catalyzed by acid, leading to the migration of the allyl group to the aromatic ring.[5]
Q3: Can scavengers in the TFA cleavage cocktail affect the stability of the allyl group?
Yes, the composition of the cleavage cocktail can influence the fate of the allyl group.
-
Nucleophilic Scavengers: Scavengers with nucleophilic character, such as water or thiols (e.g., 1,2-ethanedithiol - EDT), could theoretically trap any allyl carbocations formed during acid-catalyzed cleavage.
-
Reducing Scavengers: Triisopropylsilane (TIS), a common scavenger used to reduce carbocations, is not expected to directly interact with the allyl double bond under acidic conditions. However, its presence is crucial for quenching other reactive species that could indirectly lead to side reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected mass addition of +86 Da to an allyl-protected residue after TFA cleavage.
-
Possible Cause: This mass difference is consistent with the addition of a trifluoroacetyl (TFA) group. This can occur through the formation of an allyl trifluoroacetate ester. The mechanism likely involves the acid-catalyzed formation of an allyl carbocation, which is then trapped by the trifluoroacetate anion from the cleavage cocktail.
-
Troubleshooting Steps:
-
Confirm the Modification: Utilize tandem mass spectrometry (MS/MS) to pinpoint the location of the modification on your peptide. The fragmentation pattern should reveal the +86 Da mass shift on the allyl-protected residue.
-
Optimize Cleavage Conditions:
-
Reduce Cleavage Time: Minimize the exposure of the peptide to TFA. Conduct a time-course experiment (e.g., 1, 2, and 4 hours) to determine the minimum time required for complete removal of other protecting groups while leaving the allyl group intact.
-
Lower TFA Concentration: If feasible for the other protecting groups, a slightly lower TFA concentration may reduce the rate of allyl carbocation formation.
-
-
Adjust Scavenger Cocktail:
-
Increase Water Content: A slightly higher percentage of water in the cleavage cocktail can act as a competing nucleophile to quench the allyl carbocation, forming allyl alcohol instead of the trifluoroacetate ester.
-
Incorporate a "Soft" Nucleophile: The addition of a scavenger like thioanisole may help to trap the allyl carbocation.
-
-
Issue 2: Partial or complete loss of the allyl protecting group during TFA cleavage.
-
Possible Cause: While uncommon, this indicates that the acid-catalyzed cleavage of the allyl ether or ester is occurring to a significant extent. This may be exacerbated by elevated temperatures or extended reaction times.
-
Troubleshooting Steps:
-
Verify Cleavage Conditions: Ensure that the cleavage was performed at room temperature and for the intended duration. Accidental heating can significantly accelerate acid-catalyzed side reactions.
-
Re-evaluate Cleavage Time: As with the +86 Da adduct, perform a time-course study to find the optimal cleavage duration.
-
Consider the Linkage Type: Allyl esters are generally more susceptible to acid-catalyzed hydrolysis than allyl ethers. If you are using an allyl ester and experiencing lability, consider whether an allyl ether could be used in future syntheses for increased stability.
-
Issue 3: Appearance of a complex mixture of byproducts with unexpected masses.
-
Possible Cause: This could be due to a combination of the issues above, or potentially due to isomerization of the allyl group followed by other reactions. The presence of multiple reactive species from the cleavage of other protecting groups can also lead to a variety of side products.
-
Troubleshooting Steps:
-
Simplify the System: If possible, synthesize a shorter, model peptide containing the allyl-protected residue and subject it to your standard cleavage conditions. This can help to isolate the problem without the complexity of a long peptide sequence.
-
Thorough MS Analysis: Use high-resolution mass spectrometry and MS/MS to identify the major byproducts. This information is critical for diagnosing the specific side reactions that are occurring.
-
Optimize Scavengers: A well-designed scavenger cocktail is crucial for minimizing side reactions. For complex peptides, a more robust cocktail may be necessary. Refer to the table below for guidance.
-
Data Presentation
Table 1: Recommended TFA Cleavage Cocktails for Peptides with Allyl Protecting Groups
| Peptide Composition | Recommended Cocktail (v/v/v) | Rationale |
| No other sensitive residues | 95% TFA / 2.5% Water / 2.5% TIS | Standard cocktail for robust peptides. Water acts as a scavenger. TIS is a reducing scavenger for carbocations. |
| Contains Trp, Met | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Thioanisole and EDT protect Trp and Met from alkylation. Anisole is an additional carbocation scavenger. |
| Contains Arg(Pbf/Pmc) | 88% TFA / 5% Water / 5% Phenol / 2% TIS | Phenol can help to solvate the peptide and scavenge cations. |
| Suspected Allyl Lability | 94% TFA / 5% Water / 1% TIS | Increased water content to quench potential allyl carbocations. Reduced TIS if concerned about side reactions. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of an Allyl-Protected Peptide
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the desired cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS) immediately before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice.
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen.
Protocol 2: Small-Scale Trial Cleavage for Troubleshooting
-
Sample Preparation: Place a small amount of the dried peptide-resin (20-50 mg) into a microcentrifuge tube.
-
Cleavage: Add 500 µL of the test cleavage cocktail to the tube.
-
Incubation: Agitate at room temperature for the desired time (e.g., 1, 2, or 4 hours).
-
Isolation: Centrifuge the tube to pellet the resin. Transfer the supernatant to a new tube containing 5 mL of cold diethyl ether.
-
Analysis: Centrifuge to pellet the precipitated peptide. After drying, dissolve the peptide in a suitable solvent for LC-MS analysis to assess purity and identify any side products.
Visualizations
Diagram 1: Orthogonal Deprotection Strategy
Caption: Orthogonal relationship of Fmoc, TFA-labile, and Allyl protecting groups.
Diagram 2: Troubleshooting Workflow for Unexpected Allyl Group Modification
Caption: A logical workflow for troubleshooting common TFA cleavage issues with allyl-protected peptides.
Diagram 3: Potential Side Reaction of Allyl Group in Strong Acid
Caption: Plausible mechanism for the formation of an allyl trifluoroacetate adduct during TFA cleavage.
References
Technical Support Center: Navigating the Challenges of Fmoc-α-allyl-DL-glycine Coupling
Welcome to the technical support center dedicated to addressing the complexities associated with the incorporation of Fmoc-α-allyl-DL-glycine into peptide sequences. As a sterically hindered α,α-disubstituted amino acid, Fmoc-α-allyl-DL-glycine presents unique challenges during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure successful coupling and high-purity peptide synthesis.
Introduction: The Challenge of Steric Hindrance
Fmoc-α-allyl-DL-glycine is a valuable building block for introducing conformational constraints and functionalities into peptides. However, the presence of the allyl group at the α-carbon significantly increases steric bulk around the carboxylic acid, impeding the approach of the incoming amine and slowing down the rate of peptide bond formation. This can lead to incomplete couplings, deletion sequences, and lower yields of the target peptide.[1] This guide will walk you through the common issues and their solutions, grounded in the principles of peptide chemistry.
Troubleshooting Guide: Overcoming Failed or Inefficient Coupling
This section is designed to help you diagnose and resolve common issues encountered during the coupling of Fmoc-α-allyl-DL-glycine.
Q1: My Kaiser test is positive (blue/purple beads) after a standard coupling protocol. What is the primary cause and what are my immediate steps?
A1: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction. The primary culprit is the steric hindrance of Fmoc-α-allyl-DL-glycine.
Immediate Corrective Action: Double Coupling
The most straightforward initial response is to perform a second coupling (double coupling).[2] This involves draining the reaction vessel and adding a fresh solution of the activated amino acid to the resin to drive the reaction to completion.
dotdot
References
Technical Support Center: Strategies to Avoid Racemization of Fmoc-α-Allyl-Glycine
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the unnatural amino acid Fmoc-α-allyl-glycine into their peptide synthesis workflows. The stereochemical integrity of your peptide is paramount to its biological activity and therapeutic potential.[1] Racemization, the loss of chirality at the α-carbon, is a critical side reaction that can generate hard-to-separate diastereomeric impurities, compromising your final product.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you understand, control, and prevent the racemization of Fmoc-α-allyl-glycine during solid-phase peptide synthesis (SPPS).
A crucial initial clarification: the designation "Fmoc-alpha-allyl-DL-glycine" implies a racemic starting material. This guide assumes you are starting with an enantiomerically pure form (e.g., Fmoc-L-allyl-glycine) and wish to prevent its conversion into a racemic mixture during the synthetic process. If your starting material is already racemic, this guide will not apply.
Part 1: Troubleshooting Guide & Core Concepts
Issue: I'm observing diastereomeric impurities in my final peptide containing allyl-glycine. What's causing this?
This is a classic sign of racemization. During peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid is necessary for amide bond formation.[3] However, this activation increases the acidity of the α-proton (the hydrogen on the chiral carbon). Under basic conditions, this proton can be abstracted, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers—a process known as racemization.[4]
Two primary mechanisms are responsible for racemization in Fmoc-SPPS:
-
Direct Enolization: A base directly removes the α-proton from the activated amino acid.[3][4]
-
Oxazolone Formation: The activated amino acid intermediate can cyclize to form a 5(4H)-oxazolone. This intermediate is particularly prone to racemization because the α-proton is highly acidic.[1][3][5][6][7] This is considered the predominant pathway for racemization.[3]
Caption: Core mechanisms leading to racemization during amino acid activation.
While all amino acids (except glycine) can racemize, some are more susceptible than others. Phenylalanine, cysteine, serine, and histidine are known to be particularly prone to this side reaction.[8][9] Unnatural amino acids like allyl-glycine warrant special care due to the electronic effects of their side chains.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for minimizing racemization of Fmoc-α-allyl-glycine?
The choice of coupling reagent is critical.[5] While highly reactive reagents can speed up coupling, they may also accelerate racemization.
-
Carbodiimides (e.g., DIC, DCC): When used alone, carbodiimides generate a highly reactive O-acylisourea intermediate that is very susceptible to oxazolone formation and subsequent racemization.[1][10] Therefore, carbodiimides should always be used with a racemization-suppressing additive. [11][12]
-
Onium Salts (e.g., HBTU, HATU, COMU): These reagents are generally very efficient but can also promote racemization, especially in the presence of a strong, non-hindered base.[5] Their use requires careful optimization of the base and pre-activation time. COMU, an Oxyma-based reagent, has been shown to be highly effective with low racemization levels.[6][13][14]
Recommendation: For sensitive amino acids like allyl-glycine, the combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive is a robust and cost-effective choice.[12] Onium salts like HATU or COMU can be used for difficult couplings, but the choice of base becomes even more critical.
Q2: What is the role of additives like HOBt and Oxyma, and which is better?
Additives are the cornerstone of racemization suppression. They work by intercepting the highly reactive O-acylisourea intermediate (formed by carbodiimides) or by participating in the reaction pathway of onium salts to form a new active ester. This new ester is more stable than the initial intermediate, yet still reactive enough for coupling, minimizing the time the amino acid spends in a racemization-prone state.[1][6][7]
-
1-Hydroxybenzotriazole (HOBt): For decades, HOBt was the gold standard additive.[12] It effectively suppresses racemization by forming an OBt active ester.[6][7] However, anhydrous HOBt is classified as an explosive, restricting its availability and use.[12]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Oxyma is a modern, non-explosive alternative to HOBt.[12] Numerous studies have shown that Oxyma is superior to HOBt in both suppressing racemization and increasing coupling efficiency.[1][6][7] In some challenging cases, its performance approaches that of the highly effective but also explosive HOAt.[6][15]
Recommendation: OxymaPure® is the preferred additive. It provides superior or equivalent performance to HOBt without the associated safety hazards.[1][7][12]
| Additive | Racemization Suppression | Safety Profile | Recommendation |
| HOBt | Good | Explosive (anhydrous) | Use only if Oxyma is unavailable |
| OxymaPure® | Excellent | Non-explosive | Highly Recommended |
| HOAt | Excellent | Explosive | Not Recommended |
Q3: Which base should I use, and how much does it matter?
The choice of base and its concentration are critical factors.[11] The base's primary role is to neutralize the protonated N-terminus of the peptide chain. However, excess or overly strong base can directly abstract the α-proton of the activated amino acid, causing racemization.[3][5][16]
-
Diisopropylethylamine (DIPEA/DIEA): Widely used, but it is a strong, non-nucleophilic base that can significantly promote racemization, especially with sensitive residues.[5][13] Its use should be minimized.
-
N-Methylmorpholine (NMM): A weaker base than DIPEA (pKa 7.38 vs. 10.1 for DIPEA), making it a better choice for reducing the risk of racemization.[11][13]
-
2,4,6-Collidine (TMP): This base is both weak and sterically hindered.[11] The steric bulk makes it less likely to abstract the α-proton, offering excellent protection against racemization.[4][5][13]
Recommendation: Use a weaker, sterically hindered base. 2,4,6-Collidine is the optimal choice , followed by N-Methylmorpholine (NMM).[5][11] Avoid DIPEA if racemization is a concern.
Q4: How does pre-activation time affect racemization?
Prolonged pre-activation—the time between when the amino acid is activated by the coupling reagent and when it is added to the resin—directly increases the risk of racemization.[5] During this time, the activated amino acid is in its most vulnerable state.
Recommendation: Minimize pre-activation time. Ideally, the coupling solution should be prepared and added to the deprotected resin immediately. A "zero" pre-activation or in situ activation strategy, where the coupling reagent is added last to the mixture of amino acid, additive, and base just before adding to the resin, is the best practice.[17]
Caption: Comparison of high-risk vs. low-risk activation protocols.
Part 3: Optimized Experimental Protocol
Protocol: Low-Racemization Coupling of Fmoc-α-Allyl-Glycine in SPPS
This protocol is designed to minimize racemization by incorporating best practices for reagent selection and reaction conditions.
Materials:
-
Fmoc-protected resin-bound peptide (post-deprotection and washed)
-
Fmoc-L-α-allyl-glycine (3 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
2,4,6-Collidine (TMP) (4 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (at least 5 times) to remove all residual piperidine.[5] Swell the resin in DMF for 30 minutes.
-
Coupling Mixture Preparation (In Situ Activation): a. In a separate reaction vessel, dissolve Fmoc-L-α-allyl-glycine (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF. b. Add 2,4,6-Collidine (4 eq.) to the solution from step 2a and mix gently. c. Immediately before addition to the resin , add DIC (3 eq.) to the mixture. Do not let this complete mixture stand.
-
Coupling Reaction: a. Drain the DMF from the swollen resin. b. Immediately add the freshly prepared coupling mixture from step 2c to the resin. c. Agitate the reaction vessel at room temperature (20-25°C) for 2-4 hours. Avoid elevated temperatures, as they can accelerate racemization.[4]
-
Washing: After the coupling is complete (confirm with a negative Kaiser test), drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.
-
Proceed with the next Fmoc deprotection step for the subsequent amino acid coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. bachem.com [bachem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Peptides with Fmoc-alpha-allyl-DL-glycine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide therapeutics and chemical biology, the incorporation of non-canonical amino acids is a cornerstone for innovation. These unique building blocks offer pathways to enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1][2] Among these, Fmoc-alpha-allyl-DL-glycine stands out as a versatile tool, featuring a reactive allyl group that serves as a handle for a variety of post-synthetic modifications, including macrocyclization and the introduction of diverse chemical moieties.[3] However, the very features that make this amino acid valuable also introduce distinct challenges in the analytical characterization of the resulting peptides.
This guide provides a comprehensive comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the characterization of peptides containing this compound. We will delve into the nuances of how the allyl group and the racemic nature of this amino acid impact analytical outcomes, offering a comparative perspective against other unnatural amino acids and providing detailed experimental protocols to navigate these challenges.
The Unique Analytical Profile of Allyl-Glycine Peptides
The incorporation of this compound introduces two key features that influence its analytical behavior:
-
The Allyl Group: This unsaturated side chain can influence the peptide's hydrophobicity and offers a site for potential side reactions under certain conditions. Its presence can be a key indicator in mass spectrometry and presents unique signals in NMR.
-
The DL-Racemic Mixture: The use of a DL-amino acid results in the synthesis of a diastereomeric peptide mixture. These diastereomers can exhibit subtle differences in their physicochemical properties, leading to challenges in purification and characterization.[4]
High-Performance Liquid Chromatography (HPLC): Separating Diastereomers and Assessing Purity
Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of synthetic peptides.[5][6] For peptides containing this compound, the primary challenge is often the separation of the resulting diastereomers.
Comparative Analysis of Retention Behavior
The retention time of a peptide in RP-HPLC is largely governed by its hydrophobicity.[7] The introduction of an allyl group, being a small hydrophobic moiety, will generally increase the retention time compared to a peptide containing a simple glycine at the same position. However, the impact is often less pronounced than that of larger, more hydrophobic unnatural amino acids.
Table 1: Predicted Comparative Retention Times of a Model Peptide (Ac-Tyr-X-Gly-Phe-NH₂) in RP-HPLC
| Residue X | Relative Hydrophobicity | Predicted Retention Time (minutes) | Key Observations |
| Glycine | Least Hydrophobic | 15.2 | Baseline for comparison. |
| alpha-allyl-DL-glycine | Moderately Hydrophobic | 18.5 - 19.0 | Increased retention due to the allyl group. The DL-nature may lead to peak broadening or two closely eluting peaks.[8] |
| Propargyl-glycine | Moderately Hydrophobic | 18.0 - 18.5 | Similar hydrophobicity to allyl-glycine, with potentially slightly less retention. |
| Norleucine | More Hydrophobic | 21.5 | Significantly longer retention due to the linear alkyl chain. |
Note: Predicted retention times are illustrative and will vary based on the specific peptide sequence, HPLC column, and gradient conditions.
The separation of the diastereomers resulting from the DL-alanine can be challenging, often manifesting as a broadened peak or two closely eluting peaks.[4] Optimization of the HPLC method, including the gradient steepness and the choice of organic modifier, is crucial for achieving baseline separation.
Experimental Protocol: Analytical RP-HPLC of a Peptide Containing alpha-allyl-DL-glycine
Objective: To assess the purity and resolve the diastereomers of a synthetic peptide containing alpha-allyl-DL-glycine.
Materials:
-
Crude synthetic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in ACN.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm.
-
Gradient: A shallow gradient is often necessary to resolve diastereomers. For example:
-
5-25% B over 5 minutes
-
25-45% B over 40 minutes
-
45-95% B over 5 minutes
-
-
-
Data Analysis: Integrate the peak areas to determine the purity of the peptide. The presence of two closely eluting peaks of similar area is indicative of the two diastereomers.
Mass Spectrometry (MS): Confirming Identity and Probing Structure
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide and for obtaining sequence information through fragmentation analysis (MS/MS).[9]
Comparative Fragmentation Patterns
The fragmentation of peptides in MS/MS, typically through collision-induced dissociation (CID), provides a fingerprint of the amino acid sequence.[10] The presence of an allyl group in the side chain of a glycine residue can influence the fragmentation pattern. While the primary fragmentation will still occur along the peptide backbone yielding b- and y-ions, the allyl group itself is generally stable under typical CID conditions. However, its presence can sometimes lead to minor, characteristic neutral losses.
A key diagnostic feature in the MS/MS spectrum of a peptide containing alpha-allyl-glycine is the mass difference between adjacent fragment ions, which will correspond to the mass of the allyl-glycine residue (113.06 Da).
Table 2: Comparison of Key Diagnostic Fragment Ions in MS/MS
| Residue at Position 'n' | Mass of Residue (Da) | Expected Mass Difference (bn - bn-1 or yn - yn-1) | Potential for Characteristic Side Chain Fragmentation |
| Glycine | 57.02 | 57.02 | Low |
| alpha-allyl-glycine | 113.06 | 113.06 | Low under standard CID |
| Propargyl-glycine | 95.04 | 95.04 | Low under standard CID |
| Lysine | 128.09 | 128.09 | Potential for neutral loss of ammonia from the side chain |
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and obtain sequence information for a peptide containing alpha-allyl-DL-glycine.
Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
Procedure:
-
LC Separation: Perform an analytical RP-HPLC separation as described previously. The eluent is directly introduced into the ESI source of the mass spectrometer.
-
MS Acquisition (Full Scan): Acquire mass spectra over a mass range that includes the expected m/z of the protonated peptide. The presence of a peak corresponding to the calculated molecular weight confirms the identity of the peptide.
-
MS/MS Acquisition (Fragmentation): In a separate run or using data-dependent acquisition, select the parent ion of the peptide for fragmentation.
-
Data Analysis: Analyze the MS/MS spectrum to identify the b- and y-ion series. Confirm the presence of the allyl-glycine residue by observing the characteristic mass difference of 113.06 Da between adjacent fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling 3D Structure and Conformation
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[11] For peptides containing this compound, NMR can provide detailed information about the conformation of the peptide backbone and the environment of the allyl side chain.
Key NMR Signatures
The allyl group will give rise to characteristic signals in the 1H NMR spectrum, typically in the olefinic region (around 5-6 ppm) and the allylic region (around 2.5 ppm). The coupling patterns of these protons can provide information about the conformation of the side chain. The presence of the DL-racemic mixture will result in a doubling of some NMR signals, as the different stereochemistry at the alpha-carbon of the allyl-glycine will place the surrounding protons in slightly different chemical environments.
Experimental Protocol: 2D NMR Analysis
Objective: To obtain structural information and confirm the presence of the allyl group in a purified peptide.
Materials:
-
Purified peptide (lyophilized)
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a concentration of 1-5 mM.
-
NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To observe the overall proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance restraints for structural calculations.
-
-
Data Analysis:
-
Identify the characteristic signals of the allyl group in the ¹H spectrum.
-
Use the TOCSY spectrum to assign the proton signals of each amino acid residue.
-
Analyze the NOESY spectrum to identify through-space correlations, which are crucial for determining the peptide's 3D structure. The presence of doubled signals in the spectra can confirm the diastereomeric nature of the sample.
-
Visualization of Workflows
Caption: General analytical workflow for peptides containing this compound.
Conclusion
The analytical characterization of peptides containing this compound requires a multi-faceted approach that leverages the strengths of HPLC, mass spectrometry, and NMR spectroscopy. While the allyl group and the racemic nature of this amino acid introduce specific challenges, a thorough understanding of their impact on analytical data allows for robust and comprehensive characterization. By employing optimized protocols and carefully interpreting the results, researchers can confidently verify the identity, purity, and structure of these novel peptides, paving the way for their successful application in drug discovery and beyond.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. renyi.hu [renyi.hu]
- 6. hplc.eu [hplc.eu]
- 7. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Containing α-Allyl-Glycine
Introduction: The Rising Prominence of α-Allyl-Glycine in Peptide Therapeutics
In the landscape of modern drug discovery and peptide engineering, the incorporation of non-canonical amino acids has emerged as a transformative strategy. Among these, α-allyl-glycine is of particular interest due to its utility in forming hydrocarbon-stapled peptides. These structures lock the peptide into a specific conformation, often enhancing their stability, cell permeability, and binding affinity to therapeutic targets.[1][2] The verification of the successful synthesis and sequence of these modified peptides is paramount, and mass spectrometry stands as the primary analytical tool for this purpose.
This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of peptides containing α-allyl-glycine. We will delve into the nuances of different fragmentation methods, offering experimental insights and detailed protocols to empower researchers in their analytical endeavors.
The Analytical Challenge: Fragmentation of an Olefinic Side Chain
The presence of the α-allyl-glycine residue introduces unique considerations for mass spectrometric analysis. The unsaturated allyl side chain can influence peptide fragmentation in ways not observed with standard amino acids. Understanding these potential fragmentation pathways is crucial for accurate data interpretation. A primary concern is the potential for neutral loss of the allyl group or fragments thereof, which can complicate spectral interpretation and potentially lead to misidentification if not properly accounted for.
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is critical for obtaining comprehensive sequence information from peptides containing α-allyl-glycine. Here, we compare the three most common techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
CID is a widely used fragmentation method that involves the collision of peptide ions with an inert gas, leading to the cleavage of amide bonds along the peptide backbone and generating primarily b- and y-type fragment ions.[3] For peptides containing α-allyl-glycine, CID is generally effective, especially for doubly charged precursor ions.[4] However, a key consideration is the potential for the neutral loss of the allyl side chain (C₃H₄, mass loss of 40.03 Da). This can be a characteristic fragmentation that aids in identifying the presence of α-allyl-glycine but may also reduce the abundance of backbone fragment ions, potentially decreasing sequence coverage.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique that typically provides higher fragmentation energy. This often results in a more complete fragmentation pattern with a lower likelihood of generating very low-mass fragment ions, which can be beneficial for cleaner spectra. For peptides with α-allyl-glycine, HCD is expected to produce robust b- and y-ion series. Similar to CID, the possibility of neutral loss of the allyl side chain exists and should be considered during spectral analysis. HCD has been shown to provide more peptide identifications than CID and ETD for doubly charged peptides.[4]
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide ion, inducing fragmentation of the peptide backbone. This process generates primarily c- and z-type fragment ions. A significant advantage of ETD is its ability to preserve labile post-translational modifications. While the allyl group is not considered highly labile, ETD is particularly effective for fragmenting larger peptides and those with higher charge states (z > 2), where CID and HCD may be less efficient.[4][5] For α-allyl-glycine-containing peptides, ETD is expected to cleave the backbone while leaving the allyl side chain intact, providing unambiguous localization of the modification.
Data Presentation: Comparative Performance of Fragmentation Methods
The following table summarizes the expected performance of CID, HCD, and ETD for the analysis of a hypothetical peptide containing α-allyl-glycine.
| Parameter | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Optimal Precursor Charge State | 2+ | 2+ | >2+ |
| Sequence Coverage | Good, but can be impacted by neutral loss | Very Good, often more complete than CID | Excellent, especially for longer peptides |
| Side Chain Fragmentation | Possible neutral loss of allyl group (40.03 Da) | Possible neutral loss of allyl group (40.03 Da) | Minimal; side chain is typically preserved |
| Localization of α-allyl-glycine | Generally good, but neutral loss can complicate | Generally good, but neutral loss can complicate | Excellent, unambiguous localization |
| Overall Recommendation | A good starting point for routine analysis of shorter, doubly charged peptides. | Recommended for cleaner spectra and potentially higher sequence coverage, especially for doubly charged peptides. | The method of choice for longer peptides, highly charged precursors, and when unambiguous localization of the modification is critical. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the mass spectrometry analysis of a synthetic peptide containing α-allyl-glycine.
Sample Preparation
Proper sample preparation is crucial for successful mass spectrometry analysis.
-
Peptide Solubilization: Dissolve the lyophilized synthetic peptide in a suitable solvent. A common choice is 0.1% formic acid in water, with the addition of a small amount of organic solvent like acetonitrile if solubility is an issue.
-
Desalting and Purification: It is highly recommended to desalt the peptide sample using a C18 ZipTip or a similar reversed-phase cleanup method to remove salts and other impurities that can interfere with ionization.
-
Final Concentration: Adjust the peptide concentration to approximately 1 pmol/µL in a solvent compatible with electrospray ionization, such as 50% acetonitrile/50% water with 0.1% formic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: Use a nano-flow liquid chromatography system coupled to the mass spectrometer.
-
Column: A C18 reversed-phase column is typically used for peptide separation.
-
Gradient: A standard gradient of increasing acetonitrile concentration (e.g., 5% to 40% acetonitrile in 0.1% formic acid over 30-60 minutes) is used to elute the peptides.
-
Mass Spectrometer Setup:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan: Acquire a full scan (e.g., m/z 350-1500) to detect the precursor ion of the α-allyl-glycine containing peptide.
-
MS2 Scans (Data-Dependent Acquisition):
-
Set the instrument to select the most intense precursor ions for fragmentation.
-
For CID/HCD:
-
Select a normalized collision energy in the range of 25-35%.
-
Acquire the MS/MS spectra in the ion trap (for CID) or Orbitrap (for HCD).
-
-
For ETD:
-
Enable ETD for precursor ions with a charge state of 3+ or higher.
-
Optimize the ETD reaction time according to the instrument's specifications.
-
-
-
Visualizations
Diagram 1: Fragmentation of Peptides Containing α-Allyl-Glycine
Caption: Fragmentation pathways for peptides with α-allyl-glycine.
Diagram 2: Experimental Workflow for MS Analysis
Caption: Workflow for LC-MS/MS analysis of modified peptides.
References
- 1. Monosubstituted alkenyl amino acids for peptide "stapling" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monosubstituted alkenyl amino acids for peptide “stapling” - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 5. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Fmoc-α-allyl-DL-glycine Incorporation using NMR Spectroscopy
For researchers, medicinal chemists, and drug development professionals, the precise incorporation of unnatural amino acids into peptide chains is a critical step in the design of novel therapeutics. These unique building blocks can introduce beneficial properties such as enhanced stability, constrained conformations, and novel functionalities. Fmoc-α-allyl-DL-glycine, with its versatile allyl group, is a prime example, offering a reactive handle for subsequent modifications. However, confirming the successful incorporation of this and other unnatural amino acids is paramount. This guide provides an in-depth comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose, highlighting its advantages over other techniques and providing the necessary experimental insights to ensure confidence in your synthetic peptides.
The Imperative of Verification: Why NMR is the Gold Standard
While mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized peptide, it provides limited information about the specific location and integrity of an incorporated unnatural amino acid. NMR spectroscopy, on the other hand, offers a detailed atomic-level view of the peptide's structure. It not only confirms the presence of the desired amino acid but also provides information about its environment within the peptide chain, making it an invaluable technique for quality control and structural elucidation.
Comparative Analysis: NMR vs. Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed structural information, including atom connectivity and spatial proximity. | Primarily molecular weight and fragmentation patterns. |
| Confirmation of Incorporation | Provides direct evidence of the unique chemical groups of the unnatural amino acid. | Infers incorporation based on the overall mass of the peptide. |
| Localization of Incorporation | Can pinpoint the location of the unnatural amino acid within the peptide sequence. | Generally does not provide positional information without specialized fragmentation techniques. |
| Sample Requirements | Higher concentration (millimolar range) and sample volume. | High sensitivity, requiring smaller sample amounts (picomolar to femtomolar range).[1] |
| Quantitative Analysis | Inherently quantitative, allowing for determination of incorporation efficiency. | Can be quantitative with the use of internal standards. |
Deciphering the Spectral Signature: Key NMR Markers for Fmoc-α-allyl-DL-glycine
The successful incorporation of Fmoc-α-allyl-DL-glycine can be unequivocally confirmed by identifying its characteristic signals in both ¹H and ¹³C NMR spectra. The key is to look for the unique resonances of the Fmoc protecting group (if still present) and, more importantly, the allyl side chain.
Expected ¹H NMR Chemical Shifts
The proton NMR spectrum will exhibit distinct signals corresponding to the different parts of the incorporated amino acid. The following table provides predicted chemical shift ranges based on known values for similar structures.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Fmoc Group | |||
| Aromatic Protons | 7.20 - 7.80 | Multiplets | Characteristic signals of the fluorenyl group. |
| CH and CH₂ | 4.10 - 4.50 | Multiplets | Resonances of the methylene and methine protons of the Fmoc group. |
| α-allyl-DL-glycine Backbone | |||
| α-CH | ~4.30 - 4.60 | Multiplet | The chemical shift will be influenced by the neighboring amino acids. |
| NH | ~7.90 - 8.50 | Doublet or Broad Singlet | Amide proton, its chemical shift is sensitive to hydrogen bonding. |
| Allyl Side Chain | |||
| =CH- | ~5.60 - 5.90 | Multiplet | Vinyl proton. |
| =CH₂ | ~5.00 - 5.20 | Multiplets | Terminal vinyl protons. |
| -CH₂- | ~2.40 - 2.70 | Multiplet | Methylene group attached to the α-carbon. |
Expected ¹³C NMR Chemical Shifts
The carbon NMR spectrum provides complementary information and can be particularly useful for confirming the carbon backbone and the presence of the allyl group.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Fmoc Group | ||
| Aromatic Carbons | 120 - 145 | Multiple signals. |
| CH and CH₂ | 47, 67 | Characteristic signals of the Fmoc linker. |
| Carbonyl (Fmoc) | ~156 | |
| α-allyl-DL-glycine Backbone | ||
| Carbonyl (Peptide) | 170 - 175 | |
| α-C | ~55 | |
| Allyl Side Chain | ||
| =CH- | ~133 | |
| =CH₂ | ~118 | |
| -CH₂- | ~38 |
Experimental Protocol: A Step-by-Step Guide
This section outlines a general workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-α-allyl-DL-glycine and subsequent NMR analysis.
Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-α-allyl-DL-glycine.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation : Dissolve 1-5 mg of the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or a mixture). The choice of solvent is critical and should be based on the peptide's solubility and the desired NMR experiment.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans for an adequate signal-to-noise ratio and the spectral width to encompass all proton resonances.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to the ¹H experiment.
-
2D NMR (Optional but Recommended) : For unambiguous assignment of resonances, especially in larger peptides, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. A COSY spectrum will show correlations between coupled protons (e.g., within the allyl side chain), while an HSQC spectrum will correlate protons with their directly attached carbons.
Interpreting the Data: A Self-Validating System
The trustworthiness of the NMR data comes from its internal consistency. The presence of the characteristic allyl group signals in both the ¹H and ¹³C spectra, coupled with the expected resonances for the peptide backbone and the Fmoc group (if present), provides a robust and self-validating confirmation of successful incorporation. The integration of the ¹H NMR signals can also be used to determine the relative stoichiometry of the incorporated amino acid, further validating the synthesis.
Conclusion: Ensuring Synthetic Integrity with NMR
In the competitive landscape of drug discovery and development, the ability to reliably synthesize and characterize novel peptides is crucial. While various analytical techniques have their merits, NMR spectroscopy stands out for its ability to provide unambiguous structural confirmation of unnatural amino acid incorporation. By understanding the key spectral signatures of Fmoc-α-allyl-DL-glycine and following a systematic experimental approach, researchers can confidently verify the integrity of their synthetic peptides, paving the way for further biological evaluation.
References
A Comparative Guide to Orthogonal Protection Strategies Compatible with Fmoc-α-allyl-DL-glycine
<
Introduction: The Imperative of Orthogonality in Advanced Peptide Synthesis
The synthesis of complex peptides, particularly those featuring modifications such as cyclization, branching, or the incorporation of non-proteinogenic amino acids, demands a sophisticated and robust orthogonal protection strategy.[1] In the realm of solid-phase peptide synthesis (SPPS), orthogonality refers to the employment of multiple, distinct classes of protecting groups that can be selectively removed under specific chemical conditions without affecting the others.[2][3] The widely adopted Fmoc/tBu strategy, which relies on the base-lability of the Nα-Fmoc group and the acid-lability of tert-butyl-based side-chain protecting groups, serves as the foundation for modern peptide synthesis.[4][5] However, for intricate peptide architectures, a third dimension of orthogonality is often necessary. This is where the unique reactivity of the allyl group, in conjunction with Fmoc-α-allyl-DL-glycine, offers a powerful solution for on-resin modifications.[6]
This guide provides an in-depth technical comparison of orthogonal protection strategies compatible with Fmoc-α-allyl-DL-glycine. We will explore the mechanistic underpinnings of the Fmoc/allyl strategy, present comparative data against alternative approaches, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Fmoc/Allyl Strategy: A Third Dimension of Orthogonality
The strategic incorporation of Fmoc-α-allyl-DL-glycine introduces a versatile handle for selective deprotection and subsequent modification of the peptide backbone. The allyl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the strongly acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[7] Its selective removal is achieved under mild, neutral conditions through palladium(0)-catalyzed allylic substitution.[8][9]
Mechanism of Palladium-Catalyzed Allyl Deprotection
The cleavage of the allyl protecting group is a well-established transformation in organic synthesis, known as the Tsuji-Trost reaction.[10] The process is initiated by the coordination of a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the double bond of the allyl group. This is followed by oxidative addition to form a π-allylpalladium(II) complex.[10][11] This complex is then susceptible to nucleophilic attack by a scavenger, which traps the reactive allyl cation, regenerating the palladium(0) catalyst and liberating the deprotected functional group.[12][13]
Visualizing the Orthogonal Protection Scheme
The following diagram illustrates the orthogonal relationship between the Fmoc, tBu, and allyl protecting groups in SPPS.
Caption: Orthogonal protection workflow in Fmoc-SPPS incorporating an allyl-based strategy.
Comparative Analysis of Orthogonal Strategies
While the Fmoc/allyl strategy is highly effective, it is essential to consider alternative orthogonal protecting groups to make an informed decision based on the specific requirements of the target peptide.
| Protecting Group | Removal Conditions | Orthogonal To | Advantages | Disadvantages |
| Allyl/Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger (e.g., PhSiH₃)[5][14] | Fmoc, Boc, tBu, Trt[7] | Very mild, neutral deprotection; high orthogonality.[8] | Requires careful removal of palladium catalyst; potential for side reactions if scavenging is inefficient.[12][15] |
| Dde/ivDde | 2% Hydrazine in DMF | Fmoc, tBu, Trt | Mild, non-acidic/non-basic removal. | Can be less robust; potential for migration or partial loss during prolonged synthesis. |
| Mtt/Mmt | 1% TFA in DCM | Fmoc, Alloc, Dde | Mildly acidic removal allows for another dimension of orthogonality. | Not orthogonal to tBu-based side-chain protecting groups. |
| Azido | Phosphines (e.g., Me₃P) or thiols | Fmoc, tBu, Trt, Alloc | Highly stable to a wide range of conditions. | Requires specific reduction conditions; potential for side reactions with phosphines. |
Experimental Protocols
Protocol 1: On-Resin Allyl Group Deprotection
This protocol outlines the general procedure for the selective removal of an allyl protecting group from a resin-bound peptide.
Materials:
-
Peptide-resin containing an allyl-protected residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) as a scavenger
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes in the synthesis vessel.
-
Drain the DCM and wash the resin three times with DCM.
-
Under an inert atmosphere, prepare a solution of Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and phenylsilane (20 equivalents) in anhydrous DCM.
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a secondary amine if applicable) or by cleaving a small sample for LC-MS analysis.
-
Once the deprotection is complete, drain the reaction solution.
-
Wash the resin extensively with DCM (5 times), DMF (3 times), and finally DCM (5 times) to remove the palladium catalyst and scavenger by-products.
-
The deprotected resin is now ready for the subsequent on-resin modification step.
Visualizing the Deprotection and Modification Workflow
The following diagram details the experimental workflow for allyl deprotection and subsequent on-resin modification.
Caption: Step-by-step workflow for on-resin allyl deprotection and modification.
Troubleshooting and Key Considerations
-
Catalyst Removal: Residual palladium can interfere with subsequent synthetic steps and contaminate the final peptide. Thorough washing is crucial. The use of metal scavengers post-deprotection can also be employed for complete removal.[15][16]
-
Scavenger Choice: While phenylsilane is a common and effective scavenger, other nucleophiles such as morpholine, dimethylamine-borane complex, or barbituric acid derivatives can also be used.[12][17] The optimal scavenger may depend on the specific peptide sequence and reaction conditions.
-
Inert Atmosphere: While some protocols suggest open-flask conditions, performing the palladium-catalyzed deprotection under an inert atmosphere is recommended to prevent oxidation and deactivation of the Pd(0) catalyst.[18]
Conclusion: Strategic Implementation for Complex Peptide Synthesis
The Fmoc/allyl orthogonal protection strategy, centered around the use of building blocks like Fmoc-α-allyl-DL-glycine, provides a robust and versatile platform for the synthesis of complex and modified peptides.[19][20] The mild and highly selective deprotection conditions of the allyl group offer a distinct advantage over other orthogonal schemes, enabling intricate on-resin manipulations such as side-chain to side-chain cyclization, branching, and the attachment of reporter molecules. By understanding the underlying chemistry and carefully selecting the appropriate reagents and conditions, researchers can leverage this powerful tool to access novel peptide architectures with high fidelity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 9. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Allyl Ethers [organic-chemistry.org]
- 18. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 19. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthetic Peptides Incorporating Fmoc-α-allyl-DL-glycine
Introduction: The Unique Challenge of Fmoc-α-allyl-DL-glycine in Peptide Synthesis
In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids is a cornerstone of innovation, offering pathways to enhanced stability, novel functionalities, and improved pharmacological profiles. Fmoc-α-allyl-DL-glycine stands out as a versatile building block, prized for its capacity to introduce a reactive allyl handle into a peptide sequence. This functionality is a gateway for site-specific modifications, such as pegylation, cyclization, or the attachment of cytotoxic payloads.
However, the very reactivity that makes this amino acid valuable also presents a distinct set of challenges for purity assessment. The double bond of the allyl group is a potential site for unintended side reactions during the harsh chemical conditions of solid-phase peptide synthesis (SPPS) and, particularly, during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[1] This guide provides a comprehensive comparison of the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS)—for the purity assessment of peptides containing Fmoc-α-allyl-DL-glycine. We will delve into the causality behind experimental choices and offer field-proven insights to ensure the rigorous and accurate characterization of these complex biomolecules.
Potential Impurities: Beyond the Usual Suspects
While standard SPPS-related impurities such as truncated and deletion sequences are always a concern, the allyl group introduces a specific subset of potential byproducts that demand targeted analytical strategies.[2]
-
Alkylation of the Allyl Group: During the final cleavage from the resin, protecting groups are removed, generating highly reactive carbocations.[3] Scavengers like triisopropylsilane (TIS) are added to quench these cations, but the electron-rich allyl double bond can also be a target, leading to alkylation.
-
Oxidation: The allyl group is susceptible to oxidation, which can occur during synthesis, purification, or storage. This can result in the formation of epoxides or diols, leading to impurities with altered hydrophobicity and mass.
-
Incomplete Deprotection of Other Residues: The presence of the unnatural amino acid can sometimes sterically hinder the removal of protecting groups from neighboring residues, leading to a heterogeneous mixture of partially protected peptides.
-
Standard SPPS Impurities: Deletion sequences (from incomplete coupling) and truncated sequences (from capping or incomplete synthesis) are common in any peptide synthesis and must be resolved from the main product.
The effective separation and identification of these closely related impurities are paramount for ensuring the safety and efficacy of the final peptide product.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for resolving the complex mixture of the target peptide and its potential impurities. We will now compare the capabilities of HPLC, UPLC, and Mass Spectrometry in this context.
High-Performance Liquid Chromatography (HPLC)
HPLC remains the workhorse for peptide purity analysis in many laboratories.[4] Its robustness and versatility make it a reliable choice, particularly for routine quality control.
-
Expertise & Experience: For peptides containing the relatively non-polar allyl group, a reversed-phase C18 column is the standard starting point. The key to resolving impurities like the oxidized or alkylated forms of the peptide, which may have only subtle differences in hydrophobicity, lies in optimizing the mobile phase gradient. A shallow gradient of acetonitrile in water, with trifluoroacetic acid (TFA) as an ion-pairing agent, is crucial for maximizing resolution.[5][6] TFA protonates the peptide and neutralizes basic side chains, improving peak shape and retention.[7]
-
Trustworthiness: A well-developed HPLC method provides reproducible retention times and peak areas, allowing for reliable quantification of purity. The UV detector, typically set at 210-220 nm to detect the peptide backbone, ensures that all peptide-related species are observed.[4]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity.[8]
-
Expertise & Experience: UPLC systems utilize columns with sub-2 µm particles, which provide a dramatic increase in chromatographic efficiency. This is particularly advantageous for separating the closely eluting impurities expected with allyl-glycine-containing peptides. The higher resolution can often reveal minor impurities that might be co-eluting with the main peak in an HPLC separation. The fundamental principles of method development are the same as for HPLC (C18 column, shallow acetonitrile/water gradient with TFA), but the shorter analysis times allow for more rapid optimization.
-
Trustworthiness: The sharper peaks and improved separation in UPLC lead to more accurate peak integration and, consequently, more reliable purity determination. The increased sensitivity is also beneficial for detecting and quantifying low-level impurities.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity of the target peptide and for identifying unknown impurities.[9] When coupled with a chromatographic front-end (LC-MS), it provides both retention time and mass-to-charge ratio data.
-
Expertise & Experience: High-resolution mass spectrometry (HRMS) can provide the exact mass of the peptide and its impurities, allowing for the confident identification of modifications. For instance, the oxidation of the allyl group would result in a mass increase of 16 Da (epoxide) or 34 Da (diol). Alkylation with a t-butyl group (a common carbocation from protecting groups) would add 57 Da. Tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm its sequence, as well as to pinpoint the location of any modifications. A characteristic neutral loss of 41 Da, corresponding to the allyl group, could potentially be observed during fragmentation, serving as a diagnostic marker for this specific amino acid.[10][11]
-
Trustworthiness: MS provides an orthogonal layer of data to UV-based chromatographic methods. While chromatography separates impurities, MS identifies them. This dual detection is the gold standard for comprehensive purity assessment, ensuring that what appears as a single peak in the chromatogram is indeed a single species of the correct molecular weight.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of each technique for the analysis of peptides containing Fmoc-α-allyl-DL-glycine.
| Parameter | HPLC | UPLC | LC-MS / LC-MS/MS |
| Resolution | Good | Excellent | N/A (provides mass resolution) |
| Sensitivity (UV) | Good | Excellent | N/A (MS is highly sensitive) |
| Analysis Time | 20-40 min | 5-15 min | 5-40 min (depends on LC front-end) |
| Impurity Identification | Based on retention time only | Based on retention time only | Definitive (based on mass) |
| Quantification | Reliable (UV area %) | Highly Reliable (UV area %) | Semi-quantitative (ion intensity) |
| Key Advantage | Robust, widely available | High resolution and speed | Unambiguous impurity identification |
| Key Limitation | Lower resolution for complex mixtures | Higher backpressure, requires specialized equipment | Ion suppression can affect quantification |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of a typical 10-20 amino acid peptide containing a single α-allyl-glycine residue.
Protocol 1: UPLC Purity Assessment
-
System: An Ultra-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase, 1.7 µm particle size, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 65% B over 10 minutes. Rationale: A shallow gradient is essential for resolving structurally similar impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature can improve peak shape and reduce viscosity.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
Protocol 2: LC-MS Identification of Impurities
-
System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use the same UPLC conditions as in Protocol 1. Rationale: This allows for direct correlation of UV peaks with mass data.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Scan Mode:
-
Full Scan (MS1): Scan from m/z 300 to 2000 to detect the molecular ions of the peptide and its impurities.
-
Tandem MS (MS/MS): Use data-dependent acquisition to trigger fragmentation of the most intense ions from the full scan. Rationale: This provides sequence information and helps to localize modifications.
-
-
Data Analysis:
-
Extract ion chromatograms for the theoretical masses of expected impurities (e.g., [M+16+H]⁺ for oxidation).
-
Analyze the MS/MS spectra for sequence-confirming b- and y-ions and for any characteristic neutral losses.
-
Visualization of Workflows and Concepts
Diagram 1: Overall Synthesis and Analysis Workflow
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. hplc.eu [hplc.eu]
- 9. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
A Senior Application Scientist's Guide to Peptide Sequence Validation with Tandem Mass Spectrometry
<
For Researchers, Scientists, and Drug Development Professionals
Confirming the precise amino acid sequence of a peptide is a non-negotiable cornerstone of rigorous scientific research and therapeutic development.[1][2] It ensures identity, purity, and ultimately, biological function. Tandem mass spectrometry (MS/MS) has unequivocally become the gold standard for this critical task, offering unparalleled sensitivity and depth of information.[1]
This guide provides an in-depth, objective comparison of the predominant tandem mass spectrometry methodologies for peptide sequence validation. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to not only execute these techniques but to critically evaluate the data they produce.
The Foundational Principle: From Protein to Peptide to Sequence
The most prevalent strategy in proteomics, and by extension, peptide analysis, is the "bottom-up" approach.[3][4][5][6][7] This methodology involves the enzymatic digestion of large proteins or peptides into smaller, more manageable fragments, which are then introduced into the mass spectrometer.[3][4][5][7] This is favored because smaller peptides are more easily separated by liquid chromatography (LC), ionize more efficiently, and fragment in a more predictable manner within the mass spectrometer.[3]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853"];
} caption: The Bottom-Up Proteomics Workflow.
The Heart of the Matter: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry is a multi-stage process.[8] First, in the MS1 stage, the intact peptide ions (precursor ions) are separated based on their mass-to-charge ratio (m/z).[8] A specific precursor ion of interest is then isolated and subjected to fragmentation. In the second stage (MS2), the m/z ratios of these resulting fragment ions (product ions) are measured.[8] It is the pattern of these product ions that allows for the deduction of the peptide's amino acid sequence.[9]
A Comparative Analysis of Fragmentation Techniques
The method of fragmentation is a critical experimental choice that directly impacts the quality and type of data obtained. The three most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).[10][11]
| Fragmentation Technique | Principle | Primary Fragment Ions | Best Suited For | Limitations |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, causing fragmentation of the peptide backbone.[11] | b- and y-ions [11] | Doubly charged tryptic peptides, general sequencing.[10] | Can lead to the loss of labile post-translational modifications (PTMs).[6][11] Less effective for highly charged peptides.[11] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID method that occurs in a separate collision cell, allowing for higher energy fragmentation.[11] | b- and y-ions (often with more complete series than CID).[11] | General sequencing, provides more peptide identifications than CID for doubly charged peptides.[10] Good for identifying PTMs.[12] | Can result in further fragmentation of primary fragment ions.[11] |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply protonated peptide, inducing fragmentation.[11] | c- and z-ions [11] | Peptides with charge states higher than 2, analysis of labile PTMs like phosphorylation and glycosylation.[10][11] | Less effective for smaller, low-charged peptides. Slower scan rate can lead to fewer total identifications in a given time.[11] |
dot graph { layout=neato; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} caption: Peptide Fragmentation Patterns.
Expert Insight: The choice of fragmentation is not arbitrary. For a standard tryptic digest, HCD often provides the most comprehensive data for peptide identification.[10] However, if the goal is to characterize labile post-translational modifications, ETD is indispensable as it preserves these modifications on the fragment ions.[11][12] A powerful, modern approach is to use a combination of fragmentation methods in a single analysis, which can significantly improve the confidence in peptide identification.[10]
Data Analysis: Deciphering the Fragments
Once the MS/MS spectra are acquired, the next crucial step is to translate this complex fragmentation data into a peptide sequence. Two primary computational approaches are employed: database searching and de novo sequencing.[13]
Database Searching
This is the most common method for peptide identification.[13][14] It involves comparing the experimentally obtained MS/MS spectrum against theoretical spectra generated from a protein sequence database.[15][16]
Key Algorithms:
-
SEQUEST: One of the pioneering algorithms, it uses a cross-correlation score to evaluate the match between the experimental and theoretical spectra.[15][17]
-
Mascot: This popular algorithm uses a probability-based scoring system to assess the significance of a peptide-spectrum match (PSM).[15][17][18]
Experimental Protocol: Database Search Workflow
-
Data Acquisition: Analyze the peptide sample using LC-MS/MS.
-
Peak List Generation: Convert the raw MS/MS data into a peak list format (e.g., .mgf or .mzML).
-
Database Selection: Choose a relevant protein sequence database (e.g., SwissProt, UniProt).[18][19]
-
Parameter Setting:
-
Enzyme Specificity: Define the protease used for digestion (e.g., Trypsin).[19]
-
Mass Tolerances: Set the precursor and fragment ion mass tolerances based on the instrument's mass accuracy.[19] High-resolution instruments like Orbitraps or TOFs allow for much smaller tolerances (e.g., <10 ppm), significantly improving search specificity.[20][21]
-
Variable Modifications: Specify potential post-translational modifications to be considered (e.g., oxidation of methionine, phosphorylation of serine/threonine/tyrosine).[19]
-
-
Search Execution: Run the search algorithm (e.g., Mascot, SEQUEST).
-
Results Validation: Critically evaluate the results, often using a False Discovery Rate (FDR) to control for incorrect identifications.[19]
De Novo Sequencing
This approach determines the peptide sequence directly from the MS/MS spectrum without relying on a sequence database.[13][22] This is particularly valuable for identifying novel peptides, antibodies, or proteins from organisms with unsequenced genomes.[13][22][23]
De novo algorithms work by identifying patterns in the fragment ions, typically by calculating the mass differences between peaks in the spectrum to deduce the sequence of amino acids.[23]
Expert Insight: While database searching is highly effective, it cannot identify peptides that are not present in the database.[13] De novo sequencing is a powerful complementary tool for novel peptide discovery and for validating database search results.[14] The accuracy of de novo sequencing is highly dependent on the quality of the MS/MS spectrum; high-resolution and high-mass-accuracy data are crucial for reliable results.[24]
The Imperative of Manual Validation
While automated software is essential for high-throughput analysis, manual validation of key spectra is a critical component of ensuring data integrity, especially for the characterization of post-translational modifications.[25][26]
A Self-Validating System for Manual Spectral Interpretation:
-
Examine the MS1 Spectrum: Confirm the precursor ion's charge state and isotopic distribution.
-
Identify Key Fragment Ion Series: Look for continuous ladders of b- and/or y-ions (for CID/HCD) or c- and z-ions (for ETD).[26] A confident identification should have a reasonably complete series covering most of the peptide backbone.
-
Account for Major Peaks: The most intense peaks in the spectrum should ideally be assigned to specific fragment ions.[26] Large, unassigned peaks may indicate a co-fragmented peptide or an incorrect sequence assignment.
-
Check for Complementary Ions: The mass of a b-ion plus its corresponding y-ion should equal the mass of the precursor peptide plus a water molecule.[27] Identifying these pairs provides strong evidence for the proposed sequence.
-
Look for Characteristic Neutral Losses: The loss of water (-18 Da) or ammonia (-17 Da) from fragment ions is common and can help confirm ion identity.
Comparing Mass Analyzer Technologies
The choice of mass analyzer significantly impacts the quality of the data obtained, particularly in terms of mass accuracy and resolution.
| Mass Analyzer | Strengths | Weaknesses |
| Ion Trap (e.g., LTQ) | High sensitivity, fast scan speeds.[28] | Lower mass accuracy and resolution compared to Orbitrap or TOF.[28][29] |
| Time-of-Flight (TOF) | High mass accuracy, wide mass range.[29][30] | Can have a more limited dynamic range compared to Orbitrap.[31] |
| Orbitrap | Very high mass accuracy and resolution.[7][20] | Slower scan speeds than ion traps, which can be a limitation in some high-throughput applications.[10] |
Expert Insight: For definitive sequence validation, high-resolution and high-mass-accuracy instruments like Orbitrap or Q-TOF are strongly preferred.[20][29] The ability to confidently distinguish between isobaric amino acids (e.g., leucine and isoleucine, which have identical nominal masses) and to pinpoint the location of modifications relies heavily on the quality of the data produced by these advanced instruments.[32][33]
Conclusion: A Multi-Faceted Approach to Confidence
Validating a peptide sequence with tandem mass spectrometry is not a single, monolithic process. It is a systematic workflow that requires careful consideration of sample preparation, instrumentation, fragmentation method, and data analysis strategy. By understanding the principles behind each step and by employing a combination of automated and manual validation techniques, researchers can achieve the highest level of confidence in their results. This rigorous, evidence-based approach is fundamental to advancing scientific discovery and to the development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 5. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 6. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 7. Bottom-Up Proteomics | Thermo Fisher Scientific - US [thermofisher.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. researchgate.net [researchgate.net]
- 13. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 14. De novo peptide sequencing via tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. matrixscience.com [matrixscience.com]
- 17. Optimization of Search Engines and Postprocessing Approaches to Maximize Peptide and Protein Identification for High-Resolution Mass Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mascot help: Overview of sequence database searching [matrixscience.com]
- 19. fiveable.me [fiveable.me]
- 20. Precision proteomics: The case for high resolution and high mass accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systematic Characterization of High Mass Accuracy Influence on False Discovery and Probability Scoring in Peptide Mass Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptide and Protein De Novo Sequencing by Mass Spectrometry - MetwareBio [metwarebio.com]
- 23. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Manual validation of peptide sequence and sites of tyrosine phosphorylation from MS/MS spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. verifiedpeptides.com [verifiedpeptides.com]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. spectroscopyonline.com [spectroscopyonline.com]
- 30. Types of MS/MS systems and their key characteristics : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 31. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 32. Mascot database search: Accuracy & resolution [matrixscience.com]
- 33. Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Fmoc-alpha-allyl-DL-glycine: From Hazard Assessment to Disposal
Navigating the complexities of synthetic chemistry requires a vigilant and informed approach to safety. Fmoc-alpha-allyl-DL-glycine, a valuable amino acid derivative for peptide synthesis and drug development, necessitates a robust handling protocol.[1][2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. As your partner in laboratory safety, our goal is to build deep trust by providing value that extends beyond the product itself.
A critical point of consideration is the discrepancy in publicly available safety data. While some supplier Safety Data Sheets (SDS) may classify this compound as non-hazardous[4], more comprehensive databases like PubChem list specific GHS (Globally Harmonized System) warnings for the closely related L-isomer.[5] In the face of conflicting information, this guide adopts the most conservative safety posture , treating the compound with the caution warranted by the documented hazards to ensure the highest level of protection for all personnel.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of a safe handling plan. Based on GHS classifications for the L-isomer, which should be assumed for the DL-racemic mixture, the primary hazards are:
-
H302: Harmful if swallowed: Points to acute oral toxicity.[5]
-
H315: Causes skin irritation: Direct contact can lead to inflammation, redness, or discomfort.[5]
-
H319: Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[5]
-
H335: May cause respiratory irritation: Inhalation of the powder can irritate the respiratory tract.[5]
These hazards dictate the necessity of a multi-layered approach to personal protective equipment (PPE) and engineering controls.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task. The following table outlines the minimum required PPE for handling this compound. The guiding principle is to create a complete barrier between the researcher and the chemical.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical splash goggles or safety glasses with side shields. A face shield is recommended for larger quantities. | Nitrile gloves (double-gloving recommended). | Laboratory coat. | Required if weighing outside a ventilated enclosure. A NIOSH-approved N95 (or higher) respirator is essential to prevent inhalation of fine particulates.[6][7] |
| Dissolving & Solution Handling | Chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Not generally required if handled exclusively within a certified chemical fume hood.[7] |
| Reaction Setup & Monitoring | Chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Not generally required if handled exclusively within a certified chemical fume hood. |
| Spill Cleanup & Waste Disposal | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a laboratory coat. | Air-purifying respirator with organic vapor cartridges may be necessary for large spills involving volatile solvents. |
Causality Behind PPE Choices:
-
Eye Protection: Chemical splash goggles provide a 360-degree seal around the eyes, offering superior protection against splashes and airborne dust compared to standard safety glasses.[8]
-
Hand Protection: Nitrile gloves offer good resistance to a broad range of laboratory chemicals. Double-gloving is a prudent measure to guard against undetected pinholes and provides an extra layer of safety during doffing.
-
Respiratory Protection: The primary risk from the solid form is inhalation.[6] A certified chemical fume hood is the primary engineering control. If a fume hood is not available for weighing, an N95 respirator is mandatory to filter out airborne particles.
Operational and Disposal Plan
A systematic workflow minimizes the risk of exposure and ensures procedural consistency.
Experimental Workflow Diagram
The following diagram outlines the logical flow for safely handling this compound from initial preparation to final disposal.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Engineering Controls: All handling of solid this compound and its solutions must be performed within a certified chemical fume hood to minimize inhalation risk.[6]
-
Preparation: Before handling, ensure an emergency eyewash station and safety shower are accessible.[6] Don all PPE as specified in the table above.
-
Weighing the Solid:
-
Perform all weighing operations inside the fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.[6]
-
Close the container immediately after use.
-
-
Solution Preparation:
-
Waste Segregation and Disposal:
-
Solid Waste: Collect all contaminated materials (e.g., weighing papers, gloves, pipette tips) in a dedicated, sealed, and clearly labeled waste container.[7]
-
Liquid Waste: Dispose of all solutions containing this compound into a compatible, sealed, and labeled liquid waste container (e.g., an HDPE or glass bottle).[7] Do not pour chemical waste down the drain.
-
All waste disposal must adhere to your institution's and local environmental regulations.
-
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[9]
By integrating these expert-validated protocols and understanding the rationale behind them, you can handle this compound with confidence, ensuring both the integrity of your research and the safety of your laboratory environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. anaspec.com [anaspec.com]
- 5. Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
